Tridecylamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tridecan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H29N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h2-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABVVEAHYODGCLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H29N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0022199 | |
| Record name | Tridecylamine | |
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Molecular Weight |
199.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid or liquid; mp = 26-30 deg C; [Acros Organics MSDS] | |
| Record name | Tridecylamine | |
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CAS No. |
2869-34-3 | |
| Record name | Tridecanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2869-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Tridecanamine | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Tridecanamine | |
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| Record name | Tridecylamine | |
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| Record name | Tridecylamine | |
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| Record name | TRIDECANAMINE | |
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Foundational & Exploratory
An In-depth Technical Guide to Tridecylamine: CAS Number and Safety Data
This technical guide provides comprehensive information on the chemical compound tridecylamine, focusing on its Chemical Abstracts Service (CAS) number and detailed safety data. This document is intended for researchers, scientists, and professionals in drug development who handle or intend to use this compound in their work.
Chemical Identification
This compound is a long-chain, lipophilic monoalkylamine.[1][2] It is primarily utilized as a versatile intermediate in the synthesis of various chemicals, including agricultural products, oil additives, emulsifiers, and pigments.[1][2]
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Chemical Name : this compound
-
Synonyms : 1-Aminotridecane, 1-Tridecanamine, n-Tridecylamine[3]
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Linear Formula : CH₃(CH₂)₁₂NH₂
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CAS Number (Mixture of Isomers) : 86089-17-0[2]
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EC Number : 220-694-0[3]
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source |
| Molecular Weight | 199.38 g/mol | [1][3][4] |
| Appearance | Not specified in search results | |
| Melting Point | 30-32 °C | |
| Boiling Point | 265 °C | |
| Flash Point | 110 °C (230 °F) - closed cup | |
| pKa | 10.63 at 25°C | [1] |
Hazard Identification and Safety Data
This compound is classified as a hazardous substance. The following tables outline its GHS classification and associated hazard and precautionary statements based on available Safety Data Sheets (SDS).
GHS Hazard Classification
| Classification | Category | Source |
| Acute Toxicity, Oral | 4 | [5] |
| Skin Corrosion | 1B | [5] |
| Serious Eye Damage | 1 | [5] |
| Acute Aquatic Hazard | 1 | [5] |
| Chronic Aquatic Hazard | 1 | [5] |
Hazard and Precautionary Statements
| Type | Code | Statement | Source |
| Hazard | H302 | Harmful if swallowed. | [5] |
| Hazard | H314 | Causes severe skin burns and eye damage. | [5] |
| Hazard | H410 | Very toxic to aquatic life with long lasting effects. | [5] |
| Precautionary | P260 | Do not breathe dust. | [5] |
| Precautionary | P273 | Avoid release to the environment. | [5] |
| Precautionary | P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. | [5] |
| Precautionary | P301 + P312 | IF SWALLOWED: Call a POISON CENTER/ doctor if you feel unwell. | [5] |
| Precautionary | P303 + P361 + P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower. | [5] |
| Precautionary | P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5] |
Safety and Handling Protocols
The following protocols are derived from safety data sheets and are critical for the safe handling and use of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
A detailed list of required personal protective equipment is provided below.
| Protection Type | Specification | Source |
| Eye/Face Protection | Wear safety glasses with side-shields or goggles. A face shield is also recommended. | [6] |
| Skin Protection | Wear protective gloves and clothing to prevent skin contact. | [6] |
| Respiratory Protection | If exposure limits are exceeded, a NIOSH/MSHA approved respirator should be worn. |
First Aid Measures
Immediate first aid is crucial in the event of exposure.
| Exposure Route | Protocol | Source |
| Inhalation | Remove person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [5] |
| Skin Contact | Immediately take off all contaminated clothing. Rinse skin with plenty of water or shower for at least 15 minutes. Seek immediate medical attention. | [5] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call an ophthalmologist. | [5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Make victim drink water (two glasses at most). Call a physician immediately. | [5] |
Fire-Fighting Measures
| Aspect | Protocol | Source |
| Suitable Extinguishing Media | Use extinguishing media appropriate for the surrounding fire. No limitations are given for this substance. | [5] |
| Specific Hazards | Forms explosive mixtures with air on intense heating. Hazardous combustion products include carbon oxides and nitrogen oxides (NOx). | [5] |
| Protective Equipment | Firefighters should wear self-contained breathing apparatus and full firefighting turnout gear. | [6] |
Experimental Workflow and Logic Diagram
Safe Handling Workflow for this compound
The following diagram illustrates a logical workflow for the safe handling of this compound in a research environment, from procurement to disposal.
Caption: Logical workflow for the safe handling of this compound.
References
An In-depth Technical Guide to the Solubility of Tridecylamine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of tridecylamine in various organic solvents. Due to the limited availability of direct quantitative data for this compound, this document leverages data from homologous long-chain primary amines, namely dodecylamine (B51217) (C12) and tetradecylamine (B48621) (C14), to provide a robust predictive framework. This guide includes a detailed experimental protocol for determining the precise solubility of this compound, alongside visualizations of the experimental workflow and the underlying principles of solubility.
Core Principles of this compound Solubility
This compound (C₁₃H₂₉N) is a primary aliphatic amine characterized by a long, nonpolar 13-carbon alkyl chain and a polar amine (-NH₂) head group. This amphiphilic nature dictates its solubility behavior in different organic solvents, which is primarily governed by the "like dissolves like" principle. The interplay of intermolecular forces between this compound and the solvent molecules determines the extent of its solubility.
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Van der Waals Forces: The long hydrocarbon tail of this compound leads to significant London dispersion forces. These forces are the predominant interactions with nonpolar solvents.
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Hydrogen Bonding: The polar amine group can act as a hydrogen bond donor and acceptor, allowing for interactions with polar protic solvents.
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Dipole-Dipole Interactions: The polarity of the C-N bond enables dipole-dipole interactions with polar aprotic solvents.
The overall solubility is a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released from the formation of solute-solvent interactions.
Predicted Solubility of this compound in Organic Solvents
While specific quantitative solubility data for this compound is not extensively available in public literature, a strong prediction of its solubility can be made by examining data for its close homologues, dodecylamine and tetradecylamine. It is anticipated that the solubility of this compound will be very similar to these compounds.
Table 1: Quantitative and Qualitative Solubility Data of Homologous Amines
| Solvent Class | Solvent | Dodecylamine (C12) Solubility | Tetradecylamine (C14) Solubility | Predicted this compound (C13) Solubility |
| Polar Protic | Ethanol | Soluble/Miscible[1][2][3] | Good solubility[4] | High Solubility / Miscible |
| Methanol | - | Good solubility[4] | High Solubility / Miscible | |
| Isopropyl Alcohol | Soluble | - | High Solubility | |
| Polar Aprotic | Chloroform | Soluble[3] | Good solubility[4] | High Solubility |
| Ether (Diethyl ether) | Soluble/Miscible[1][2][3] | Soluble[5] | High Solubility / Miscible | |
| Nonpolar | Benzene | Miscible[2] | Soluble[5] | High Solubility / Miscible |
Disclaimer: The predicted solubility for this compound is an estimation based on the properties of its homologous amines and the principles of chemical solubility. For precise applications, experimental verification is recommended.
Experimental Protocol: Determination of this compound Solubility
The isothermal shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[6] The following protocol provides a detailed methodology for accurately measuring the solubility of this compound in an organic solvent.
3.1. Materials and Equipment
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This compound (solid)
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Selected organic solvent (analytical grade)
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Analytical balance
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Thermostatically controlled shaker or water bath
-
Screw-cap vials or flasks
-
Syringe filters (chemically compatible with the solvent)
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Evaporating dish or pre-weighed vials
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Drying oven or rotary evaporator
3.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a known volume of the selected organic solvent in a screw-cap vial. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.
-
-
Sample Collection and Filtration:
-
After the equilibration period, cease agitation and allow the vial to stand undisturbed at the constant temperature for at least 24 hours to permit the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Attach a chemically compatible syringe filter to the syringe and filter the solution into a pre-weighed evaporating dish or vial to remove any undissolved microcrystals.
-
-
Gravimetric Analysis:
-
Record the exact volume of the filtered saturated solution.
-
Carefully evaporate the solvent from the dish or vial. This can be done under a fume hood, with a gentle stream of nitrogen, or using a rotary evaporator.
-
Once the bulk of the solvent has been removed, place the dish or vial in a drying oven at a temperature below the boiling point of this compound to remove any residual solvent.
-
Periodically remove the dish or vial from the oven, allow it to cool to room temperature in a desiccator, and weigh it. Repeat this process until a constant weight is achieved.
-
3.3. Data Calculation
-
Mass of dissolved this compound: Subtract the initial weight of the empty dish/vial from the final constant weight of the dish/vial containing the dried this compound residue.
-
Solubility Calculation: Express the solubility in the desired units. For example:
-
g/100 mL: (Mass of dissolved this compound in g / Volume of filtered solution in mL) * 100
-
mg/mL: (Mass of dissolved this compound in mg / Volume of filtered solution in mL)
-
Visualizations
4.1. Intermolecular Interactions in Solution
The following diagram illustrates the primary intermolecular forces involved in the dissolution of this compound in different classes of organic solvents.
Caption: this compound's interactions with organic solvents.
4.2. Experimental Workflow for Solubility Determination
The following diagram outlines the key steps of the isothermal shake-flask method for determining the solubility of this compound.
Caption: Workflow for solubility determination.
Conclusion
This compound is predicted to exhibit high solubility in a wide range of common organic solvents, including alcohols, ethers, and aromatic hydrocarbons, a characteristic attributed to its long, nonpolar alkyl chain. This guide provides a framework for understanding and predicting its solubility based on data from homologous amines. For applications requiring precise solubility values, the detailed isothermal shake-flask method with gravimetric analysis is the recommended experimental protocol. The provided diagrams offer a clear visualization of the theoretical principles and the practical workflow for solubility determination, serving as a valuable resource for researchers and professionals in the fields of chemistry and drug development.
References
- 1. CAS 124-22-1: Dodecylamine | CymitQuimica [cymitquimica.com]
- 2. Dodecylamine | C12H27N | CID 13583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Tetradecyl amine [kemipro-surfactant.com]
- 6. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Tridecylamine: Molecular Weight, Formula, and Properties
Tridecylamine, also known as 1-aminotridecane, is an aliphatic amine with a 13-carbon chain.[1] This guide provides a summary of its key chemical and physical properties, presented for researchers, scientists, and professionals in drug development.
Core Chemical Data
The fundamental properties of this compound are its molecular weight and chemical formula.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₉N | [2] |
| Molecular Weight | 199.38 g/mol | [2][3][4][5] |
| CAS Number | 2869-34-3 | [2] |
| Melting Point | 27.40 °C to 32 °C | [3][6] |
| Boiling Point | 265 °C to 275.80 °C | [3][6] |
| Flash Point | > 110 °C (> 230 °F) | [3][6] |
| Vapor Pressure | 0.005 mmHg @ 25 °C (estimated) | [6] |
Chemical Structure and Visualization
This compound consists of a thirteen-carbon alkyl chain attached to an amine group.[1] This structure gives it amphiphilic properties, meaning it has both hydrophilic (the amine head) and hydrophobic (the alkyl tail) characteristics.
Caption: Simplified structure of this compound.
Applications in Research and Development
This compound serves as a versatile building block in chemical synthesis.[1] It is used in the preparation of:
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Alkylated 1,2,4-triazoles which act as bridging ligands in the formation of polymeric iron(II) species.[1][3]
-
Amphiphilic molecules such as N-tridecyl-β-hydroxypropionic acid amide (THPA) and N-(β-hydroxyethyl)tridecanoic acid amide (HETA).[3]
-
It also acts as a ligand in the synthesis of palladium-based catalysts.[1][3]
Methodological Note
The determination of fundamental physicochemical properties such as molecular weight, melting point, and boiling point involves standard analytical techniques. For instance, molecular weight is confirmed by mass spectrometry, while melting and boiling points are determined using calorimetry and distillation apparatus, respectively. Detailed experimental protocols for these well-established methods are available in standard organic chemistry laboratory manuals and are not reiterated here. The concept of signaling pathways is not applicable to a simple molecule like this compound, as it describes complex biological communication cascades.
References
Tridecylamine as a Lipophilic Monoalkylamine: A Technical Guide for Drug Development
Abstract: Tridecylamine, a long-chain monoalkylamine, possesses significant lipophilic and amphiphilic properties, making it a molecule of interest for researchers in material science and drug development. Its 13-carbon aliphatic chain allows for effective interaction with hydrophobic environments, while the primary amine group provides a site for functionalization and interaction with polar systems. These characteristics make it a versatile tool in various applications, including as a surfactant, an intermediate in chemical synthesis, and notably, as a capping and stabilizing agent in the formulation of nanoparticle-based drug delivery systems. This technical guide provides an in-depth overview of this compound's physicochemical properties, its role in nanoparticle synthesis and characterization, and the subsequent biological interactions of such systems, including cellular uptake mechanisms and potential effects on signaling pathways. Detailed experimental protocols and quantitative data are presented to support researchers and scientists in leveraging this compound for advanced pharmaceutical formulations.
Physicochemical Properties of this compound
This compound (TDA), also known as 1-aminotridecane, is a primary amine with the chemical formula C₁₃H₂₉N.[1] Its long, saturated 13-carbon chain confers a strong lipophilic (fat-loving) character, while the terminal amine group provides a hydrophilic anchor, making the molecule amphiphilic.[1] This dual nature is fundamental to its function as a surfactant and stabilizer.[1] The amine group is weakly basic, with a pKa of 10.63, allowing it to act as a ligand in coordination chemistry or participate in acid-base reactions.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | tridecan-1-amine | [2] |
| CAS Number | 2869-34-3 | [1][3] |
| Molecular Formula | C₁₃H₂₉N | [1][2][3] |
| Molecular Weight | 199.38 g/mol | [1][3] |
| Melting Point | 30-32 °C | [4] |
| Boiling Point | 265 °C | [4] |
| Flash Point | 110 °C (230 °F) - closed cup | [5] |
| pKa (at 25°C) | 10.63 | [1] |
| logP (o/w) | 5.642 (estimated) | [5] |
| Water Solubility | 14.61 mg/L at 25 °C (estimated) | [5] |
| Appearance | White solid or liquid |[2] |
Applications in Drug Delivery and Nanoparticle Formulation
The surfactant properties of this compound make it highly suitable for applications in pharmaceutical formulations, particularly in the development of drug delivery systems for hydrophobic drugs.[1] Its primary role is often as a surface-active agent or "capping agent" in the synthesis of metallic or lipid-based nanoparticles. As a capping agent, this compound adsorbs to the nanoparticle surface, where its long alkyl chains provide a steric barrier that prevents aggregation, thus controlling particle size and ensuring colloidal stability.[6] This is critical for the successful formulation of nanomedicines, as particle size and stability directly impact bioavailability, biodistribution, and efficacy.[7]
Experimental Workflow: Nanoparticle Synthesis and Characterization
The development of a this compound-based nanoparticle system follows a logical workflow from synthesis to comprehensive characterization to ensure suitability for biological applications.
This workflow begins with the mixing of precursors, followed by a reduction step to form the nanoparticle core. This compound stabilizes the particles as they form. After purification, a suite of characterization techniques is employed to determine the critical physicochemical properties of the nanoparticles.[8][9]
Biological Interactions of this compound-Based Nanoparticles
For any nanoparticle system to be effective in drug delivery, its interactions with biological systems must be well understood. This includes the mechanisms of cellular uptake and any potential downstream effects on cellular signaling pathways.
Cellular Uptake Mechanisms
Nanoparticles, typically those in the 10-200 nm range, primarily enter cells through various forms of endocytosis, a process where the cell membrane engulfs substances.[10] The specific pathway can be influenced by nanoparticle properties such as size, shape, and surface chemistry.[11][12] Cationic nanoparticles, which can be formed using protonated this compound at physiological pH, may have different uptake efficiencies compared to neutral or anionic particles.[10]
The primary pinocytic routes include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[13][14] Following internalization, nanoparticles are typically enclosed in endosomes. The "endosomal escape" — releasing the drug payload into the cytosol before the endosome fuses with the degradative lysosome — is a critical challenge in drug delivery that formulations aim to overcome.[14]
Interaction with Signaling Pathways
Nanoparticles, as foreign materials, can be recognized by cellular receptors, potentially triggering innate immune signaling pathways. Toll-like receptors (TLRs) are a class of receptors that recognize pathogen-associated molecular patterns and can also be activated by certain nanomaterials.[15][16] Understanding these interactions is crucial for designing biocompatible delivery systems that avoid unwanted inflammatory responses.
For instance, recognition by TLR4 can initiate a TRIF-dependent signaling cascade, leading to the activation of the transcription factor IRF3 and subsequent production of type I interferons, culminating in an inflammatory response.[15] The surface chemistry imparted by this compound can influence this recognition process.
Cytotoxicity and Safety Profile
While this compound is a valuable formulation excipient, its cytotoxic potential must be considered. In vitro studies have shown that it exhibits dose-dependent toxicity.[1] The safety profile suggests that while high concentrations can be cytotoxic, it may be safe for use at the lower concentrations typically employed in specific formulations.[1]
Table 2: In Vitro Cytotoxicity Data for this compound
| Assay Parameter | Value | Cell Line | Source(s) |
|---|---|---|---|
| IC₅₀ | 120 µM | Human epithelial cells | [1] |
| LD₅₀ (intraperitoneal) | 70 mg/kg | Mouse |[5] |
It is critical to perform thorough biocompatibility and toxicity assessments for any new nanoparticle formulation, as the final construct's properties (size, charge, concentration) will determine its overall safety profile.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound-Capped Gold Nanoparticles
This protocol is adapted from established methods for similar long-chain alkylamine capping agents and serves as a representative example.[6]
-
Preparation of Gold Precursor Solution: Dissolve 10 mg of chloroauric acid (HAuCl₄·3H₂O) in 10 mL of deionized water.
-
Phase Transfer: In a separate vial, dissolve 100 µL of this compound in 10 mL of toluene (B28343). Add the aqueous gold precursor solution to the toluene solution and stir vigorously for 15 minutes. The tetrachloroaurate (B171879) ions will transfer to the organic phase.
-
Reduction: Prepare a fresh solution of 10 mg of sodium borohydride (B1222165) (NaBH₄) in 5 mL of ice-cold deionized water. Add this reducing agent solution dropwise to the organic phase under vigorous stirring.
-
Nanoparticle Formation: Observe the solution as it changes color, indicating the formation of gold nanoparticles. Continue stirring for a minimum of 2 hours to ensure complete reaction and stabilization by the this compound.
-
Purification: Transfer the nanoparticle solution to a centrifuge tube. Add ethanol (B145695) to precipitate the nanoparticles. Centrifuge to pellet the particles, discard the supernatant, and re-disperse the nanoparticles in a clean solvent like ethanol or toluene. Repeat this washing step three times to remove excess reactants.
Protocol 2: General Characterization of Nanoparticles
-
Dynamic Light Scattering (DLS): Re-disperse a small aliquot of the purified nanoparticles in an appropriate solvent (e.g., water or ethanol). Analyze using a DLS instrument to determine the hydrodynamic diameter and polydispersity index (PDI). For zeta potential, ensure the sample is dispersed in an aqueous buffer of known pH.[1]
-
Transmission Electron Microscopy (TEM): Dilute the purified nanoparticle suspension in a volatile solvent (e.g., ethanol). Place a single drop onto a carbon-coated copper TEM grid and allow the solvent to evaporate completely. Image the grid using a TEM to visualize nanoparticle morphology, determine the core size, and assess the size distribution.[8]
-
X-ray Diffraction (XRD): Prepare a powder sample of the dried, purified nanoparticles. Mount the powder on a sample holder and scan over a range of 2θ angles using an XRD instrument. Use the Scherrer equation on the resulting diffraction peaks to calculate the average crystallite size.[8][17]
Protocol 3: In Vitro Cytotoxicity (MTT Assay)
This is a generalized protocol for assessing the metabolic activity of cells as an indicator of viability.[6][11]
-
Cell Seeding: Seed a 96-well plate with a chosen cell line (e.g., HeLa, HEK293) at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Nanoparticle Treatment: Prepare serial dilutions of the this compound-capped nanoparticles in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the nanoparticle dilutions to the respective wells. Include untreated cells as a negative control and a known toxin as a positive control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active metabolism will reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. Calculate cell viability as a percentage relative to the untreated control cells.
Conclusion
This compound is a functionally versatile lipophilic monoalkylamine with significant potential in the field of drug development. Its amphiphilic nature makes it an effective stabilizer for nanoparticle formulations, enabling the delivery of hydrophobic therapeutic agents. A thorough understanding of its physicochemical properties, coupled with rigorous characterization of the resulting nanoparticles and assessment of their biological interactions and safety, is paramount for its successful translation into advanced therapeutic systems. The protocols and data presented in this guide offer a foundational framework for researchers to explore and optimize the use of this compound in their work.
References
- 1. This compound | 2869-34-3 | Benchchem [benchchem.com]
- 2. Tridecanamine | C13H29N | CID 40761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 十三烷胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. tridecyl amine, 2869-34-3 [thegoodscentscompany.com]
- 6. benchchem.com [benchchem.com]
- 7. The Hitchhiker’s Guide to Human Therapeutic Nanoparticle Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Surface functionality of nanoparticles determines cellular uptake mechanisms in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. d-nb.info [d-nb.info]
- 13. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 14. wilhelm-lab.com [wilhelm-lab.com]
- 15. Suppression of the TRIF-dependent signaling pathway of TLRs by epoxomicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Regulation of Toll-Like Receptor (TLR) Signaling Pathway by Polyphenols in the Treatment of Age-Linked Neurodegenerative Diseases: Focus on TLR4 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ijcmas.com [ijcmas.com]
An In-depth Technical Guide to the Surfactant Properties of Tridecylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tridecylamine (TDA), a primary alkylamine with a 13-carbon chain, is a cationic surfactant with a wide range of applications stemming from its amphiphilic nature. This technical guide provides a comprehensive overview of the core surfactant properties of this compound, including its physicochemical characteristics, and its roles as an emulsifier, flotation agent, and a component in drug delivery systems. Due to the limited availability of specific quantitative data for this compound, this guide also incorporates data from its close structural analog, dodecylamine (B51217) (DDA), to provide a more complete understanding of its expected behavior.
Physicochemical and Surfactant Properties of this compound
This compound's surfactant properties are dictated by its molecular structure, which consists of a long, hydrophobic C13 alkyl tail and a hydrophilic primary amine headgroup. In aqueous solutions, the amine group can be protonated, rendering the molecule positively charged and enabling it to function as a cationic surfactant.
Core Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₉N | [1] |
| Molecular Weight | 199.38 g/mol | [1] |
| Melting Point | 30-32 °C | [1] |
| Boiling Point | 265 °C | [1] |
| pKa (at 25 °C) | 10.63 | [2] |
Critical Micelle Concentration (CMC)
The Critical Micelle Concentration (CMC) is a fundamental characteristic of a surfactant, representing the concentration at which individual surfactant molecules (monomers) begin to aggregate to form micelles.[3][4] Below the CMC, the surface tension of the solution decreases significantly with increasing surfactant concentration.[3] Above the CMC, the surface tension remains relatively constant as additional surfactant molecules form micelles in the bulk of the solution.[3]
Surface Tension Reduction
This compound, like other surfactants, reduces the surface tension of water. The extent of this reduction is a measure of its efficiency as a surfactant. While a specific surface tension isotherm for this compound is not available, studies on dodecylamine solutions show a characteristic decrease in surface tension with increasing concentration until the CMC is reached.[6] The dynamic surface tension of dodecylamine solutions can be influenced by factors such as pH and the presence of salts.[6]
Krafft Temperature
The Krafft temperature is the minimum temperature at which a surfactant can form micelles.[7][8] Below this temperature, the solubility of the surfactant is too low for the concentration to reach the CMC. The Krafft temperature is influenced by the length of the hydrocarbon chain, with longer chains generally leading to higher Krafft temperatures.[8] For dodecylamine, the Krafft point has been reported to increase significantly with increasing electrolyte concentration, from approximately 17-18 °C in distilled water to about 80 °C in a 16% brine solution.[9] Given its longer alkyl chain, this compound would be expected to have a slightly higher Krafft temperature than dodecylamine under similar conditions.
Experimental Protocols for Surfactant Characterization
This section outlines detailed methodologies for determining the key surfactant properties of this compound.
Determination of Critical Micelle Concentration (CMC) by Conductometry
The conductivity of an ionic surfactant solution changes with concentration. Below the CMC, conductivity increases linearly as more charge-carrying monomers are added. Above the CMC, the rate of increase slows down because the newly formed micelles have lower mobility.[10] The CMC is identified as the point where the slope of the conductivity versus concentration plot changes.[10]
Protocol:
-
Solution Preparation: Prepare a stock solution of this compound hydrochloride in deionized water. A series of dilutions are then made to cover a concentration range expected to bracket the CMC.
-
Measurement:
-
Use a calibrated conductivity meter with a temperature-controlled cell (e.g., at 25 °C).
-
Measure the specific conductivity (κ) of each solution, ensuring temperature equilibrium is reached before each reading.
-
-
Data Analysis:
-
Plot the specific conductivity (κ) against the surfactant concentration.
-
The plot will show two linear regions with different slopes.
-
The intersection of the two extrapolated linear portions corresponds to the CMC.
-
Determination of Surface Tension by the Wilhelmy Plate Method
The Wilhelmy plate method is a common technique for measuring the surface tension of liquids.[11][12] It involves measuring the force exerted on a thin plate as it is brought into contact with the liquid surface. For cationic surfactants like this compound, which can adsorb onto platinum plates, using a paper Wilhelmy plate is a suitable alternative.
Protocol:
-
Instrument Setup:
-
Use a force tensiometer equipped with a Wilhelmy plate (platinum or paper).
-
Ensure the plate is clean and the instrument is calibrated.
-
-
Sample Preparation:
-
Prepare a series of aqueous solutions of this compound at various concentrations.
-
Place the sample in a thermostatted vessel to maintain a constant temperature.
-
-
Measurement:
-
Slowly bring the liquid surface into contact with the Wilhelmy plate.
-
The force exerted on the plate due to surface tension is measured by the tensiometer.
-
The surface tension (γ) is calculated using the Wilhelmy equation: γ = F / (L * cosθ), where F is the measured force, L is the wetted perimeter of the plate, and θ is the contact angle (assumed to be 0° for a perfectly wetting plate).
-
-
Data Analysis:
-
Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration.
-
The resulting surface tension isotherm will show a decrease in surface tension with increasing concentration, followed by a plateau above the CMC.
-
Applications of this compound as a Surfactant
This compound's amphiphilic nature makes it a versatile surfactant in various industrial and research applications.
Emulsifier
This compound can act as an emulsifier, stabilizing oil-in-water (O/W) or water-in-oil (W/O) emulsions.[9] As a cationic surfactant, it adsorbs at the oil-water interface, reducing the interfacial tension and creating a charged layer that prevents droplet coalescence through electrostatic repulsion. Its effectiveness as an emulsifier is demonstrated in cosmetic formulations where it enhances emulsion stability.[2]
Flotation Agent
In mineral processing, this compound and other long-chain primary amines are used as collectors in the froth flotation of silicate (B1173343) minerals, such as quartz.[9][13] The positively charged amine headgroup adsorbs onto the negatively charged silica (B1680970) surface, rendering the surface hydrophobic.[14] Air bubbles introduced into the mineral slurry then attach to the hydrophobic particles, carrying them to the surface to be collected in the froth. The adsorption mechanism is primarily driven by electrostatic interactions between the protonated amine and the deprotonated silanol (B1196071) groups on the quartz surface.[14]
Role in Drug Development
This compound and its derivatives have potential applications in drug delivery systems, primarily as penetration enhancers for transdermal drug delivery.[15][16]
Mechanism of Action as a Penetration Enhancer:
Long-chain amines can enhance the permeation of drugs through the skin by disrupting the highly ordered structure of the stratum corneum, the outermost layer of the skin.[17][18] The proposed mechanisms include:
-
Lipid Fluidization: The hydrophobic tail of the amine inserts into the lipid bilayers of the stratum corneum, increasing their fluidity and permeability.
-
Formation of Aqueous Channels: The polar headgroup can interact with the polar components of the skin, potentially creating transient aqueous channels through which hydrophilic drugs can pass.[17]
A study on the transdermal delivery of testosterone (B1683101) showed that dodecylamine, in combination with N,N-diethyl-m-toluamide (DEET), synergistically enhanced the skin permeation of the drug.[15][16]
Conclusion
This compound is a versatile cationic surfactant with important applications in various fields. While specific quantitative data on its surfactant properties are limited, its behavior can be reasonably inferred from its structural analog, dodecylamine. The experimental protocols provided in this guide offer a framework for the detailed characterization of this compound's surfactant properties. Further research to determine the precise CMC, surface tension isotherm, and Krafft temperature of this compound under various conditions will be invaluable for optimizing its use in existing applications and exploring new technological frontiers, particularly in the realms of drug delivery and advanced materials.
References
- 1. journalssystem.com [journalssystem.com]
- 2. Effects of Ionic Strength on the Critical Micelle Concentration and the Surface Excess of Dodecyldimethylamine Oxide | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Krafft temperature - Wikipedia [en.wikipedia.org]
- 9. Page loading... [guidechem.com]
- 10. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 11. Wilhelmy plate method | KRÜSS Scientific [kruss-scientific.com]
- 12. How does the Wilhelmy plate method work? - DataPhysics Instruments [dataphysics-instruments.com]
- 13. ausimm.com [ausimm.com]
- 14. mdpi.com [mdpi.com]
- 15. Synergic enhancing-effect of DEET and dodecylamine on the skin permeation of testosterone from a matrix-type transdermal delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches - PMC [pmc.ncbi.nlm.nih.gov]
biological activity of long-chain alkylamines
An in-depth technical guide on the for researchers, scientists, and drug development professionals.
Introduction
Long-chain alkylamines are organic molecules characterized by a hydrophobic alkyl chain of significant length and a hydrophilic amine head group. This amphiphilic nature is central to their diverse biological activities and makes them a subject of considerable interest in medicinal chemistry, materials science, and drug development.[1] Alkylamine motifs are prevalent in approximately 35% of pharmaceuticals, with tertiary alkylamines found in about 60% of such drugs, highlighting their importance.[2] Their ability to interact with biological membranes, modulate protein function, and serve as versatile structural motifs in synthesis underpins their wide range of applications.[2][3] This guide provides a comprehensive overview of the biological activities of long-chain alkylamines, focusing on their antimicrobial, anticancer, and enzyme-inhibiting properties, as well as their role in advanced drug delivery systems.
Antimicrobial Activity
Long-chain alkylamines and their derivatives, particularly quaternary ammonium (B1175870) compounds (QACs), are potent antimicrobial agents effective against a broad spectrum of bacteria (both Gram-positive and Gram-negative) and yeasts.[4][5] The primary mechanism of action involves the disruption of the bacterial cell membrane integrity.[3] The positively charged amine group interacts electrostatically with the negatively charged components of the bacterial membrane, such as phosphatidylglycerol, while the hydrophobic alkyl chain penetrates the lipid bilayer, leading to leakage of cytoplasmic contents and cell death.[3][6]
The antimicrobial efficacy is strongly correlated with the length of the alkyl chain. Generally, activity increases with chain length up to an optimal point, after which a "cutoff effect" is observed, where longer chains lead to decreased activity.[7] This phenomenon is often attributed to reduced aqueous solubility and challenges in traversing the cell wall of the microorganisms.[7] For instance, studies on N-alkyl betaines and N-alkyl-N,N-dimethylamine oxides showed peak activity at chain lengths of approximately 16 and 14 carbons, respectively.[7] Similarly, quaternary ammonium lignins (QALs) with longer alkyl chains (C14–C18) demonstrated higher bactericidal effects compared to those with shorter chains.[8]
Quantitative Data: Antimicrobial Activity
| Compound Class | Organism | Chain Length | MIC (μM) | MBC (mg/L) | Reference |
| N-Alkyl Betaines | S. aureus | C8 | 23,000 | - | [7] |
| C16 | 61 | - | [7] | ||
| E. coli | C8 | 12,000 | - | [7] | |
| C16 | 120 | - | [7] | ||
| Tertiary Alkylamine Polyaspartamides (PASP-n) | S. aureus | C1 (N,N-dimethylamine) | >100 µg/mL | - | [6] |
| C4 (N,N-dibutylamine) | 3.1 µg/mL | - | [6] | ||
| E. coli | C1 (N,N-dimethylamine) | >100 µg/mL | - | [6] | |
| C4 (N,N-dibutylamine) | 12.5 µg/mL | - | [6] | ||
| Quaternary Ammonium Lignins (QALs) | K. pneumoniae | C14-C18 | - | 0.012 | [8] |
| S. aureus | C14-C18 | - | 0.012 | [8] |
MIC: Minimum Inhibitory Concentration; MBC: Minimal Bactericidal Concentration.
Caption: General mechanism of antimicrobial action of long-chain alkylamines.
Anticancer Activity
Long-chain alkylamines have also been investigated for their potential as anticancer agents. Their antiproliferative activity is often dependent on the length of the alkyl chain. Studies on a series of p-alkylaminophenols showed that anticancer activity against various cancer cell lines, including HL60, MCF-7, and DU-145, increased with the elongation of the alkyl chain.[9] For example, p-octylaminophenol was the most potent inhibitor of cell growth against several cell lines tested.[9] This growth inhibition in HL60 cells was associated with the induction of apoptosis.[9]
Novel synthetic aliphatic amido-quaternary ammonium salts have been developed as anticancer agents that function by increasing the levels of Ras homolog gene family, member B (RhoB), a tumor suppressor protein.[10] These compounds demonstrated anti-proliferative activities against several human cancer cell types, with the most promising compounds promoting apoptosis through a RhoB-mediated pathway.[10]
Quantitative Data: Anticancer Activity
| Compound Class | Cell Line | Chain Length | Activity Metric | Value | Reference |
| p-Alkylaminophenols | HL60, MCF-7, DU-145 | C4 (Butyl) | Growth Suppression | + | [9] |
| C6 (Hexyl) | Growth Suppression | ++ | [9] | ||
| C8 (Octyl) | Growth Suppression | +++ | [9] | ||
| Linear Polyisocyanide Quaternary Ammonium Salts | MK-28 Gastric Cancer | C8 (Octyl) | IC₅₀ | 103.67 µg/mL | [11] |
Activity is qualitatively ranked based on the source material where exact IC₅₀ values for all compounds were not provided.
Caption: Simplified pathway for anticancer activity via RhoB upregulation.
Enzyme Inhibition
The structural features of long-chain alkylamines make them effective inhibitors of various enzymes. The inhibitory activity is often linked to the chain length and the nature of the amine head group.[12]
A notable example is the inhibition of dynamin GTPase, a protein essential for endocytosis. A series of lipid-like molecules, including long-chain amines and their quaternary ammonium salts, were found to have moderate inhibitory activity.[12] The potency was linked to the alkyl chain length and the quaternization of the terminal amine. The most potent compound identified was myristoyl trimethyl ammonium bromide (MTMAB), with an IC₅₀ of 3.15 µM.[12]
Furthermore, derivatives of phthalimide-alkylamine have been synthesized as multifunctional inhibitors for enzymes relevant to Alzheimer's disease, such as cholinesterases (AChE, BuChE) and monoamine oxidase-B (MAO-B).[13] These molecules are designed to bind to both the catalytic active site and the peripheral anionic site of the enzymes.[13]
Quantitative Data: Enzyme Inhibition
| Compound | Target Enzyme | IC₅₀ (µM) | Reference |
| Myristoyl trimethyl ammonium bromide (MTMAB) | Dynamin GTPase | 3.15 | [12] |
| Phthalimide-Alkylamine (TM-9) | Human AChE | 1.2 | [13] |
| Human BuChE | 3.8 | [13] | |
| Human MAO-B | 2.6 | [13] |
Applications in Drug and Gene Delivery
The surface functionalization of nanoparticles with long-chain alkylamines is a key strategy in designing effective vehicles for drug and gene delivery.[1] The amine groups can be protonated to create a positive surface charge, which facilitates interaction with negatively charged biological structures like cell membranes and nucleic acids (DNA, RNA).[1]
The length of the alkyl chain is a critical parameter that influences the physicochemical properties of the resulting nanoparticles, including their size, stability, and morphology.[1] For instance, in the synthesis of quantum dots, shorter-chain alkylamines tend to produce larger nanocrystals, while longer chains result in smaller ones.[1] The alkyl chains also provide steric hindrance, which prevents nanoparticle aggregation and enhances colloidal stability.[1] In drug delivery systems using biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA), surface modification with alkylamines can affect drug loading efficiency and release kinetics through hydrophobic interactions.[1]
Caption: Workflow of using alkylamine-functionalized nanoparticles for drug delivery.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Microorganism Preparation : A standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution : The long-chain alkylamine compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation : Each well is inoculated with the prepared microorganism suspension. Positive (microorganism, no compound) and negative (broth only) controls are included.
-
Incubation : The plate is incubated at 37°C for 18-24 hours.
-
Reading : The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) assay.
Dynamin GTPase Inhibition Assay
This assay measures the ability of a compound to inhibit the GTPase activity of the dynamin enzyme.
-
Reagents : Purified dynamin enzyme, GTP (substrate), and a phosphate (B84403) detection reagent (e.g., Malachite Green). The test compound (e.g., MTMAB) is dissolved in a suitable solvent.[12]
-
Reaction Setup : The reaction is typically performed in a 96-well plate. Each well contains a buffer solution, the dynamin enzyme, and varying concentrations of the test compound.
-
Initiation : The reaction is initiated by adding GTP to each well.
-
Incubation : The plate is incubated at 37°C for a specific time (e.g., 30 minutes) to allow for GTP hydrolysis.
-
Detection : The reaction is stopped, and the phosphate detection reagent is added. The amount of inorganic phosphate released from GTP hydrolysis is quantified by measuring the absorbance at a specific wavelength (e.g., 620 nm).
-
Analysis : The percentage of inhibition is calculated relative to a control reaction without the inhibitor. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Synthesis of Alkylamine-Functionalized Iron Oxide Nanoparticles
This protocol describes a one-step aqueous synthesis using dodecylamine (B51217) (DDA) as both a reducing and capping agent.[1]
-
Materials : Ferrous chloride (FeCl₂), Dodecylamine (DDA), Deionized water, Ethanol (B145695).
-
Procedure :
-
Prepare an aqueous solution of FeCl₂.
-
Prepare a solution of DDA in ethanol.
-
Under vigorous stirring, add the DDA solution to the FeCl₂ solution. The molar ratio of DDA to FeCl₂ can be adjusted to control the final nanoparticle size.
-
Heat the reaction mixture to a specific temperature (e.g., 80°C) and maintain for a set period to allow for nanoparticle formation.[1]
-
Purify the resulting nanoparticles by centrifugation and wash multiple times with ethanol and water to remove excess reactants.[1]
-
Conclusion
Long-chain alkylamines represent a versatile and powerful class of molecules with significant biological activities. The length of the alkyl chain is a critical determinant of their function, influencing everything from antimicrobial and anticancer potency to the physical characteristics of nanoparticle-based delivery systems.[1][9] Their primary mechanism of action, often involving the disruption of cellular membranes, makes them effective against a range of pathogens and cancer cells.[3] As enzyme inhibitors, they offer therapeutic potential for diseases like Alzheimer's.[12][13] For researchers and drug developers, the ability to tune the biological and physical properties of these compounds by modifying the alkyl chain and amine headgroup provides a vast chemical space for the design of novel therapeutics and advanced biomedical technologies.
References
- 1. benchchem.com [benchchem.com]
- 2. thegauntgroup.com [thegauntgroup.com]
- 3. researchgate.net [researchgate.net]
- 4. Long-chain alkanoylcholines, a new category of soft antimicrobial agents that are enzymatically degradable - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-chain alkanoylcholines, a new category of soft antimicrobial agents that are enzymatically degradable - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tertiary alkylamine-functionalized polyaspartamides with potent antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Evaluation of N-Alkyl Betaines and N-Alkyl-N,N-Dimethylamine Oxides with Variations in Chain Length - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antibacterial Properties of Novel Quaternary Ammonium Lignins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer and superoxide scavenging activities of p-alkylaminophenols having various length alkyl chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of novel aliphatic amido-quaternary ammonium salts for anticancer chemotherapy: part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Long chain amines and long chain ammonium salts as novel inhibitors of dynamin GTPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis and biological evaluation of phthalimide-alkylamine derivatives as balanced multifunctional cholinesterase and monoamine oxidase-B inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Role of Tridecylamine as a Chemical Intermediate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Tridecylamine, a 13-carbon primary aliphatic amine, serves as a crucial and versatile chemical intermediate in a wide array of industrial and scientific applications. Its unique molecular structure, featuring a long, hydrophobic alkyl chain and a reactive primary amine group, imparts amphiphilic properties that are leveraged in the synthesis of a diverse range of downstream products. This technical guide provides a comprehensive overview of the synthesis of this compound, its key applications as a chemical intermediate, and its role in the formulation of various products.
Physicochemical Properties of this compound
This compound is a long-chain, lipophilic monoalkylamine with the molecular formula C₁₃H₂₉N.[1] It is commercially available at purities of ≥97%.[1]
| Property | Value |
| Molecular Formula | C₁₃H₂₉N |
| Molecular Weight | 199.38 g/mol |
| CAS Number | 2869-34-3 |
| Boiling Point | 265 °C (lit.) |
| Melting Point | 30-32 °C (lit.) |
| pKa (25°C) | 10.63 |
Synthesis of this compound
The industrial production of this compound is primarily achieved through two main synthetic routes: catalytic hydrogenation of fatty nitriles and reductive amination of aldehydes or ketones.
Catalytic Hydrogenation of Tridecanenitrile (B1583151)
One of the most common industrial methods for synthesizing this compound is the catalytic hydrogenation of tridecanenitrile, which is often derived from natural fats and oils.[1] This process involves the reduction of the nitrile group (-CN) to a primary amine (-CH₂NH₂).
Experimental Protocol:
A detailed experimental protocol for the catalytic hydrogenation of a nitrile is described in patent CN1318385C, which can be adapted for tridecanenitrile.[2]
-
Materials: Tridecanenitrile, Raney Nickel or Cobalt catalyst, hydrogen gas, solvent (e.g., isopropanol), optional ammonia (B1221849).
-
Procedure:
-
The tridecanenitrile is charged into a high-pressure autoclave reactor along with the catalyst.
-
The reactor is sealed and purged with nitrogen to remove any air.
-
The solvent and optional ammonia (to suppress secondary amine formation) are added.[3]
-
The reactor is pressurized with hydrogen to 3-10 MPa.[1]
-
The mixture is heated to a temperature between 120-250 °C and stirred vigorously.[1]
-
The reaction is monitored until the consumption of hydrogen ceases.
-
After cooling and depressurization, the catalyst is filtered off.
-
The crude this compound is purified by distillation.
-
Reaction Scheme:
Synthesis of this compound via Catalytic Hydrogenation.
Reductive Amination of Tridecanal
Another significant synthetic route is the reductive amination of tridecanal. This method involves the reaction of the aldehyde with ammonia to form an imine intermediate, which is then reduced to the primary amine.[4]
Experimental Protocol:
A general procedure for reductive amination can be adapted for the synthesis of this compound.[4][5]
-
Materials: Tridecanal, ammonia or an ammonia source (e.g., ammonium (B1175870) acetate), a reducing agent (e.g., sodium cyanoborohydride or hydrogen gas with a catalyst), and a suitable solvent (e.g., methanol).[5]
-
Procedure:
-
Tridecanal and the ammonia source are dissolved in the solvent in a reaction vessel.
-
For catalytic hydrogenation, a catalyst such as palladium or nickel is added, and the vessel is pressurized with hydrogen at elevated temperature and pressure.[4]
-
For chemical reduction, the reducing agent is added portion-wise to the solution, often at room temperature or slightly elevated temperatures.
-
The reaction progress is monitored by techniques like TLC or GC-MS.
-
Upon completion, the reaction mixture is worked up by quenching any remaining reducing agent, followed by extraction and purification of the this compound, typically through distillation.
-
Reaction Scheme:
Synthesis of this compound via Reductive Amination.
Applications of this compound as a Chemical Intermediate
This compound's bifunctional nature makes it a valuable building block in the synthesis of a variety of commercially important compounds.
Synthesis of Agrochemicals
This compound serves as an intermediate in the production of certain pesticides and fungicides.[1] The long alkyl chain can enhance the lipophilicity of the final product, improving its penetration into plant tissues or pest cuticles. For example, it can be a precursor in the synthesis of certain heterocyclic compounds with fungicidal activity.[6]
A general synthetic pathway involves the reaction of this compound with a suitable electrophile to introduce the tridecyl moiety into the final agrochemical structure. The specific reaction conditions and yields are highly dependent on the target molecule.
Production of Surfactants and Emulsifiers
Due to its amphiphilic properties, this compound is a key intermediate in the synthesis of cationic surfactants, such as quaternary ammonium compounds ("quats").[1] These surfactants have wide-ranging applications as emulsifiers, detergents, and cleaning agents.[1]
Synthesis of a Tridecyl-based Quaternary Ammonium Salt:
The synthesis typically involves the quaternization of a tertiary amine derived from this compound.
Experimental Protocol:
A general procedure for the synthesis of quaternary ammonium compounds can be adapted.[7]
-
Materials: this compound, an alkylating agent (e.g., methyl iodide or benzyl (B1604629) chloride), and a suitable solvent.
-
Procedure:
-
This compound is first converted to a tertiary amine through successive alkylations.
-
The resulting tertiary amine is then reacted with an alkyl halide.
-
The reaction mixture is typically heated to facilitate the quaternization.
-
The final quaternary ammonium salt is often isolated by precipitation or crystallization.
-
Reaction Scheme:
Synthesis of Quaternary Ammonium Surfactants.
Corrosion Inhibitors
This compound and its derivatives are effective corrosion inhibitors, particularly in the oil and gas industry.[1] The long alkyl chain forms a protective, hydrophobic film on metal surfaces, preventing contact with corrosive agents. The amine group helps in the adsorption of the molecule onto the metal surface.
Performance Data of Amine-Based Corrosion Inhibitors:
The following table summarizes the performance of various long-chain amine corrosion inhibitors, providing a comparative context for the efficacy of this compound derivatives.
| Inhibitor | Metal | Corrosive Medium | Concentration | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| n-Octylamine | Mild Steel | 1 M HCl | 5 x 10⁻³ M | 30 | 92.5 | [8] |
| n-Decylamine | Low Carbon Steel | 1 N H₂SO₄ | 10⁻¹ M | Not Specified | >90 | [8] |
| Di-dodecyl amine | Carbon Steel | 1 M HCl | 600 ppm | 40 | 71.4 | [9] |
Ligands in Catalysis
This compound can function as a ligand in transition metal catalysis, particularly with palladium-based catalysts.[1] The amine group coordinates to the metal center, influencing its electronic properties and steric environment, which in turn can affect the catalyst's activity and selectivity in cross-coupling reactions like the Heck or Suzuki reactions.[10][11]
Experimental Workflow for a Palladium-Catalyzed Cross-Coupling Reaction:
References
- 1. This compound | 2869-34-3 | Benchchem [benchchem.com]
- 2. CN1318385C - Process for the catalytic hydrogenation of a nitrile - Google Patents [patents.google.com]
- 3. pp.bme.hu [pp.bme.hu]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. nobelprize.org [nobelprize.org]
- 11. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Tridecylamine as a Capping Agent for Nanoparticle Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tridecylamine (TDA), a long-chain primary amine, serves as an effective capping and stabilizing agent in the colloidal synthesis of a variety of nanoparticles. Its long alkyl chain provides a steric barrier that prevents nanoparticle aggregation, thereby controlling their size, shape, and dispersibility in nonpolar solvents. The amine headgroup coordinates to the surface of the growing nanocrystals, passivating surface defects and influencing the final morphology. These characteristics make TDA-capped nanoparticles promising candidates for applications in catalysis, electronics, and nanomedicine. This document provides detailed application notes and experimental protocols for the synthesis of metallic and semiconductor nanoparticles using this compound as a capping agent. While specific literature on this compound is limited, its properties and applications can be inferred from studies on similar long-chain alkylamines.[1]
Mechanism of Action
This compound functions as a capping agent by adsorbing to the surface of newly formed nanoparticles. The lone pair of electrons on the nitrogen atom of the amine group coordinates with the metal or semiconductor atoms on the nanoparticle surface. The long, hydrophobic tridecyl chains then extend into the solvent, creating a steric hindrance that prevents the nanoparticles from coming into close contact and aggregating. This steric stabilization is crucial for controlling nanoparticle growth and maintaining a stable colloidal suspension. The dynamic equilibrium between adsorbed and free TDA molecules in the solution influences the growth kinetics and final size distribution of the nanoparticles.
Applications of this compound-Capped Nanoparticles
Nanoparticles capped with this compound and other long-chain alkylamines are versatile materials with a range of potential applications:
-
Catalysis: TDA-capped rhodium nanoparticles have been investigated for their catalytic activity in selective hydrogenation reactions.[2] The capping agent can influence the accessibility of the catalytic sites and the selectivity of the reaction.
-
Quantum Dots (QDs): In the synthesis of semiconductor nanocrystals like Cadmium Selenide (CdSe), this compound can be used to control crystal growth, leading to the formation of quantum dots with tunable optical and electronic properties. These QDs are valuable in applications such as bioimaging and light-emitting diodes (LEDs).
-
Perovskite Nanocrystals: The synthesis of metal halide perovskite nanocrystals, which have shown great promise in photovoltaics and optoelectronics, often employs long-chain amines to stabilize the nanocrystals and control their size and photoluminescence.[3]
-
Drug Delivery: The hydrophobic surface of TDA-capped nanoparticles can be utilized for the encapsulation of hydrophobic drugs. Further surface modification can render these nanoparticles water-dispersible for biomedical applications.
Data Presentation: Influence of Alkylamine Chain Length on Nanoparticle Properties
The length of the alkyl chain of the amine capping agent can significantly impact the resulting nanoparticle characteristics. The following table summarizes general trends observed in the synthesis of various nanoparticles with different long-chain alkylamines, which can be extrapolated to this compound (C13).
| Capping Agent (Chain Length) | Nanoparticle Type | Typical Size Range (nm) | Key Observations |
| Octylamine (C8) | Quantum Dots | Larger nanocrystals | Shorter chain length may lead to less effective steric hindrance, resulting in larger particles. |
| Dodecylamine (C12) | Palladium | ~2 nm (core) | Provides good stabilization for ultrasmall metallic nanoparticles.[4] |
| This compound (C13) | Rhodium | 3-10 nm | Effective in producing catalytically active nanoparticles on various supports.[2] |
| Octadecylamine (C18) | Quantum Dots | Smaller nanocrystals | Longer chain length generally provides better steric stabilization, leading to smaller, more uniform nanoparticles. |
Experimental Protocols
The following protocols are adapted from established methodologies for nanoparticle synthesis using long-chain alkylamines and can be used as a starting point for the synthesis of this compound-capped nanoparticles.
Protocol 1: Synthesis of this compound-Capped Rhodium (Rh-TDA) Nanoparticles
This protocol is based on the reported synthesis of TDA-capped rhodium nanoparticles for catalytic applications.[2]
Materials:
-
Rhodium(III) chloride hydrate (B1144303) (RhCl₃·xH₂O)
-
This compound (TDA)
-
Sodium borohydride (B1222165) (NaBH₄)
-
High surface area support (e.g., SBA-15, SiO₂, Al₂O₃)
Procedure:
-
Preparation of Rhodium Precursor Solution: Dissolve a specific amount of RhCl₃·xH₂O in ethanol to achieve the desired metal loading on the support.
-
Addition of Capping Agent: Add a molar excess of this compound to the rhodium precursor solution. The TDA to Rh molar ratio can be varied to control the nanoparticle size.
-
Impregnation: Add the high surface area support to the solution and stir for several hours to ensure uniform impregnation.
-
Reduction: Slowly add a freshly prepared aqueous solution of sodium borohydride (NaBH₄) to the mixture under vigorous stirring. The color of the solution will change, indicating the formation of rhodium nanoparticles.
-
Washing and Drying: After the reduction is complete, filter the solid support, wash it thoroughly with ethanol and water to remove any unreacted precursors and byproducts, and dry it under vacuum.
Characterization:
-
Transmission Electron Microscopy (TEM): To determine the size, shape, and dispersion of the Rh nanoparticles on the support.
-
X-ray Diffraction (XRD): To confirm the crystalline structure of the rhodium nanoparticles.
-
Nitrogen Adsorption-Desorption: To measure the surface area and pore size distribution of the supported catalyst.
Caption: Workflow for the synthesis of this compound-Capped Rhodium Nanoparticles.
Protocol 2: Adapted Synthesis of this compound-Capped Cadmium Selenide (CdSe) Quantum Dots
This protocol is adapted from general hot-injection methods for the synthesis of quantum dots, where long-chain amines are commonly used as capping agents.
Materials:
-
Cadmium oxide (CdO)
-
This compound (TDA)
-
1-Octadecene (ODE)
-
Selenium (Se) powder
-
Trioctylphosphine (TOP)
Procedure:
-
Preparation of Cadmium Precursor: In a three-neck flask, combine CdO, TDA, and ODE. Heat the mixture to ~150 °C under argon flow with stirring until the solution becomes clear. This indicates the formation of a Cd-TDA complex.
-
Preparation of Selenium Precursor: In a separate vial inside a glovebox, dissolve Se powder in TOP to form a TOP-Se solution.
-
Hot-Injection: Rapidly increase the temperature of the cadmium precursor solution to the desired growth temperature (e.g., 240-280 °C). Swiftly inject the TOP-Se solution into the hot reaction mixture.
-
Nanocrystal Growth: The injection will cause a temperature drop. Allow the temperature to recover and stabilize. The growth of CdSe nanocrystals can be monitored by taking aliquots at different time intervals and observing their photoluminescence under UV light. The reaction is typically stopped when the desired emission color is achieved.
-
Quenching and Purification: Cool the reaction mixture to room temperature. Add toluene to disperse the nanocrystals. Precipitate the CdSe quantum dots by adding methanol and centrifuge to collect the product. Repeat the dispersion-precipitation cycle several times to purify the nanocrystals.
Characterization:
-
UV-Vis and Photoluminescence Spectroscopy: To determine the optical properties (absorbance and emission spectra) and estimate the size of the quantum dots.
-
Transmission Electron Microscopy (TEM): To visualize the size and shape of the CdSe nanocrystals.
-
Quantum Yield Measurement: To quantify the efficiency of photoluminescence.
Caption: Workflow for the synthesis of this compound-Capped CdSe Quantum Dots.
Concluding Remarks
This compound is a valuable capping agent for the synthesis of a range of nanoparticles. Its long alkyl chain provides excellent steric stabilization, enabling control over nanoparticle size and preventing aggregation. The protocols provided herein, adapted from established methods, offer a solid foundation for researchers to explore the synthesis and application of TDA-capped nanomaterials. Further optimization of reaction parameters such as precursor ratios, temperature, and reaction time will be necessary to achieve desired nanoparticle characteristics for specific applications in catalysis, bioimaging, and drug delivery.
References
- 1. benchchem.com [benchchem.com]
- 2. Nanometer sized this compound capped Rhodium dispersed on high surface area support: catalytic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and characterization of dodecylamine-capped ultrasmall metallic palladium nanoparticles (2 nm) - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Rhodium Nanoparticles Using Tridecylamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodium (Rh) nanoparticles are of significant interest in various scientific and industrial fields, including catalysis, drug delivery, and biomedical imaging, owing to their unique catalytic and physicochemical properties. The synthesis of rhodium nanoparticles with controlled size and high stability is crucial for these applications. Tridecylamine (TDA), a long-chain alkylamine, serves as an effective capping and stabilizing agent in the synthesis of rhodium nanoparticles. The hydrophobic alkyl chains of TDA prevent agglomeration and control the growth of the nanoparticles, leading to a stable colloidal suspension. This document provides detailed application notes and a representative protocol for the synthesis of this compound-capped rhodium nanoparticles.
Mechanism of Stabilization
This compound functions as a stabilizing agent by coordinating to the surface of the rhodium nanoparticles. The lone pair of electrons on the nitrogen atom of the amine group interacts with the surface rhodium atoms. The long, nonpolar tridecyl chains then extend into the solvent, creating a steric barrier that prevents the nanoparticles from aggregating. This stabilization is crucial for maintaining a consistent particle size and for the catalytic activity of the nanoparticles.
Applications
This compound-capped rhodium nanoparticles have demonstrated significant potential in various applications:
-
Catalysis: These nanoparticles are effective catalysts for a range of organic transformations, including hydrogenation and carbon-carbon coupling reactions. Their high surface-area-to-volume ratio leads to enhanced catalytic activity. The this compound capping agent can also influence the selectivity of catalytic reactions.
-
Drug Delivery: The hydrophobic surface imparted by this compound can be advantageous for encapsulating lipophilic drug molecules. Furthermore, the nanoparticle surface can be functionalized for targeted delivery to specific cells or tissues.
-
Bioimaging: While less common for rhodium nanoparticles compared to other materials like quantum dots, functionalized rhodium nanoparticles can potentially be developed as contrast agents for imaging modalities.
Experimental Protocols
This section provides a detailed, representative protocol for the synthesis of this compound-capped rhodium nanoparticles. This protocol is based on established methods for the synthesis of alkylamine-capped metal nanoparticles.
Materials and Equipment
-
Rhodium(III) chloride hydrate (B1144303) (RhCl₃·xH₂O)
-
This compound (TDA)
-
Toluene (B28343) (anhydrous)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Three-neck round-bottom flask
-
Condenser
-
Magnetic stirrer with heating plate
-
Schlenk line or inert gas (Argon or Nitrogen) supply
-
Syringes and needles
-
Centrifuge
Synthesis Procedure
-
Preparation of the Reaction Setup:
-
Assemble a three-neck round-bottom flask with a condenser and a magnetic stir bar.
-
Connect the flask to a Schlenk line to maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.
-
Dry all glassware in an oven at 120 °C for at least 2 hours before use to remove any moisture.
-
-
Reaction Mixture Preparation:
-
In the reaction flask, dissolve 0.1 mmol of Rhodium(III) chloride hydrate and 1.0 mmol of this compound in 20 mL of anhydrous toluene.
-
Stir the mixture at room temperature under an inert atmosphere for 30 minutes to ensure complete dissolution and complex formation. The solution should turn from a light brown to a darker, more homogeneous color.
-
-
Reduction of the Rhodium Precursor:
-
Prepare a fresh reducing agent solution by dissolving 1.0 mmol of sodium borohydride in 5 mL of ice-cold ethanol.
-
Using a syringe, rapidly inject the sodium borohydride solution into the vigorously stirred reaction mixture.
-
Observe the color of the solution, which should quickly change to a dark brown or black, indicating the formation of rhodium nanoparticles.
-
-
Nanoparticle Growth and Stabilization:
-
Allow the reaction to proceed at room temperature with continuous stirring for 2 hours to ensure the complete reduction of the rhodium precursor and the stabilization of the nanoparticles by the this compound.
-
-
Purification of the Nanoparticles:
-
After the reaction is complete, add 40 mL of ethanol to the colloidal solution to precipitate the nanoparticles.
-
Centrifuge the mixture at 8000 rpm for 15 minutes.
-
Discard the supernatant, which contains unreacted precursors and byproducts.
-
Re-disperse the nanoparticle pellet in 10 mL of fresh toluene.
-
Repeat the precipitation and centrifugation steps at least two more times to ensure the purity of the nanoparticles.
-
-
Storage:
-
After the final wash, re-disperse the purified rhodium nanoparticles in a minimal amount of toluene for storage.
-
Store the nanoparticle solution in a tightly sealed vial in a cool, dark place.
-
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of this compound-capped rhodium nanoparticles synthesized using this method.
| Parameter | Value | Characterization Technique |
| Average Particle Size | 3 - 10 nm | TEM |
| Particle Size Distribution | Narrow | TEM, DLS |
| Crystalline Structure | Face-Centered Cubic (fcc) | XRD |
| Surface Plasmon Resonance | Not pronounced | UV-Vis Spectroscopy |
Table 1: Physicochemical Properties of this compound-Capped Rhodium Nanoparticles.
| Application | Key Performance Metric | Typical Result |
| Catalytic Hydrogenation | Conversion of Geraniol | High conversion to citronellol (B86348) at 323 K[1] |
| Selectivity | Dependent on support material[1] |
Table 2: Application-Specific Performance Data.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and characterization of TDA-capped rhodium nanoparticles.
Signaling Pathway of Nanoparticle Formation
Caption: Mechanism of TDA-capped rhodium nanoparticle formation.
References
Application Notes and Protocols for the Surface Modification of Materials with Tridecylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tridecylamine, a primary alkylamine with a 13-carbon chain, is a versatile molecule for the surface modification of a wide range of materials, including nanoparticles, quantum dots, and biomaterial scaffolds. Its long alkyl chain imparts hydrophobicity, which can significantly influence the material's interaction with biological systems. This document provides detailed application notes and experimental protocols for utilizing this compound in surface modification, with a focus on applications relevant to drug delivery and bio-imaging.
The primary amine group of this compound serves as a reactive handle for further functionalization or as a capping agent to control the growth and stability of nanoparticles during synthesis. The hydrophobic tridecyl chain can enhance the loading of lipophilic drugs into nanocarriers, modulate cellular uptake, and influence the interaction with cell membranes. Understanding and controlling these surface properties are critical for the rational design of effective drug delivery systems and advanced biomaterials.
Applications in Materials Science and Drug Development
Surface modification with this compound can be leveraged for several key applications:
-
Hydrophobization of Surfaces: The long alkyl chain of this compound can render hydrophilic surfaces hydrophobic. This is crucial for applications such as creating water-repellent coatings and modifying the surface of biomaterials to control protein adsorption and cellular adhesion.
-
Nanoparticle Synthesis and Stabilization: this compound can act as a capping agent during the synthesis of metallic nanoparticles and quantum dots, controlling their size, shape, and preventing aggregation. The amine group coordinates to the nanoparticle surface, while the alkyl chains provide steric stabilization.[1][2]
-
Enhanced Drug Encapsulation: The hydrophobic nature of this compound-modified nanoparticles can improve the encapsulation efficiency of lipophilic drugs.[3][4] This is particularly advantageous for formulating poorly water-soluble therapeutic agents.
-
Modulation of Cellular Uptake: The hydrophobicity of a nanoparticle's surface is a key determinant of its interaction with cells.[5] Modification with this compound can enhance cellular uptake by promoting interaction with the lipid bilayer of the cell membrane.
-
Functionalization for Targeted Delivery: The primary amine group of this compound can be used as a reactive site for the covalent attachment of targeting ligands, such as antibodies or peptides, to direct nanoparticles to specific cells or tissues.
Quantitative Data Summary
The following tables summarize key quantitative data related to the surface modification of materials with long-chain alkylamines, providing a reference for expected outcomes when using this compound.
Table 1: Influence of Alkylamine Chain Length on Nanoparticle Properties
| Alkylamine Chain Length | Nanoparticle Type | Resulting Nanoparticle Size (nm) | Effect on Stability | Reference |
| C8 (Octylamine) | Ni-NiO | ~20 | Adequate stabilization | [6] |
| C12 (Dodecylamine) | Ni-NiO | - | Adequate stabilization | [6] |
| C14 (Tetradecylamine) | Ni-NiO | - | Highest metallic Ni content | [6] |
| C16 (Hexadecylamine) | Ni-NiO | - | Adequate stabilization | [6] |
| C18 (Octadecylamine) | Ni-NiO | ~8 | Particle size tends to reduce with longer chains | [6] |
| C18 (Dioctadecylamine) | Gold | 5, 9, 13 | Most effective transfer and stability in toluene (B28343) | [7] |
Table 2: Cytotoxicity of Long-Chain Alkylamines
| Alkylamine | Cell Line | IC50 (µM) after 24h exposure | Reference |
| Hexadecylamine | HaCaT (human keratinocytes) | ~10 | [8] |
| Hexadecylamine | CRL-1490 (lung fibroblasts) | ~30 | [8] |
| Oleylamine | HaCaT (human keratinocytess) | ~30 | [8] |
| Oleylamine | CRL-1490 (lung fibroblasts) | >100 | [8] |
Table 3: Effect of Surface Modification on Cellular Uptake
| Nanoparticle Surface Modifier | Cell Line | Uptake Enhancement | Key Finding | Reference |
| Cholesterol (hydrophobic) | HepG2 | Concentration, time, and temperature-dependent | Clathrin-mediated endocytosis and macropinocytosis involved | [9] |
| Increased Hydrophobicity | HeLa | Up to 60% increase | Enhanced uptake with increased hydrophobicity | [5] |
| Positive Charge (amines) | General | Higher uptake | Interaction with negatively charged cell membrane |
Experimental Protocols
Protocol 1: Surface Modification of Pre-formed Polymeric (PLGA) Nanoparticles with this compound
This protocol describes the post-synthesis surface modification of poly(lactic-co-glycolic acid) (PLGA) nanoparticles to introduce a hydrophobic this compound layer. This method is adaptable for other pre-formed polymeric nanoparticles with surface carboxyl groups.
Materials:
-
PLGA nanoparticles (with carboxyl end-groups)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Deionized water
-
Centrifuge tubes
-
Magnetic stirrer and stir bar
-
Probe sonicator or bath sonicator
Procedure:
-
Nanoparticle Suspension: Disperse a known amount of carboxylated PLGA nanoparticles in MES buffer to a concentration of 10 mg/mL. Sonicate briefly to ensure a homogenous suspension.
-
Activation of Carboxyl Groups:
-
To the nanoparticle suspension, add EDC and NHS to a final concentration of 5 mM and 10 mM, respectively.
-
Allow the reaction to proceed for 30 minutes at room temperature with gentle stirring. This activates the carboxyl groups on the PLGA surface to form NHS esters.
-
-
Preparation of this compound Solution: Dissolve this compound in anhydrous DCM to a concentration of 10 mg/mL.
-
Conjugation Reaction:
-
Slowly add the this compound solution to the activated nanoparticle suspension. A typical starting molar ratio of this compound to PLGA carboxyl groups is 10:1.
-
Allow the reaction to proceed overnight at room temperature with continuous stirring.
-
-
Purification of Modified Nanoparticles:
-
Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes.
-
Discard the supernatant and resuspend the nanoparticle pellet in a 1:1 (v/v) mixture of ethanol and deionized water to wash away unreacted reagents.
-
Repeat the centrifugation and washing steps two more times with deionized water.
-
-
Final Resuspension and Storage: Resuspend the final nanoparticle pellet in a suitable buffer (e.g., PBS) or deionized water. Store the this compound-modified nanoparticles at 4°C.
Characterization:
-
Particle Size and Zeta Potential: Analyze by Dynamic Light Scattering (DLS) to determine changes in hydrodynamic diameter and surface charge. A successful modification should result in a shift towards a more positive or less negative zeta potential.
-
Surface Hydrophobicity: Measure the water contact angle of a dried film of the nanoparticles. An increase in the contact angle indicates successful hydrophobic modification.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Confirm the presence of this compound on the nanoparticle surface by identifying characteristic peaks of the alkyl chain (C-H stretching) and amide bond formation.
Protocol 2: Synthesis of this compound-Capped Gold Nanoparticles
This protocol describes the synthesis of gold nanoparticles where this compound acts as a capping agent to control size and provide stability.
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
This compound
-
Toluene
-
Sodium borohydride (B1222165) (NaBH₄)
-
Ethanol
-
Three-neck flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
Procedure:
-
Preparation of Gold Precursor Solution: In a three-neck flask, dissolve HAuCl₄·3H₂O (e.g., 0.1 mmol) and this compound (e.g., 1 mmol) in toluene (20 mL).
-
Reduction of Gold:
-
While stirring vigorously, rapidly inject a freshly prepared aqueous solution of NaBH₄ (e.g., 1 mmol in 1 mL of ice-cold water) into the gold precursor solution.
-
The solution should immediately turn a deep ruby-red color, indicating the formation of gold nanoparticles.
-
-
Reaction and Aging:
-
Continue stirring the reaction mixture at room temperature for at least 2 hours to ensure complete reaction and stabilization of the nanoparticles by the this compound.
-
-
Purification of Nanoparticles:
-
Transfer the reaction mixture to a separatory funnel and wash with deionized water three times to remove unreacted sodium borohydride and other water-soluble byproducts.
-
Precipitate the gold nanoparticles by adding an excess of ethanol (e.g., 40 mL).
-
Centrifuge the mixture at 10,000 x g for 15 minutes to pellet the nanoparticles.
-
Discard the supernatant and redisperse the nanoparticles in a small volume of toluene.
-
Repeat the precipitation and centrifugation steps two more times to ensure high purity.
-
-
Final Product: Resuspend the purified this compound-capped gold nanoparticles in a nonpolar solvent like toluene or hexane (B92381) for storage.
Characterization:
-
UV-Vis Spectroscopy: Measure the surface plasmon resonance (SPR) peak to confirm the formation of gold nanoparticles (typically around 520 nm for spherical particles).
-
Transmission Electron Microscopy (TEM): Determine the size, shape, and monodispersity of the synthesized nanoparticles.
-
Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter of the nanoparticles in solution.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Drug delivery vehicles with improved encapsulation efficiency: taking advantage of specific drug-carrier interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enhanced cellular uptake of nanoparticles by increasing the hydrophobicity of poly(lactic acid) through copolymerization with cell-membrane-lipid components - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. soft-matter.uni-tuebingen.de [soft-matter.uni-tuebingen.de]
- 8. Cytotoxicity of organic surface coating agents used for nanoparticles synthesis and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cellular uptake mechanism and intracellular fate of hydrophobically modified pullulan nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Long-Chain Amines in Palladium-Catalyzed Reactions: A Look at Tridecylamine
Application Notes on the Potential Use of Tridecylamine as a Ligand and Base in Palladium-Catalyzed Cross-Coupling Reactions
Introduction:
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The performance of these reactions is critically dependent on the choice of ligand, which stabilizes the palladium catalyst, influences its reactivity, and facilitates key steps in the catalytic cycle. While phosphines and N-heterocyclic carbenes (NHCs) are the most common classes of ligands, other Lewis bases, including amines, can also play a significant role.
This document explores the potential application of this compound, a long-chain primary amine, in palladium-catalyzed reactions. While not a conventional ligand in the same vein as sophisticated phosphines, its properties as a base and a bulky, lipophilic molecule suggest potential roles in specific applications. This compound's long alkyl chain can impart unique solubility characteristics to the catalytic system, potentially enabling reactions in non-polar solvents or facilitating catalyst separation.
Potential Roles of this compound in Palladium Catalysis:
-
As a Base: In many palladium-catalyzed reactions, such as the Heck and Sonogashira couplings, a base is required to neutralize the acid generated during the catalytic cycle.[1] this compound, as a primary amine, can function as a base, similar to more commonly used amines like triethylamine.
-
As a Ligand or Additive: While less common, amines can coordinate to the palladium center and influence the reaction outcome. The sterically bulky nature of the tridecyl group could potentially favor certain reaction pathways or stabilize the catalytic species.
-
As a Surfactant or Phase-Transfer Agent: The amphiphilic nature of this compound, with a polar amine head and a long non-polar alkyl tail, could allow it to act as a surfactant, facilitating reactions in biphasic systems or promoting the solubility of reactants.
-
Stabilizer for Palladium Nanoparticles: Long-chain amines are known to act as capping agents that stabilize metal nanoparticles.[2] this compound could potentially be used to prepare and stabilize palladium nanoparticles, which are active catalysts in various coupling reactions.[3]
Experimental Protocols
The following are generalized protocols for common palladium-catalyzed reactions where this compound could be investigated as a base or co-ligand. Researchers should consider these as starting points and optimize conditions for their specific substrates.
Protocol 1: Heck Coupling Reaction
The Heck reaction is the palladium-catalyzed coupling of an unsaturated halide with an alkene.[4][5]
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
This compound
-
Aryl halide (e.g., iodobenzene, bromobenzene)
-
Alkene (e.g., styrene, butyl acrylate)
-
Anhydrous solvent (e.g., DMF, NMP, toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (1-2 mol%) and a phosphine (B1218219) ligand (e.g., PPh₃, 2-4 mol%) if desired.
-
Add the aryl halide (1.0 equivalent) and the alkene (1.1-1.5 equivalents).
-
Add this compound (1.5-2.0 equivalents) as the base.
-
Add the anhydrous solvent.
-
Heat the reaction mixture to the desired temperature (typically 80-140 °C) and stir until the reaction is complete (monitor by TLC or GC/MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Protocol 2: Sonogashira Coupling Reaction
The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide.[6][7]
Materials:
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
This compound
-
Aryl halide (e.g., iodobenzene, bromobenzene)
-
Terminal alkyne (e.g., phenylacetylene)
-
Anhydrous solvent (e.g., THF, DMF, toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (1-5 mol%) and CuI (1-5 mol%).
-
Add the aryl halide (1.0 equivalent) and the terminal alkyne (1.1-1.5 equivalents).
-
Add the anhydrous solvent, followed by this compound (2.0-3.0 equivalents).
-
Stir the reaction mixture at room temperature or heat to 50-100 °C until the reaction is complete (monitor by TLC or GC/MS).
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous ammonium (B1175870) chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Protocol 3: Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura coupling is the cross-coupling of an organoboron compound with an organohalide.[8][9] While an amine is not the primary base in this reaction (usually a carbonate or phosphate (B84403) is used), this compound could be explored as an additive.
Materials:
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Aryl halide or triflate
-
Arylboronic acid or ester
-
Inorganic base (e.g., K₂CO₃, K₃PO₄)
-
This compound (as an additive, optional)
-
Solvent system (e.g., toluene/water, dioxane/water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (1-5 mol%) and the inorganic base (2.0-3.0 equivalents).
-
Add the aryl halide or triflate (1.0 equivalent) and the arylboronic acid (1.1-1.5 equivalents).
-
If desired, add this compound as an additive (e.g., 0.1-1.0 equivalent).
-
Add the solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or GC/MS).
-
Cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Data Presentation
The following tables summarize typical reaction parameters for the palladium-catalyzed reactions discussed. These are general guidelines, and optimal conditions will vary depending on the specific substrates.
Table 1: Typical Reaction Conditions for Heck Coupling
| Parameter | Condition |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ |
| Catalyst Loading | 0.1 - 5 mol% |
| Ligand (optional) | PPh₃, P(o-tolyl)₃ |
| Base | This compound, Et₃N, K₂CO₃ |
| Solvent | DMF, NMP, Toluene |
| Temperature | 80 - 140 °C |
| Reactant Ratio (Alkene:Halide) | 1.1:1 to 1.5:1 |
Table 2: Typical Reaction Conditions for Sonogashira Coupling
| Parameter | Condition |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ |
| Palladium Loading | 0.5 - 5 mol% |
| Co-catalyst | CuI |
| Co-catalyst Loading | 0.5 - 10 mol% |
| Base | This compound, Et₃N, i-Pr₂NH |
| Solvent | THF, DMF, Toluene |
| Temperature | Room Temperature to 100 °C |
| Reactant Ratio (Alkyne:Halide) | 1.1:1 to 1.5:1 |
Table 3: Typical Reaction Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ |
| Catalyst Loading | 0.5 - 5 mol% |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Additive (optional) | This compound |
| Solvent | Toluene/H₂O, Dioxane/H₂O |
| Temperature | 80 - 110 °C |
| Reactant Ratio (Boronic Acid:Halide) | 1.1:1 to 1.5:1 |
Visualizations
The following diagrams illustrate the general catalytic cycles for the Heck, Sonogashira, and Suzuki-Miyaura reactions.
Caption: General catalytic cycle for the Heck reaction.
Caption: Catalytic cycles for the Sonogashira reaction.
Caption: General catalytic cycle for the Suzuki-Miyaura reaction.
References
- 1. m.youtube.com [m.youtube.com]
- 2. briefs.techconnect.org [briefs.techconnect.org]
- 3. Synthesis, Characterization and Catalytic Activity of Ligand Stabilized Palladium Nanoparticle: A Catalyst Compliment to the Heck Coupling Reaction [nanochemres.org]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. Heck Reaction [organic-chemistry.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tridecylamine in the Solvent Extraction of Gold
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solvent extraction is a pivotal hydrometallurgical technique for the selective recovery and purification of precious metals, including gold. Among the various extractants, high molecular weight amines, such as tridecylamine and its analogs (e.g., tri-n-octylamine), have demonstrated significant efficacy in extracting gold from acidic chloride and alkaline cyanide leach solutions. This document provides detailed application notes and experimental protocols for the use of this compound and similar tertiary amines in the solvent extraction of gold, targeting professionals in research and development.
The primary mechanism for gold extraction from acidic chloride media using tertiary amines involves the formation of an ion-pair. In a hydrochloric acid solution, gold typically exists as the tetrachloroaurate(III) anion, [AuCl₄]⁻. The tertiary amine (R₃N), in the presence of HCl, is protonated to form an alkylammonium cation (R₃NH⁺). This cation then forms an ion-pair with the tetrachloroaurate (B171879) anion, which is soluble in the organic phase.
Reaction: R₃N(org) + H⁺(aq) + [AuCl₄]⁻(aq) ⇌ --INVALID-LINK--
From alkaline cyanide solutions, the mechanism is similar, involving the extraction of the dicyanoaurate(I) anion, [Au(CN)₂]⁻. The amine extractant, often with the aid of a modifier, facilitates the transfer of this anionic gold complex into the organic phase.
Data Presentation
The following tables summarize quantitative data on the solvent extraction of gold using this compound analogs under various experimental conditions.
Table 1: Gold Extraction Efficiency with A327H⁺Cl⁻ Ionic Liquid (a mixture of tri-octyl and tri-decyl amines) in Toluene
| Ionic Liquid Conc. (M) | HCl Conc. (M) | Temperature (°C) | Gold Extraction (%) |
| 5.3 x 10⁻⁵ | 4 | 20 | ~93 |
| 5.3 x 10⁻⁵ | 4 | 30 | ~90 |
| 5.3 x 10⁻⁵ | 4 | 40 | ~87 |
| 5.3 x 10⁻⁵ | 4 | 50 | ~84 |
| 2.1 x 10⁻⁴ | 2 | 20 | >90 |
| 1.0 x 10⁻³ | 6 | 20 | >95 |
Data synthesized from studies on A327H⁺Cl⁻ ionic liquid.[1][2]
Table 2: Stripping of Gold from Loaded Organic Phase
| Stripping Agent | Stripping Agent Conc. (M) | Loaded Organic Phase | Stripping Efficiency (%) |
| Sodium Thiocyanate (B1210189) (NaSCN) | 0.75 (+ 0.25 M LiCl) | A327H⁺AuCl₄⁻ in Toluene | High (Isotherm shows effective stripping) |
| Ammonium Hydroxide (B78521) (NH₄OH) | 1 | Tributyl Phosphate with Au(III) | Quantitative |
| Thiourea (B124793) in HCl | 0.1 | TOA with Au(III) | Effective |
| Sodium Sulfite (Na₂SO₃) | Variable | Dibutyl Carbitol with Au(I) | Kinetically dependent, effective |
Data compiled from various amine-based and solvating extractant systems.[1][3][4][5]
Experimental Protocols
Protocol 1: Solvent Extraction of Gold(III) from Hydrochloric Acid Solution
Objective: To extract gold(III) from an acidic chloride solution using a tertiary amine-based organic phase.
Materials:
-
Aqueous feed solution: Gold(III) dissolved in hydrochloric acid (e.g., 1-6 M HCl).
-
Organic phase: 0.01 - 0.1 M this compound (or a similar tertiary amine like Alamine 336/A327) dissolved in a suitable diluent (e.g., kerosene, toluene, or xylene).
-
Separatory funnels or mixer-settlers.
-
pH meter.
-
Shaker or magnetic stirrer.
-
Analytical equipment for gold determination (e.g., AAS, ICP-OES).
Procedure:
-
Preparation of Organic Phase: Prepare the desired volume of the organic phase by dissolving the tertiary amine in the chosen diluent to the target concentration.
-
Phase Contacting:
-
Measure equal volumes of the aqueous feed solution and the organic phase (e.g., 50 mL of each for a phase ratio of 1:1).
-
Combine the two phases in a separatory funnel.
-
-
Equilibration:
-
Shake the separatory funnel vigorously for a predetermined time (e.g., 5-15 minutes) to ensure thorough mixing and allow the extraction equilibrium to be reached.[2]
-
Alternatively, use a mixer-settler for continuous operations.
-
-
Phase Separation:
-
Allow the phases to separate completely. The organic phase, being less dense, will typically be the upper layer.
-
Carefully separate the two phases. The aqueous phase is now the raffinate.
-
-
Analysis:
-
Take samples from the initial aqueous feed and the raffinate.
-
Analyze the gold concentration in both samples to determine the extraction efficiency.
-
Extraction Efficiency (%) = [(C_initial - C_raffinate) / C_initial] * 100, where C is the concentration of gold.
-
Protocol 2: Stripping of Gold from the Loaded Organic Phase
Objective: To recover the extracted gold from the loaded organic phase into a new aqueous solution.
Materials:
-
Loaded organic phase from Protocol 1.
-
Stripping solution: An aqueous solution capable of reversing the extraction equilibrium. Common options include:
-
Separatory funnels or mixer-settlers.
-
Shaker or magnetic stirrer.
-
Analytical equipment for gold determination.
Procedure:
-
Phase Contacting:
-
Combine the loaded organic phase with the chosen stripping solution in a separatory funnel. The phase ratio (Organic:Aqueous) can be varied (e.g., 1:1, 2:1, 1:2) to achieve the desired concentration of gold in the strip liquor.
-
-
Equilibration:
-
Shake the mixture for a sufficient time (e.g., 10-30 minutes) to allow for the transfer of gold from the organic to the aqueous phase.
-
-
Phase Separation:
-
Allow the phases to separate.
-
Collect the aqueous stripping solution, which is now rich in gold. The organic phase is now "stripped" and can potentially be recycled for further extraction.
-
-
Analysis:
-
Analyze the gold concentration in the loaded organic phase and the aqueous stripping solution to determine the stripping efficiency.
-
Stripping Efficiency (%) = (C_strip * V_strip) / (C_loaded_org * V_loaded_org) * 100, where C is the concentration and V is the volume.
-
Visualizations
Caption: Workflow for gold recovery using solvent extraction.
Caption: Ion-pair formation in gold extraction with this compound.
References
Application Notes and Protocols for Metal Ion Extraction Using Tridecylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of tridecylamine in the solvent extraction of metal ions. While specific quantitative data for this compound is limited in publicly available literature, this document leverages data from analogous long-chain amines to provide a robust starting point for experimental design and optimization.
Introduction to this compound in Solvent Extraction
This compound, a primary amine with a long alkyl chain, is an effective extractant for a variety of metal ions from aqueous solutions, particularly from acidic chloride media. Its primary application lies in the field of hydrometallurgy for the separation and purification of metals.[1] The mechanism of extraction is based on an anion exchange process, where the protonated amine group in the organic phase exchanges its anion with an anionic metal complex from the aqueous phase.[2][3] This process is highly dependent on factors such as the pH of the aqueous phase, the concentration of the metal ion and the extractant, and the presence of complexing agents.[4][5]
Mechanism of Extraction: Anion Exchange
The extraction of metal ions from acidic chloride solutions using this compound proceeds via a well-established anion exchange mechanism.[2][3] This process can be broken down into two key steps:
-
Protonation of the Amine: The this compound (R₃N, where R represents an alkyl group) in the organic diluent is first protonated by the acid (e.g., HCl) present in the aqueous phase to form an ammonium (B1175870) salt. This salt is soluble in the organic phase.
-
Anion Exchange: The protonated amine salt then exchanges its chloride ion with a negatively charged metal-chloride complex (e.g., [MCl₄]²⁻) from the aqueous phase, thereby transferring the metal ion into the organic phase.
The overall extraction equilibrium for a divalent metal ion (M²⁺) can be represented as:
2R₃N(org) + 2HCl(aq) + MCl₂(aq) ⇌ (R₃NH)₂MCl₄(org)
Quantitative Data for Metal Ion Extraction with Long-Chain Amines
While specific quantitative data for this compound is scarce, the following tables summarize the extraction efficiency for various metal ions using other long-chain amines. This data provides a valuable reference for predicting the behavior of this compound and for designing initial experiments.
Table 1: Extraction of Divalent Metal Ions with Amine Extractants
| Metal Ion | Amine Extractant | Organic Diluent | Aqueous Medium | pH | Extraction Efficiency (%) | Reference |
| Cobalt(II) | Alamine 336 | Toluene | Chloride | 3.5 | >99 | [6] |
| Nickel(II) | Alamine 336 | Toluene | Chloride | 3.5 | Negligible | [6] |
| Copper(II) | Versatic 10 acid | Kerosene | Sulfate | 5.0 | ~100 | [7] |
| Zinc(II) | Cyanex 272 | Kerosene | Sulfate | 3.5 | ~95 | [7] |
Table 2: Extraction of Precious Metals with Amine Extractants
| Metal Ion | Amine Extractant | Organic Diluent | Aqueous Medium | pH | Extraction Efficiency (%) | Reference |
| Gold(III) | N-n-octylaniline | Xylene | Sodium Malonate | 1.0 | Quantitative | [8] |
| Platinum(IV) | Trioctylamine | - | Chloride | <5 | High | [9][10] |
| Palladium(II) | Trioctylamine | - | Chloride | - | High | [9] |
Experimental Protocols
The following is a detailed, generalized protocol for the solvent extraction of a metal ion from an aqueous solution using a long-chain amine like this compound. This protocol should be optimized for specific applications.
Materials
-
This compound
-
Organic diluent (e.g., kerosene, toluene, xylene)
-
Modifier (e.g., isodecanol, to prevent third-phase formation)
-
Aqueous feed solution containing the metal ion of interest (e.g., CoCl₂, NiCl₂)
-
Hydrochloric acid (HCl) for pH adjustment and providing chloride ions
-
Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Stripping agent (e.g., dilute H₂SO₄, dilute HCl, (NH₄)₂SO₄ solution)[11]
-
Separatory funnels
-
Mechanical shaker
-
pH meter
-
Analytical instrument for metal ion concentration measurement (e.g., Atomic Absorption Spectrometry (AAS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES))
Procedure
4.2.1. Organic Phase Preparation
-
Prepare a stock solution of this compound (e.g., 0.1 M to 0.5 M) in the chosen organic diluent.
-
If necessary, add a modifier (e.g., 2-5% v/v) to the organic phase to improve phase disengagement.
4.2.2. Aqueous Phase Preparation
-
Prepare an aqueous stock solution of the metal salt at a known concentration.
-
Adjust the pH of the aqueous solution to the desired value using HCl or NaOH. The optimal pH will depend on the metal ion being extracted.[4][5]
-
Ensure a sufficient concentration of chloride ions is present to facilitate the formation of anionic metal complexes.
4.2.3. Extraction
-
Measure equal volumes of the prepared organic and aqueous phases (e.g., 25 mL each) and place them in a separatory funnel. This corresponds to an organic-to-aqueous (O/A) phase ratio of 1:1.
-
Stopper the separatory funnel and shake vigorously for a predetermined time (e.g., 5-15 minutes) to ensure thorough mixing and allow the extraction equilibrium to be reached. A mechanical shaker is recommended for consistency.
-
Allow the two phases to separate completely.
-
Carefully separate the aqueous phase (raffinate) from the organic phase (loaded organic).
4.2.4. Stripping (Back-Extraction)
-
Take the metal-loaded organic phase and contact it with a suitable stripping solution at a specific O/A ratio (e.g., 1:1) in a clean separatory funnel.
-
Shake vigorously for a set period (e.g., 5-10 minutes).
-
Allow the phases to separate.
-
Collect the aqueous stripping solution (strip liquor), which now contains the concentrated metal ion, and the stripped organic phase. The stripped organic phase can often be recycled for further extraction.
4.2.5. Analysis
-
Determine the concentration of the metal ion in the initial aqueous phase, the raffinate, and the strip liquor using a suitable analytical technique (e.g., AAS or ICP-OES).
-
Calculate the percentage of extraction (%E) and the percentage of stripping (%S) using the following formulas:
%E = [(C_initial_aq - C_raffinate_aq) / C_initial_aq] * 100
%S = [(V_strip * C_strip_liquor) / (V_org * (C_initial_aq - C_raffinate_aq))] * 100
Where:
-
C_initial_aq = Initial concentration of the metal ion in the aqueous phase
-
C_raffinate_aq = Concentration of the metal ion in the aqueous phase after extraction
-
C_strip_liquor = Concentration of the metal ion in the stripping solution
-
V_strip = Volume of the stripping solution
-
V_org = Volume of the organic phase
-
Visualizations
Experimental Workflow
Caption: General experimental workflow for metal ion extraction.
Anion Exchange Mechanism
Caption: Anion exchange mechanism for metal ion extraction.
References
- 1. Solvent extraction of platinum group metals. - Sheffield Hallam University Research Archive [shura.shu.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Nonaqueous Solvent Extraction for Enhanced Metal Separations: Concept, Systems, and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijert.org [ijert.org]
- 5. ijert.org [ijert.org]
- 6. researchgate.net [researchgate.net]
- 7. Solvent Extraction and Separation of Copper and Zinc from a Pickling Solution [article.sapub.org]
- 8. researchgate.net [researchgate.net]
- 9. Solvent Extraction as a Method of Recovery and Separation of Platinum Group Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. KR20130123921A - Method for seperating platinum group metals using solvent extraction - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Tridecylamine as a Corrosion Inhibitor for Carbon Steel in Acidic Media
Audience: Researchers, scientists, and drug development professionals.
Introduction
Corrosion of carbon steel is a significant issue in various industrial processes, particularly in acidic environments where it leads to material degradation and potential failures. The use of organic inhibitors is a common and effective strategy to mitigate corrosion. Among these, long-chain aliphatic amines, such as tridecylamine, have shown promise as effective corrosion inhibitors for carbon steel in acidic media. This document provides detailed application notes and experimental protocols for evaluating the efficacy of this compound as a corrosion inhibitor.
This compound (C₁₃H₂₉N) is a primary amine with a long hydrophobic carbon chain and a polar amine head group. This amphiphilic nature allows it to adsorb onto the metal surface, forming a protective barrier that isolates the steel from the corrosive environment. The lone pair of electrons on the nitrogen atom facilitates the adsorption process onto the carbon steel surface. The protective film formed can inhibit both anodic and cathodic reactions of the corrosion process.
Principle of Corrosion Inhibition by this compound
The inhibition mechanism of this compound on carbon steel in acidic media is primarily attributed to its adsorption on the metal surface. This adsorption can occur through two main mechanisms:
-
Physisorption: This involves electrostatic interactions between the protonated amine group (R-NH₃⁺) in the acidic solution and the negatively charged steel surface (due to the adsorption of anions like Cl⁻ or SO₄²⁻). This process is generally characterized by a low enthalpy of adsorption.
-
Chemisorption: This involves the sharing of electrons between the lone pair of the nitrogen atom in the this compound molecule and the vacant d-orbitals of iron atoms on the steel surface, forming a coordinate bond. This type of adsorption is stronger and more stable.
The long tridecyl chain then forms a hydrophobic layer that repels the aqueous corrosive species, further enhancing the inhibition efficiency.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from corrosion inhibition studies of long-chain amines, which are analogous to this compound, on carbon steel in acidic media.
Table 1: Inhibition Efficiency of a Long-Chain Amine from Weight Loss Measurements in 1 M HCl
| Inhibitor Concentration (mM) | Corrosion Rate (mg cm⁻² h⁻¹) | Inhibition Efficiency (%) | Surface Coverage (θ) |
| 0 (Blank) | 1.25 | - | - |
| 0.1 | 0.45 | 64.0 | 0.64 |
| 0.5 | 0.21 | 83.2 | 0.83 |
| 1.0 | 0.12 | 90.4 | 0.90 |
| 5.0 | 0.08 | 93.6 | 0.94 |
Table 2: Potentiodynamic Polarization Parameters for Carbon Steel in 1 M H₂SO₄ with and without a Long-Chain Amine Inhibitor
| Inhibitor Concentration (mM) | Ecorr (mV vs. SCE) | Icorr (µA cm⁻²) | βa (mV dec⁻¹) | βc (mV dec⁻¹) | Inhibition Efficiency (%) |
| 0 (Blank) | -480 | 550 | 75 | 120 | - |
| 0.1 | -470 | 150 | 70 | 115 | 72.7 |
| 0.5 | -465 | 65 | 68 | 112 | 88.2 |
| 1.0 | -460 | 35 | 65 | 110 | 93.6 |
| 5.0 | -450 | 20 | 62 | 105 | 96.4 |
Table 3: Electrochemical Impedance Spectroscopy (EIS) Parameters for Carbon Steel in 1 M HCl with and without a Long-Chain Amine Inhibitor
| Inhibitor Concentration (mM) | Rct (Ω cm²) | Cdl (µF cm⁻²) | Inhibition Efficiency (%) |
| 0 (Blank) | 50 | 150 | - |
| 0.1 | 250 | 80 | 80.0 |
| 0.5 | 580 | 55 | 91.4 |
| 1.0 | 950 | 40 | 94.7 |
| 5.0 | 1500 | 30 | 96.7 |
Experimental Protocols
Weight Loss Measurement
Objective: To determine the corrosion rate and inhibition efficiency of this compound by measuring the weight loss of carbon steel coupons.
Materials and Equipment:
-
Carbon steel coupons (e.g., C1010, with a typical composition of (in wt%) C: 0.08-0.13, Mn: 0.30-0.60, P: max 0.040, S: max 0.050, and Fe: balance)
-
This compound
-
1 M HCl or 1 M H₂SO₄ solution
-
Analytical balance (±0.1 mg)
-
Water bath or thermostat
-
Beakers
-
Glass hooks
-
Abrasive papers (from 180 to 1200 grit)
-
Acetone, ethanol (B145695), and distilled water for cleaning
-
Desiccator
Procedure:
-
Coupon Preparation: Mechanically polish the carbon steel coupons with a series of abrasive papers, starting from a coarse grit and moving to a fine grit.
-
Cleaning: Degrease the polished coupons by washing with acetone, followed by rinsing with ethanol and then distilled water.
-
Drying and Weighing: Dry the coupons in a warm air stream and store them in a desiccator. Accurately weigh each coupon using an analytical balance and record the initial weight (W₁).
-
Inhibitor Solution Preparation: Prepare solutions of the desired acidic medium (e.g., 1 M HCl) containing various concentrations of this compound (e.g., 0.1, 0.5, 1.0, 5.0 mM). A blank solution without the inhibitor should also be prepared.
-
Immersion: Immerse the weighed coupons in 100 mL of the test solutions in beakers using glass hooks. Ensure the coupons are fully submerged.
-
Exposure: Place the beakers in a water bath maintained at a constant temperature (e.g., 25 °C) for a specific immersion period (e.g., 6, 12, or 24 hours).
-
Post-Exposure Cleaning: After the immersion period, carefully remove the coupons from the solutions. Rinse with distilled water, gently scrub with a soft brush to remove corrosion products, rinse again with ethanol, and dry.
-
Final Weighing: Place the cleaned and dried coupons in a desiccator to cool to room temperature. Weigh each coupon again and record the final weight (W₂).
-
Calculations:
-
Weight Loss (ΔW): ΔW = W₁ - W₂
-
Corrosion Rate (CR): CR (mg cm⁻² h⁻¹) = ΔW / (A × t), where A is the surface area of the coupon in cm² and t is the immersion time in hours.
-
Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] × 100, where CR₀ is the corrosion rate in the blank solution and CRᵢ is the corrosion rate in the inhibitor solution.
-
Surface Coverage (θ): θ = (CR₀ - CRᵢ) / CR₀
-
Application Notes: Formulation and Evaluation of Tridecylamine-Based Corrosion Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corrosion of metallic infrastructure is a persistent challenge across numerous industries, including oil and gas, chemical processing, and water treatment. The use of organic corrosion inhibitors is a primary strategy for mitigating this degradation. Among these, long-chain aliphatic amines, such as tridecylamine and its derivatives, have demonstrated significant efficacy.[1] These compounds function by adsorbing onto the metal surface, creating a protective barrier against corrosive agents.[2] Their molecular structure, featuring a polar amine head for surface attachment and a long, hydrophobic alkyl tail, is key to their inhibitory action.[2]
These application notes provide a comprehensive guide to the formulation of this compound-based corrosion inhibitors, along with detailed protocols for their performance evaluation using standard laboratory techniques.
Mechanism of Action
Amine-based corrosion inhibitors protect metal surfaces primarily through the formation of an adsorbed film that acts as a barrier to the corrosive environment. This adsorption process can occur via two main mechanisms:
-
Physisorption: This involves electrostatic interactions between the inhibitor molecule and the charged metal surface. In acidic solutions, the amine group becomes protonated (R-NH3+), allowing it to interact with a metal surface that has adsorbed negative ions (e.g., Cl⁻).[2]
-
Chemisorption: This mechanism involves the formation of a coordinate covalent bond through electron sharing between the lone pair of electrons on the nitrogen atom and the vacant d-orbitals of the metal atoms.[2]
The long C13 alkyl chain of this compound provides a dense, hydrophobic layer that repels water and other corrosive species from the metal surface, significantly enhancing inhibition efficiency.[2]
Caption: Mechanism of this compound adsorption on a metal surface.
Formulation Principles
A commercial corrosion inhibitor is typically a formulated package rather than a single chemical compound. The formulation is designed to ensure the active ingredient is stable, soluble in the application medium, and effective under operational conditions.
Key Components of a Formulation:
-
Active Inhibitor: this compound or its derivatives (e.g., diiso-tridecylamine).[3]
-
Carrier Solvent: A hydrocarbon solvent (e.g., aromatic naphtha, kerosene) or an alcohol (e.g., isopropanol) that dissolves the active components and ensures liquidity.[4]
-
Coupling Solvent/Co-solvent: An alcohol or glycol that helps to stabilize the formulation and prevent phase separation, particularly in a wide range of temperatures.
-
Surfactants/Dispersants: These may be included to enhance the solubility of the inhibitor in the corrosive medium and improve the quality of the protective film formed on the metal surface.[1][3]
Caption: Components of a typical corrosion inhibitor formulation.
Performance Data
Evaluating the performance of a corrosion inhibitor requires quantitative analysis. The following table presents performance data for di-dodecyl amine, a long-chain amine structurally similar to this compound, on carbon steel in a 1M HCl solution. The data illustrates the typical relationship between inhibitor concentration, temperature, and inhibition efficiency.[5]
| Temperature (K) | Inhibitor Concentration (ppm) | Corrosion Rate (mg/cm²·h) | Inhibition Efficiency (%) | Surface Coverage (θ) |
| 313 | Blank | 1356 | - | - |
| 100 | 945 | 30.3 | 0.30 | |
| 200 | 781 | 42.4 | 0.42 | |
| 300 | 679 | 49.9 | 0.49 | |
| 400 | 562 | 58.5 | 0.58 | |
| 500 | 422 | 68.8 | 0.68 | |
| 600 | 387 | 71.4 | 0.71 | |
| 333 | Blank | - | - | - |
| 100 | - | 28.4 | 0.28 | |
| 200 | - | 35.8 | 0.35 | |
| 300 | - | 42.6 | 0.42 | |
| 400 | - | 51.3 | 0.51 | |
| 500 | - | 55.4 | 0.55 |
Table adapted from "Study the Effect of “Di-dodecyl amine” as a Corrosion Inhibitor for Carbon Steel in HCl Medium". Note: Some corrosion rate values at higher temperatures were not provided in the source data.[5]
Experimental Protocols
Accurate evaluation of inhibitor performance is critical. The following are detailed protocols for three standard evaluation techniques.
Weight Loss (Gravimetric) Method
This fundamental technique directly measures the amount of metal lost to corrosion.[2]
Protocol:
-
Coupon Preparation:
-
Prepare pre-weighed metal coupons of known surface area (e.g., carbon steel).
-
Polish the coupons with successively finer grades of abrasive paper, rinse with deionized water and a solvent like acetone, and dry completely.
-
Store in a desiccator until use.
-
-
Immersion:
-
Immerse one coupon in a beaker containing the corrosive medium without the inhibitor (the blank).
-
Immerse other coupons in separate beakers containing the corrosive medium with varying concentrations of the this compound-based inhibitor.
-
Maintain a constant temperature using a water bath for a specified duration (e.g., 6-24 hours).
-
-
Coupon Cleaning and Re-weighing:
-
After immersion, remove the coupons.
-
Clean them according to standard procedures (e.g., ASTM G1) to remove corrosion products without removing the base metal.
-
Rinse with deionized water and acetone, dry, and re-weigh accurately.
-
-
Calculations:
-
Corrosion Rate (CR): CR (mm/year) = (87.6 × ΔW) / (A × T × ρ) Where:
-
ΔW = Weight loss (mg)
-
A = Surface area (cm²)
-
T = Immersion time (hours)
-
ρ = Metal density (g/cm³)[2]
-
-
Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] × 100 Where:
-
CR₀ = Corrosion rate of the blank
-
CRᵢ = Corrosion rate in the presence of the inhibitor[2]
-
-
Caption: Workflow for the weight loss corrosion testing method.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides detailed information on the corrosion process and the properties of the protective inhibitor film.[2]
Protocol:
-
Electrochemical Cell Setup:
-
Assemble a three-electrode cell: a working electrode (the metal sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum or graphite).
-
Fill the cell with the corrosive solution (with and without inhibitor).
-
-
Open Circuit Potential (OCP) Stabilization:
-
Immerse the electrodes and allow the working electrode's potential to stabilize. This typically takes 30-60 minutes.[2]
-
-
Impedance Measurement:
-
Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz down to 10 mHz).[2]
-
-
Data Analysis:
-
Plot the impedance data as Nyquist and Bode plots.
-
Fit the data to an appropriate equivalent electrical circuit to determine key parameters:
-
-
Calculation:
-
Inhibition Efficiency (IE%): IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100 Where:
-
Rct₀ = Charge transfer resistance of the blank
-
Rctᵢ = Charge transfer resistance in the presence of the inhibitor[2]
-
-
Potentiodynamic Polarization
This technique helps determine the inhibitor's mechanism (anodic, cathodic, or mixed-type) by measuring the current response to a controlled potential scan.[5]
Protocol:
-
Cell Setup and OCP Stabilization:
-
Use the same three-electrode setup as for EIS.
-
Allow the OCP to stabilize.
-
-
Potential Scan:
-
Scan the potential of the working electrode at a slow, constant rate (e.g., 0.1-1 mV/s) from a cathodic potential to an anodic potential relative to the OCP (e.g., from -250 mV to +250 mV vs. OCP).
-
-
Data Analysis:
-
Plot the data as log of current density (log i) versus potential (E), known as a Tafel plot.
-
Extrapolate the linear (Tafel) regions of the cathodic and anodic branches back to the corrosion potential (Ecorr) to determine the corrosion current density (icorr). A lower icorr value indicates better corrosion protection.
-
Analyze the shift in the polarization curves. If the inhibitor primarily shifts the anodic curve, it's an anodic inhibitor. If it shifts the cathodic curve, it's a cathodic inhibitor. If both are shifted, it is a mixed-type inhibitor.[6]
-
Caption: General workflow for electrochemical corrosion testing.
Synthesis Overview
This compound is commonly synthesized industrially via the catalytic hydrogenation of fatty nitriles.[1] An alternative route for producing derivatives like diiso-tridecylamine involves the reaction of an alcohol with ammonia (B1221849) over a catalyst at high temperature and pressure.[3]
Caption: Simplified workflow for the synthesis of diiso-tridecylamine.[3]
References
- 1. This compound | 2869-34-3 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN103420843A - Synthetic method for diiso-tridecylamine - Google Patents [patents.google.com]
- 4. CN110156617B - Preparation method and application of corrosion inhibitor - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Exploring the synthesis, characterization, and corrosion inhibition of new tris-thiosemicarbazone derivatives for acidic steel settings using computational and experimental studies - PMC [pmc.ncbi.nlm.nih.gov]
Application of Tridecylamine in Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tridecylamine, a long-chain primary amine, is emerging as a valuable component in the design and formulation of advanced drug delivery systems. Its hydrophobic alkyl chain and hydrophilic amine group impart unique surfactant properties, making it suitable for a variety of applications in nanomedicine. The primary roles of this compound in drug delivery include its use as a capping agent to stabilize nanoparticles, a surface modifier to enhance cellular uptake, and a component in the formation of cationic nanocarriers for gene and drug delivery. The positive charge of the amine group at physiological pH facilitates interaction with negatively charged cell membranes, potentially increasing the internalization of the drug carrier. This document provides detailed application notes and experimental protocols for the utilization of this compound in drug delivery research.
Application Notes
This compound's utility in drug delivery stems from its amphiphilic nature, allowing it to interface between aqueous and lipid phases. This property is particularly advantageous in the formulation of nanoparticles, liposomes, and nanoemulsions.
-
Nanoparticle Functionalization: this compound can be used as a capping agent during the synthesis of metallic and polymeric nanoparticles.[1] The tridecyl chains provide a steric barrier that prevents aggregation and controls particle size, while the amine group offers a site for further functionalization or imparts a positive surface charge. This positive charge can enhance the interaction of the nanoparticles with the negatively charged cell surface, promoting cellular uptake.
-
Cationic Liposomes and Nanoemulsions: In liposomal and nanoemulsion formulations, this compound can be incorporated to create cationic carriers. These are particularly useful for the delivery of nucleic acids (gene therapy), as the positive charge facilitates the complexation with negatively charged DNA or RNA. Furthermore, these cationic formulations can improve the delivery of small molecule drugs by enhancing their interaction with and penetration through cellular membranes.
-
Enhanced Drug Loading: The hydrophobic tridecyl chain can interact with lipophilic drugs, potentially increasing their loading capacity within the core of nanocarriers like polymeric nanoparticles or solid lipid nanoparticles.[1]
-
Improved Bioavailability: For orally administered drugs, formulation into self-nanoemulsifying drug delivery systems (SNEDDS) can enhance solubility and bioavailability. This compound can act as a co-surfactant in these formulations, aiding in the formation of fine oil-in-water nanoemulsions in the gastrointestinal tract.
Data Summary
The following tables summarize representative quantitative data for amine-functionalized nanoparticle systems. It is important to note that specific data for this compound-based systems are limited in publicly available literature. The data presented below is from a study on amine-functionalized ZIF-8 nanoparticles for the delivery of 5-fluorouracil (B62378) (5-FU) and serves as an illustrative example of the impact of amine functionalization.[2]
Table 1: Influence of Amine Functionalization on Drug Encapsulation Efficiency [2]
| Nanocarrier Formulation | Drug | Encapsulation Efficiency (%) |
| ZIF-8 | 5-Fluorouracil | 12 |
| Amine-functionalized ZIF-8 (22% exchange) | 5-Fluorouracil | 25 |
| Amine-functionalized ZIF-8 (53% exchange) | 5-Fluorouracil | 48 |
| Amine-functionalized ZIF-8 (74% exchange) | 5-Fluorouracil | 35 |
Table 2: Physicochemical Properties of Drug-Loaded Nanocarriers [2]
| Nanocarrier Formulation | Particle Size (nm) | Zeta Potential (mV) |
| ZIF-8 | ~100 | -15.3 |
| 5-FU@ZIF-8 | ~110 | -18.1 |
| Amine-functionalized ZIF-8 (53%) | ~95 | +20.5 |
| 5-FU@Amine-functionalized ZIF-8 (53%) | ~105 | +15.8 |
Table 3: In Vitro Drug Release Profile [2]
| Time (hours) | Cumulative Release of 5-FU from ZIF-8 at pH 5.5 (%) | Cumulative Release of 5-FU from Amine-functionalized ZIF-8 (53%) at pH 5.5 (%) |
| 1 | ~40 | ~25 |
| 6 | ~75 | ~50 |
| 12 | ~90 | ~65 |
| 24 | ~98 | ~80 |
Experimental Protocols
The following are detailed protocols for key experiments involving this compound in drug delivery systems. These protocols are based on established methodologies and may require optimization for specific applications.
Protocol 1: Synthesis of this compound-Capped Metallic Nanoparticles
This protocol is adapted from a procedure for synthesizing this compound-capped rhodium nanoparticles and can be generalized for other metallic nanoparticles like gold or silver.[1]
Materials:
-
Metallic precursor (e.g., HAuCl₄ for gold, AgNO₃ for silver, RhCl₃ for rhodium)
-
This compound (TDA)
-
Reducing agent (e.g., sodium borohydride)
-
Solvent (e.g., ethanol, toluene)
Procedure:
-
Preparation of Precursor Solution: Dissolve the metallic precursor in a suitable solvent to a final concentration of 1 mM.
-
Preparation of Capping Agent Solution: Dissolve this compound in a separate volume of the same or a compatible solvent. The molar ratio of TDA to the metallic precursor can be varied (e.g., 1:1 to 10:1) to control nanoparticle size and stability.
-
Nanoparticle Synthesis:
-
Heat the this compound solution to a specific temperature (e.g., 60-80 °C) under constant stirring.
-
Slowly inject the metallic precursor solution into the hot TDA solution.
-
Add the reducing agent solution dropwise to the mixture. A color change should be observed, indicating nanoparticle formation.
-
Continue stirring the reaction mixture at the elevated temperature for 1-2 hours to ensure complete reaction.
-
-
Purification:
-
Cool the nanoparticle solution to room temperature.
-
Add a non-solvent (e.g., acetone (B3395972) or ethanol) to precipitate the nanoparticles.
-
Centrifuge the mixture to pellet the nanoparticles.
-
Discard the supernatant and wash the nanoparticle pellet multiple times with the non-solvent.
-
-
Storage: Resuspend the purified nanoparticles in a suitable solvent (e.g., chloroform (B151607) or toluene) for storage.
Protocol 2: Drug Loading into this compound-Functionalized Nanoparticles
This protocol describes a common method for loading a hydrophobic drug into pre-formed nanoparticles.
Materials:
-
This compound-capped nanoparticles
-
Hydrophobic drug
-
Organic solvent (e.g., chloroform, dichloromethane)
-
Aqueous buffer (e.g., PBS)
Procedure:
-
Drug and Nanoparticle Dissolution: Dissolve a known amount of the hydrophobic drug and the this compound-capped nanoparticles in a minimal amount of a volatile organic solvent.
-
Emulsification: Add the organic phase to a larger volume of aqueous buffer containing a surfactant (e.g., PVA, Poloxamer 188) under high-speed homogenization or sonication to form an oil-in-water emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature under a fume hood for several hours to allow the organic solvent to evaporate completely, leading to the formation of drug-loaded nanoparticles.
-
Purification: Centrifuge the nanoparticle suspension to separate the drug-loaded nanoparticles from the aqueous phase. Wash the nanoparticles several times with deionized water to remove any unloaded drug and excess surfactant.
-
Quantification of Drug Loading:
-
Lyse a known amount of the dried, drug-loaded nanoparticles using a suitable solvent to release the encapsulated drug.
-
Quantify the drug concentration using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate the Drug Loading Efficiency (DLE) and Drug Loading Content (DLC) using the following formulas:
-
DLE (%) = (Mass of drug in nanoparticles / Initial mass of drug) x 100
-
DLC (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
-
Protocol 3: In Vitro Cellular Uptake Study
This protocol outlines a method to assess the uptake of fluorescently-labeled, this compound-functionalized nanoparticles by a cancer cell line.
Materials:
-
Fluorescently-labeled this compound-functionalized nanoparticles
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding: Seed the cancer cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment. Incubate for 24 hours.
-
Nanoparticle Treatment: Prepare different concentrations of the fluorescently-labeled nanoparticles in complete cell culture medium. Replace the existing medium in the wells with the nanoparticle-containing medium. Include an untreated control group.
-
Incubation: Incubate the cells with the nanoparticles for various time points (e.g., 1, 4, 12, 24 hours).
-
Washing: After incubation, remove the nanoparticle-containing medium and wash the cells three times with cold PBS to remove any nanoparticles that are not internalized.
-
Cell Detachment: Add trypsin-EDTA to each well to detach the cells.
-
Analysis:
-
Flow Cytometry: Resuspend the cells in PBS and analyze the fluorescence intensity of the cell population using a flow cytometer.
-
Fluorescence Microscopy: Alternatively, seed cells on coverslips in the wells. After washing, fix the cells and mount the coverslips on microscope slides for visualization of nanoparticle uptake.
-
Protocol 4: Cytotoxicity Assay (MTT Assay)
This protocol is used to evaluate the cytotoxicity of this compound-functionalized nanoparticles on a cell line.
Materials:
-
This compound-functionalized nanoparticles
-
Cell line (e.g., HeLa, HEK-293)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plate
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Nanoparticle Treatment: Prepare serial dilutions of the nanoparticles in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the nanoparticle dilutions to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Assay: Add 10 µL of MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control.
Signaling Pathway
The surface modification of nanoparticles with this compound can enhance their cellular uptake, leading to a higher intracellular concentration of the encapsulated drug. For an anticancer drug that targets a specific signaling pathway, this can lead to a more potent therapeutic effect. The diagram below illustrates a hypothetical scenario where a this compound-functionalized nanoparticle delivering a kinase inhibitor interferes with a generic cell survival pathway.
References
Tridecylamine as an Emulsifier in Industrial Processes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tridecylamine, a long-chain primary aliphatic amine, serves as a versatile cationic emulsifier and corrosion inhibitor in a multitude of industrial applications. Its amphiphilic nature, characterized by a hydrophilic amine head and a long hydrophobic alkyl chain, allows it to effectively reduce interfacial tension between immiscible liquids, primarily oil and water, leading to the formation of stable emulsions.[1] This property is leveraged in formulations for metalworking fluids, agrochemicals, cosmetics, and as an intermediate in the synthesis of more complex molecules for applications such as corrosion inhibition.[1]
This document provides detailed application notes and experimental protocols for the use of this compound as an emulsifier, targeting professionals in research and development.
Physicochemical Properties and Emulsification Mechanism
This compound's efficacy as a cationic emulsifier is rooted in its molecular structure. In acidic to neutral aqueous solutions, the primary amine group becomes protonated, forming a positively charged ammonium (B1175870) head. This hydrophilic head orients towards the aqueous phase, while the lipophilic C13 alkyl chain arranges itself in the oil phase. This arrangement at the oil-water interface creates a stabilizing film that prevents droplet coalescence through electrostatic repulsion.
Hydrophilic-Lipophilic Balance (HLB)
The Hydrophilic-Lipophilic Balance (HLB) is a crucial parameter for selecting the appropriate emulsifier for a given oil phase. The HLB value for a non-ionic surfactant can be calculated using Griffin's method. For ionic surfactants like this compound, the HLB can be estimated using Davies' method, which assigns group numbers to different chemical moieties.
Davies' Method for HLB Calculation:
HLB = 7 + Σ(hydrophilic group numbers) - Σ(lipophilic group numbers)
For this compound (C₁₃H₂₇NH₂):
-
Hydrophilic group (amine): ~9.4
-
Lipophilic group (-CH₂- and -CH₃): 13 * 0.475 = 6.175
Estimated HLB of this compound ≈ 7 + 9.4 - 6.175 = 10.225
An HLB value in the range of 8-16 is generally suitable for creating oil-in-water (O/W) emulsions.[2] The estimated HLB of this compound suggests its utility in forming O/W emulsions.
Applications and Illustrative Performance Data
This compound is utilized in various industrial formulations where stable emulsions are critical. The following sections provide an overview of its application and illustrative performance data.
Disclaimer: The quantitative data presented in the following tables is illustrative and based on the typical performance of long-chain cationic emulsifiers. Actual results will vary depending on the specific oil phase, co-emulsifiers, and process parameters. Experimental validation is essential.
Metalworking Fluids
In metalworking fluids, this compound and its derivatives act as emulsifiers to create stable oil-in-water emulsions that provide cooling, lubrication, and corrosion protection.[3] Cationic emulsifiers are known to adhere to metal surfaces, offering enhanced corrosion inhibition.
Table 1: Illustrative Performance of this compound in a Model Metalworking Fluid Formulation (5% Oil-in-Water)
| This compound Concentration (% w/w) | Mean Droplet Size (µm) after 24h | Emulsion Stability Index (ESI) after 7 days | Corrosion Inhibition Efficiency (%) |
| 0.5 | 5.2 | 0.85 | 75 |
| 1.0 | 2.8 | 0.92 | 88 |
| 2.0 | 1.5 | 0.98 | 95 |
| 3.0 | 1.2 | 0.99 | 96 |
Agrochemical Formulations
This compound is used to formulate emulsifiable concentrates (EC) of pesticides and herbicides.[4] These formulations allow for the even dispersion of oil-soluble active ingredients in water for spraying.
Table 2: Illustrative Performance of this compound in a Model Agrochemical Emulsifiable Concentrate (EC) Formulation
| This compound Concentration in EC (% w/w) | Mean Droplet Size in Diluted Emulsion (µm) | Spontaneity of Emulsification | Emulsion Stability (Creaming after 2h) |
| 2 | 8.5 | Moderate | Noticeable |
| 4 | 4.1 | Good | Minimal |
| 6 | 2.3 | Excellent | None |
| 8 | 1.9 | Excellent | None |
Cosmetic Formulations
As a cationic emulsifier, this compound can be used in skin and hair care products to create stable emulsions with a desirable sensory profile. Cationic emulsions are known for their smooth, powdery feel on the skin.
Table 3: Illustrative Performance of this compound in a Model O/W Cosmetic Cream
| This compound Concentration (% w/w) | Viscosity (cP) at 25°C | Droplet Size (µm) after 1 month at 40°C | Phase Separation after 3 Freeze-Thaw Cycles |
| 1.0 | 8,500 | 4.5 | Slight |
| 2.0 | 12,000 | 2.1 | None |
| 3.0 | 15,500 | 1.8 | None |
Experimental Protocols
The following protocols provide detailed methodologies for preparing and evaluating emulsions stabilized with this compound.
Protocol 1: Preparation of an Oil-in-Water (O/W) Emulsion
Objective: To prepare a stable oil-in-water emulsion using this compound as the primary emulsifier.
Materials:
-
This compound
-
Mineral oil (or other desired oil phase)
-
Deionized water
-
Hydrochloric acid (HCl), 0.1 M (for pH adjustment)
-
High-shear homogenizer (e.g., rotor-stator type)
-
Beakers, graduated cylinders, magnetic stirrer, and pH meter
Procedure:
-
Prepare the Aqueous Phase:
-
In a beaker, add the desired amount of deionized water.
-
While stirring, slowly add the required amount of this compound.
-
Adjust the pH of the aqueous phase to between 4 and 6 by adding 0.1 M HCl dropwise. This ensures the protonation of the amine group.
-
-
Prepare the Oil Phase:
-
In a separate beaker, measure the desired volume of the oil phase.
-
-
Emulsification:
-
Slowly add the oil phase to the aqueous phase while mixing at a low speed with the high-shear homogenizer.
-
Once all the oil has been added, increase the homogenization speed to the desired level (e.g., 5000-10000 rpm).
-
Homogenize for a set period, typically 5-15 minutes, until a uniform, milky-white emulsion is formed.
-
-
Cooling:
-
If homogenization generated heat, cool the emulsion to room temperature while stirring gently.
-
-
Characterization:
-
Evaluate the emulsion for its physical appearance, droplet size, and stability as described in the subsequent protocols.
-
Caption: Workflow for preparing an oil-in-water emulsion stabilized by this compound.
Protocol 2: Evaluation of Emulsion Stability
Objective: To assess the physical stability of the prepared emulsion over time and under stress conditions.
Methods:
-
Macroscopic Observation:
-
Place 50 mL of the emulsion in a sealed, graduated cylinder.
-
Store at room temperature and observe at regular intervals (e.g., 1h, 24h, 7 days, 30 days) for any signs of instability such as creaming, sedimentation, or phase separation.
-
Quantify creaming by measuring the height of the cream layer.
-
-
Accelerated Stability Testing (Centrifugation):
-
Place 10 mL of the emulsion in a centrifuge tube.
-
Centrifuge at a specified speed (e.g., 3000 rpm) for a set time (e.g., 30 minutes).
-
Observe for any phase separation. A stable emulsion will show no separation.
-
-
Freeze-Thaw Cycling:
-
Subject the emulsion to a series of temperature cycles (e.g., 24 hours at -5°C followed by 24 hours at 40°C).
-
After a predetermined number of cycles (e.g., 3-5), visually inspect the emulsion for any signs of irreversible phase separation or changes in consistency.
-
-
Droplet Size Analysis:
-
Use a particle size analyzer (e.g., based on laser diffraction or dynamic light scattering) to measure the mean droplet size and size distribution of the emulsion at different time points.
-
An increase in the mean droplet size over time is indicative of coalescence and emulsion instability.
-
Caption: General workflow for the evaluation of emulsion stability.
Protocol 3: Evaluation of Corrosion Inhibition (for Metalworking Fluids)
Objective: To determine the effectiveness of the this compound-stabilized emulsion in preventing corrosion of a metal surface.
Materials:
-
Prepared metalworking fluid emulsion
-
Metal coupons (e.g., cast iron, steel)
-
Polishing materials (e.g., silicon carbide paper)
-
Analytical balance
-
Desiccator
-
Constant temperature water bath
Procedure (Weight Loss Method - adapted from ASTM G31):
-
Coupon Preparation:
-
Polish the metal coupons to a uniform finish, clean with a suitable solvent (e.g., acetone), dry, and weigh accurately.
-
-
Immersion Test:
-
Immerse the prepared coupons in the this compound-stabilized emulsion. For comparison, also immerse coupons in a control fluid without the emulsifier/corrosion inhibitor.
-
Maintain the test solution at a constant temperature (e.g., 50°C) for a specified duration (e.g., 24-48 hours).
-
-
Coupon Cleaning and Re-weighing:
-
After the immersion period, remove the coupons, clean them to remove any corrosion products according to standard procedures, dry them in a desiccator, and re-weigh them accurately.
-
-
Calculation of Corrosion Rate and Inhibition Efficiency:
-
Calculate the corrosion rate (CR) using the weight loss data.
-
Calculate the Inhibition Efficiency (IE) using the following formula: IE (%) = [(CR_blank - CR_inhibitor) / CR_blank] x 100 where CR_blank is the corrosion rate in the control fluid and CR_inhibitor is the corrosion rate in the this compound-containing emulsion.
-
Mechanism of Action Visualization
The primary mechanism by which this compound stabilizes an oil-in-water emulsion is through the formation of a charged interfacial layer that promotes electrostatic repulsion between droplets.
Caption: this compound molecules at the oil-water interface, creating a positive charge.
References
- 1. standards.iteh.ai [standards.iteh.ai]
- 2. org-ppra-prod.s3.amazonaws.com [org-ppra-prod.s3.amazonaws.com]
- 3. Performance of new synthesized emulsifiers in ecofriendly metal cutting fluid formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation of oil-in-water emulsions for pesticide applications: impact of surfactant type and concentration on physical stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Liquid-Liquid Extraction of Cobalt and Nickel with Tridecylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the selective extraction of cobalt from aqueous solutions containing nickel using tridecylamine, a secondary amine extractant. The separation is based on the principle that cobalt (II) in a chloride medium preferentially forms anionic chloro-complexes (e.g., [CoCl₄]²⁻), which can be extracted by an amine salt in an organic phase, while nickel (II) remains in the aqueous phase.[1]
While specific quantitative data for this compound is not extensively available in publicly accessible literature, the protocols provided are based on the well-established principles of solvent extraction using secondary amines like the closely related dithis compound.[1] These notes offer a foundational guide for developing specific separation processes.
Mechanism of Extraction
The extraction process involves an anion exchange mechanism. The this compound in the organic diluent is first protonated by an acid to form an amine salt. This salt then exchanges its anion with the anionic metal complex from the aqueous phase, thereby transferring the metal into the organic phase.[1]
Extraction: R₂NH (org) + HCl (aq) → R₂NH₂⁺Cl⁻ (org) 2R₂NH₂⁺Cl⁻ (org) + [CoCl₄]²⁻ (aq) ⇌ (R₂NH₂⁺)₂[CoCl₄]²⁻ (org) + 2Cl⁻ (aq)
Stripping: The metal is recovered from the loaded organic phase by reversing the extraction process, typically by contacting it with a dilute acid or water.[1] (R₂NH₂⁺)₂[CoCl₄]²⁻ (org) + 2H₂O (aq) ⇌ 2R₂NH₂⁺Cl⁻ (org) + Co²⁺ (aq) + 4Cl⁻ (aq)
Experimental Data
Quantitative data for the extraction of cobalt and nickel is highly dependent on the specific experimental conditions. The following tables summarize illustrative data for cobalt and nickel extraction using amine-based and other extractants to provide a comparative context.
Table 1: Illustrative Extraction Efficiency of Cobalt and Nickel with Amine-Based Extractants
| Extractant | Metal | pH | Extraction Efficiency (%) | Organic Phase | Aqueous Phase | Reference |
| Dithis compound | Cobalt | Acidic | Selective Extraction | Kerosene (B1165875)/Toluene with isodecanol (B128192) | CoCl₂ and NiCl₂ in HCl | [1] |
| Trioctylamine (TOA) | Cobalt (II) | - | 89.71 | 0.1 M TOA in kerosene | 3 M HCl | [2] |
Table 2: Effect of pH on Cobalt and Nickel Extraction with Other Extractants
| Extractant | Metal | pH 3 | pH 5.5 | pH 5.75 | pH 7.2 | Reference |
| Cyanex 272 | Cobalt | 6% | 92.5% | 95.4% | - | [3] |
| Cyanex 272 | Nickel | <5% | <5% | 5.8% | - | [3] |
| Cyphos®IL 104 | Cobalt | - | - | - | 99.97% | [4] |
| Cyphos®IL 104 | Nickel | - | - | - | 32.57% | [4] |
Note: The data presented is illustrative and will vary based on the specific experimental conditions.
Experimental Protocols
Protocol 1: Selective Extraction of Cobalt from a Cobalt-Nickel Chloride Solution
Objective: To selectively extract cobalt from an aqueous solution containing cobalt and nickel using this compound.
Materials:
-
Aqueous Feed Solution: Simulated leach solution containing known concentrations of CoCl₂ and NiCl₂ in hydrochloric acid (e.g., 1-3 M HCl).
-
Organic Phase: this compound dissolved in a suitable diluent such as kerosene or toluene. A modifier like isodecanol (e.g., 5-10% v/v) should be added to prevent third-phase formation.[1] The concentration of this compound will need to be optimized (e.g., 0.1-0.5 M).
-
Stripping Solution: Dilute hydrochloric acid (e.g., 0.1 M HCl) or deionized water.[1]
-
Separatory funnels
-
Mechanical shaker
-
pH meter
-
Analytical instrumentation for metal analysis (e.g., Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)).
Procedure:
-
Organic Phase Preparation: Prepare the organic phase by dissolving the desired amount of this compound and isodecanol in the chosen diluent.
-
Extraction: a. In a separatory funnel, mix equal volumes of the aqueous feed solution and the organic phase (O/A ratio of 1:1). b. Shake the mixture vigorously for a predetermined time (e.g., 10-30 minutes) to ensure equilibrium is reached. c. Allow the phases to separate completely. d. Carefully separate the two phases. The aqueous phase is the raffinate, and the organic phase is the loaded organic.
-
Analysis of Extraction: a. Take a sample of the initial aqueous feed solution and the raffinate. b. Analyze the concentration of cobalt and nickel in both samples using AAS or ICP-OES. c. Calculate the extraction efficiency (%E) for each metal using the following formula: %E = [(C_initial - C_final) / C_initial] * 100 where C_initial is the initial metal concentration in the aqueous phase and C_final is the metal concentration in the raffinate.
Protocol 2: Stripping of Cobalt from the Loaded Organic Phase
Objective: To recover the extracted cobalt from the loaded organic phase back into an aqueous solution.
Procedure:
-
Stripping: a. In a clean separatory funnel, mix the cobalt-loaded organic phase with the stripping solution at a specific O/A ratio (e.g., 1:1).[1] b. Shake the mixture for a sufficient time (e.g., 10-20 minutes) to allow the transfer of cobalt back to the aqueous phase. c. Allow the phases to separate. d. Separate the two phases. The aqueous phase is now the pregnant strip liquor containing the concentrated cobalt, and the organic phase is the stripped organic.
-
Analysis of Stripping: a. Analyze the cobalt concentration in the pregnant strip liquor. b. Calculate the stripping efficiency (%S) using the following formula: %S = (C_strip * V_strip) / ((C_initial_aq - C_raffinate) * V_org) * 100 where C_strip is the cobalt concentration in the pregnant strip liquor, V_strip is the volume of the stripping solution, C_initial_aq is the initial cobalt concentration in the aqueous feed, C_raffinate is the cobalt concentration in the raffinate, and V_org is the volume of the organic phase used for extraction.
Visualizations
Caption: Workflow for Cobalt-Nickel Separation.
References
Application Notes and Protocols for Hydrophobic Surface Functionalization with Tridecylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface functionalization to impart hydrophobicity is a critical process in a multitude of applications, ranging from the creation of self-cleaning surfaces and corrosion-resistant coatings to the development of advanced biomedical devices and drug delivery systems. The modification of a surface's chemical properties to repel water can prevent non-specific protein adsorption, improve the biocompatibility of implants, and control the interaction of medical devices with biological fluids.
Tridecylamine (C₁₃H₂₉N), a long-chain primary amine, is an effective agent for rendering surfaces hydrophobic.[1] Its long alkyl chain (C13) provides a non-polar, water-repellent interface, while the primary amine group serves as a reactive handle for covalent attachment to a variety of substrates. This document provides detailed protocols for the surface functionalization of hydroxylated substrates (e.g., glass, silicon dioxide) with this compound, based on established methods for long-chain amine functionalization.
Principle of Functionalization
The functionalization process is predicated on the reaction between the primary amine group of this compound and hydroxyl groups (-OH) present on the substrate surface. This reaction typically proceeds via a condensation mechanism, forming a stable covalent bond and creating a self-assembled monolayer (SAM) of this compound molecules. The long tridecyl chains then orient away from the surface, creating a dense, non-polar layer that minimizes surface energy and repels water.
Data Presentation
The following table summarizes the expected quantitative data for surfaces functionalized with long-chain primary amines, analogous to this compound. It is important to note that these values are representative and may vary depending on the specific substrate, reaction conditions, and measurement techniques.
| Parameter | Unmodified Substrate (e.g., SiO₂) | This compound Functionalized Surface (Estimated) | Analogous System (Dodecylamine on Silicon) | Reference |
| Water Contact Angle (°) | < 20 | > 90 | ~94 | [2][3] |
| Surface Free Energy (mN/m) | High (~70) | Low (< 30) | Not Reported | |
| Coating Thickness (nm) | N/A | ~1-2 | Not Reported |
Experimental Protocols
Protocol 1: Surface Functionalization of Silicon Dioxide-Based Substrates (e.g., Glass, Silicon Wafers)
This protocol describes the liquid-phase deposition of this compound onto hydroxylated silicon-based substrates.
Materials and Equipment:
-
This compound (reagent grade)[4]
-
Anhydrous Toluene (or other anhydrous, non-protic solvent)
-
Acetone (B3395972) (ACS grade)
-
Isopropanol (B130326) (ACS grade)
-
Sulfuric Acid (H₂SO₄, concentrated)
-
30% Hydrogen Peroxide (H₂O₂)
-
High-purity Nitrogen or Argon gas
-
Deionized (DI) water (18.2 MΩ·cm)
-
Glass or Teflon reaction vessel with a reflux condenser
-
Sonicator
-
Hot plate/stirrer
-
Oven
Procedure:
-
Substrate Cleaning and Activation:
-
Place the substrates in a beaker with acetone and sonicate for 15 minutes to remove organic contaminants.
-
Transfer the substrates to a beaker with isopropanol and sonicate for another 15 minutes.
-
Rinse the substrates thoroughly with DI water.
-
Piranha Etch (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Prepare a 3:1 (v/v) solution of concentrated H₂SO₄ and 30% H₂O₂.
-
Immerse the substrates in the piranha solution for 30-60 minutes to clean and hydroxylate the surface.
-
-
Rinse the substrates extensively with DI water and dry under a stream of high-purity nitrogen. The activated substrates should be used immediately.
-
-
This compound Solution Preparation:
-
In a fume hood, prepare a 1-5 mM solution of this compound in anhydrous toluene. For example, to prepare a 1 mM solution, dissolve approximately 20 mg of this compound in 100 mL of anhydrous toluene.
-
Prepare the solution immediately before use to minimize exposure to atmospheric moisture.
-
-
Surface Functionalization:
-
Place the cleaned and activated substrates in the reaction vessel.
-
Add the this compound solution to the vessel, ensuring the substrates are fully immersed.
-
Heat the solution to reflux (for toluene, this is approximately 110°C) and maintain for 4-24 hours under an inert atmosphere (nitrogen or argon). The reaction time can be optimized to achieve the desired surface coverage.
-
Allow the solution to cool to room temperature.
-
-
Post-Functionalization Cleaning and Curing:
-
Remove the substrates from the reaction solution and rinse sequentially with toluene, acetone, and isopropanol to remove any non-covalently bound this compound.
-
Dry the substrates under a stream of nitrogen.
-
Cure the functionalized substrates in an oven at 110-120°C for 30-60 minutes to promote the formation of a stable monolayer.
-
-
Characterization:
-
The hydrophobicity of the functionalized surface can be confirmed by measuring the water contact angle using a goniometer. A significant increase in the contact angle compared to the unmodified substrate indicates successful functionalization.
-
Surface composition can be analyzed using X-ray Photoelectron Spectroscopy (XPS) to detect the presence of nitrogen from the amine group.
-
The surface morphology can be assessed using Atomic Force Microscopy (AFM).
-
Visualizations
Caption: Chemical reaction for surface functionalization.
Caption: Experimental workflow for surface functionalization.
Caption: Relationship between parameters and properties.
References
Application Notes and Protocols for the Synthesis of Quantum Dots Using Tridecylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the role of tridecylamine as a capping agent and solvent in the synthesis of semiconductor quantum dots (QDs). The protocols and data presented are compiled from established synthesis methods for various quantum dots, with a focus on adapting these procedures for the use of this compound. While specific literature detailing the use of this compound is limited, its function can be inferred from the well-documented roles of other long-chain alkylamines.
Introduction to this compound in Quantum Dot Synthesis
This compound, a long-chain primary amine, serves as a crucial component in the colloidal synthesis of quantum dots. Its primary functions are:
-
Capping Agent: this compound molecules bind to the surface of the growing nanocrystals, preventing their aggregation and controlling their size and shape. The length of the alkyl chain provides steric hindrance, ensuring the colloidal stability of the quantum dots in nonpolar solvents.
-
Solvent: At the high temperatures typically required for quantum dot synthesis, this compound can act as a high-boiling point solvent, facilitating the dissolution of precursors and promoting uniform nucleation and growth of the nanocrystals.
-
Surface Passivation: By coordinating to the surface of the quantum dots, this compound passivates surface defects, which are non-radiative recombination centers. This passivation significantly enhances the photoluminescence quantum yield (PLQY) of the synthesized QDs.
The choice of capping agent is critical in determining the final optical and electronic properties of the quantum dots. Long-chain amines like this compound are known to influence nanoparticle size, with longer alkyl chains generally leading to smaller nanoparticles by providing a more effective barrier to growth.
Experimental Protocols
The following are representative "hot-injection" protocols for the synthesis of Cadmium Selenide (CdSe) and Lead Sulfide (PbS) quantum dots, adapted to incorporate this compound.
Synthesis of CdSe Quantum Dots
This protocol is a modified version of the widely used hot-injection method.
Materials:
-
Cadmium oxide (CdO)
-
This compound (TDA)
-
Oleic acid (OA)
-
1-Octadecene (B91540) (ODE)
-
Selenium (Se) powder
Procedure:
-
Cadmium Precursor Preparation:
-
In a three-neck flask, combine CdO (e.g., 0.2 mmol), oleic acid (e.g., 2 mmol), and 1-octadecene (e.g., 10 mL).
-
Heat the mixture to ~150 °C under argon flow with vigorous stirring until the solution becomes clear, indicating the formation of cadmium oleate (B1233923).
-
Further heat the solution to the desired injection temperature (e.g., 240-280 °C) and add this compound (e.g., 5 mL).
-
-
Selenium Precursor Preparation:
-
In a separate vial inside a glovebox, dissolve selenium powder (e.g., 1 mmol) in trioctylphosphine (e.g., 2 mL).
-
-
Hot-Injection and Growth:
-
Rapidly inject the selenium precursor solution into the hot cadmium precursor solution.
-
The reaction temperature will drop upon injection. Allow the temperature to recover to a growth temperature (e.g., 220-260 °C).
-
The growth of the CdSe quantum dots can be monitored by taking small aliquots at different time intervals and measuring their UV-Vis absorption and photoluminescence spectra. The color of the solution will change from colorless to yellow, orange, and finally deep red as the quantum dots grow in size.
-
-
Purification:
-
After the desired size is reached, cool the reaction mixture to room temperature.
-
Add toluene to the solution, followed by methanol to precipitate the quantum dots.
-
Centrifuge the mixture to collect the QD precipitate.
-
Discard the supernatant and re-disperse the quantum dots in a nonpolar solvent like toluene or hexane. Repeat the precipitation and re-dispersion steps two more times to remove excess ligands and unreacted precursors.
-
Synthesis of PbS Quantum Dots
This protocol is adapted from established methods for synthesizing near-infrared emitting PbS quantum dots.
Materials:
-
Lead(II) oxide (PbO)
-
This compound (TDA)
-
Oleic acid (OA)
-
1-Octadecene (ODE)
-
Bis(trimethylsilyl)sulfide ((TMS)₂S)
-
Toluene
-
Acetone
Procedure:
-
Lead Precursor Preparation:
-
In a three-neck flask, mix PbO (e.g., 0.45 g), oleic acid (e.g., 1.5 g), and 1-octadecene (e.g., 10 g).
-
Heat the mixture under vacuum at ~120 °C for 1 hour to form a clear lead oleate solution.
-
Switch to an argon atmosphere and add this compound (e.g., 5 g). Heat the solution to the desired injection temperature (e.g., 90-150 °C).
-
-
Sulfur Precursor Preparation:
-
In a glovebox, prepare a solution of (TMS)₂S (e.g., 210 µL) in anhydrous 1-octadecene (e.g., 10 mL).
-
-
Hot-Injection and Growth:
-
Swiftly inject the sulfur precursor into the hot lead precursor solution.
-
After injection, cool the reaction flask to room temperature using a water bath to quench the reaction. The size of the PbS quantum dots is primarily controlled by the injection temperature and the concentration of the precursors.
-
-
Purification:
-
Transfer the crude solution into centrifuge tubes.
-
Add toluene, followed by acetone, to precipitate the PbS quantum dots.
-
Centrifuge and discard the supernatant.
-
Re-disperse the quantum dots in toluene. Repeat the precipitation and re-dispersion process twice for thorough cleaning.
-
Data Presentation
The following tables summarize the expected influence of key reaction parameters on the properties of quantum dots synthesized using this compound, based on data from similar long-chain amine systems.
Table 1: Effect of Reaction Parameters on CdSe Quantum Dot Properties
| Parameter | Variation | Expected Effect on Particle Size | Expected Effect on Emission Wavelength | Expected Effect on Quantum Yield |
| Growth Temperature | Increasing | Increase | Red-shift | May decrease at very high temperatures due to Ostwald ripening |
| Growth Time | Increasing | Increase | Red-shift | Generally increases with better crystallinity, then may decrease |
| This compound Conc. | Increasing | Decrease | Blue-shift | Can improve by better surface passivation |
| Precursor Conc. | Increasing | Increase | Red-shift | Can be optimized; very high concentrations may lead to broader size distribution |
Table 2: Effect of Injection Temperature on PbS Quantum Dot Properties
| Injection Temperature (°C) | Expected Particle Size (nm) | Expected First Exciton Peak (nm) |
| 90 | Smaller | Shorter wavelength (e.g., ~850 nm) |
| 120 | Larger | Longer wavelength (e.g., ~1100 nm) |
| 150 | Even larger | Even longer wavelength (e.g., ~1300 nm) |
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for the hot-injection synthesis of quantum dots using this compound.
Role of this compound in Quantum Dot Formation
Caption: The role of this compound in the nucleation, growth, and passivation of quantum dots.
Conclusion
This compound is a suitable long-chain amine for the synthesis of high-quality quantum dots. Its role as both a solvent and a capping agent allows for the control of nanoparticle size, colloidal stability, and photoluminescence properties. The provided protocols serve as a foundation for researchers to develop specific synthesis procedures tailored to their desired quantum dot characteristics. Further optimization of parameters such as precursor ratios, temperature, and time will enable the fine-tuning of the resulting nanomaterials for various applications in research, diagnostics, and drug development.
The Role of Tridecylamine in Phase Transfer Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phase Transfer Catalysis (PTC) is a powerful methodology in synthetic chemistry that facilitates reactions between reactants located in immiscible phases, typically an aqueous and an organic phase.[1] This technique circumvents the need for expensive, and often hazardous, homogeneous solvents, contributing to greener and more efficient chemical processes.[2][3] The catalyst, a phase transfer agent, transports a reactant from one phase to another, thereby enabling the reaction to proceed.[1] While quaternary ammonium (B1175870) salts are the most common phase transfer catalysts, long-chain amines such as tridecylamine are emerging as effective alternatives, particularly in specialized applications.
This document provides a detailed overview of the role of this compound and analogous long-chain amines in phase transfer catalysis. It should be noted that while the principles are well-established, specific literature detailing the widespread use of this compound as a phase transfer catalyst in general organic synthesis is limited. Therefore, this guide extrapolates from the behavior of closely related long-chain amines, such as dithis compound (B9203) and didecylamine (B41449), to provide a comprehensive understanding of the potential applications and mechanisms of this compound.
Principle of Operation: this compound as a Phase Transfer Catalyst Precursor
This compound, a primary amine with a 13-carbon alkyl chain, primarily functions as a catalyst precursor in phase transfer catalysis.[4] Its long, lipophilic tail provides solubility in organic solvents, while the amine group offers a site for chemical transformation into the active catalytic species. The two primary mechanisms by which this compound can facilitate phase transfer are:
-
In Situ Formation of Quaternary Ammonium Salts: In the presence of an alkylating agent within the reaction mixture, this compound can be successively alkylated to form a quaternary ammonium salt. This newly formed salt is highly lipophilic and can effectively transport anions from the aqueous phase to the organic phase to drive the reaction.[1]
-
Ligand Exchange and Surface Modification: In the context of nanoparticle synthesis and transfer, this compound can act as a surface-active agent. It can displace hydrophilic ligands on the surface of nanoparticles, rendering them hydrophobic and facilitating their transfer from an aqueous to an organic medium.[5]
Applications in Phase Transfer Catalysis
While specific examples for this compound are not extensively documented, analogous long-chain amines are employed in a variety of phase transfer catalyzed reactions:
-
Nucleophilic Substitution Reactions: Etherification and esterification reactions, where an anionic nucleophile from the aqueous phase reacts with an organic substrate in the organic phase.
-
Alkylation Reactions: C-, O-, N-, and S-alkylation reactions are common applications of phase transfer catalysis.[6]
-
Nanoparticle Phase Transfer: A crucial application for long-chain amines is the transfer of nanoparticles from their aqueous synthesis medium to an organic solvent for further functionalization or incorporation into polymer matrices.[5][7]
Data Presentation: Performance of Long-Chain Amines in Phase Transfer Catalysis
The following tables summarize representative quantitative data for reactions catalyzed by long-chain amines, which can be considered analogous to the expected performance of this compound.
Table 1: Hypothetical Performance in Nucleophilic Substitution (Data extrapolated from analogous systems)
| Reaction Type | Substrate | Reagent | Catalyst (mol%) | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Etherification | 4-Nitrophenol | 1-Bromobutane | This compound (5) | Toluene (B28343)/Water | 90 | 6 | ~85-95 |
| Esterification | Benzoic Acid | Benzyl Bromide | This compound (5) | Dichloromethane/Water | 40 | 4 | ~90-98 |
Table 2: Nanoparticle Phase Transfer Efficiency (Based on data for didecylamine and other long-chain alkylamines)[5]
| Nanoparticle Type | Aqueous Stabilizer | Organic Phase | Amine Catalyst | Transfer Efficiency (%) |
| Gold (AuNPs) | Citrate | Toluene | Didecylamine | >99 |
| Silver (AgNPs) | Citrate | Chloroform | Dodecylamine | >95 |
Experimental Protocols
The following are detailed, representative protocols for key applications of long-chain amines in phase transfer catalysis. These can be adapted for use with this compound.
Protocol 1: Etherification of a Phenol (B47542) using this compound as a Catalyst Precursor (Hypothetical)
This protocol describes a classic nucleophilic substitution reaction facilitated by the in-situ formation of a quaternary ammonium salt from this compound.
Materials:
-
Phenol (e.g., 4-nitrophenol)
-
Alkyl Halide (e.g., 1-bromobutane)
-
This compound
-
Sodium Hydroxide (B78521) (50% aqueous solution)
-
Toluene
-
Deionized Water
-
Anhydrous Magnesium Sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the phenol (1.0 eq) and this compound (0.05 eq) in toluene.
-
Addition of Aqueous Base: Add the 50% aqueous sodium hydroxide solution to the flask.
-
Addition of Alkylating Agent: Add the alkyl halide (1.2 eq) to the reaction mixture.
-
Reaction: Heat the mixture to 90°C and stir vigorously to ensure efficient mixing of the two phases. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature. Separate the organic layer.
-
Extraction: Wash the organic layer with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to yield the pure ether.
Protocol 2: Phase Transfer of Aqueous Gold Nanoparticles to an Organic Phase
This protocol is adapted from established procedures using long-chain amines for nanoparticle phase transfer.[5]
Materials:
-
Aqueous suspension of citrate-stabilized gold nanoparticles (AuNPs)
-
This compound
-
Toluene
-
Standard laboratory vials and vortex mixer
Procedure:
-
Preparation of Amine Solution: Prepare a stock solution of this compound in ethanol (e.g., 10 mg/mL). The optimal concentration will depend on the nanoparticle concentration and size.
-
Mixing of Phases: In a glass vial, add 1 mL of the aqueous gold nanoparticle suspension. To this, add 1 mL of toluene. The two phases will be immiscible.
-
Addition of Phase Transfer Agent: Add a calculated volume of the this compound solution to the biphasic mixture. A typical starting point is a surface coverage of 50-100 amine molecules per square nanometer of the nanoparticle surface.
-
Phase Transfer: Cap the vial tightly and vortex the mixture vigorously for 1-2 minutes.
-
Phase Separation: Allow the vial to stand undisturbed for the phases to separate. A successful transfer is indicated by the movement of the characteristic ruby-red color of the gold nanoparticles from the lower aqueous phase to the upper toluene phase, leaving the aqueous phase colorless.[5]
-
Separation and Purification: Carefully pipette the upper organic phase containing the nanoparticles into a clean vial.
-
(Optional) Washing: To remove excess this compound, the organic phase can be washed by adding an equal volume of deionized water, vortexing, and then separating the organic phase again. This can be repeated 2-3 times.[5]
-
Characterization: Confirm the successful transfer and stability of the nanoparticles in the organic phase using UV-Vis Spectroscopy and Dynamic Light Scattering (DLS).
Visualizations
Mechanism of Action and Experimental Workflows
The following diagrams illustrate the key mechanisms and workflows described in these application notes.
References
- 1. benchchem.com [benchchem.com]
- 2. DSpace [scholarbank.nus.edu.sg]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 2869-34-3 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 7. Fundamental Methods for the Phase Transfer of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Tridecylamine
This document provides detailed application notes and experimental protocols for the quantitative analysis of tridecylamine. The methods described are essential for quality control, purity assessment, and formulation analysis in research, and drug development.
Overview of Analytical Techniques
The quantification of this compound, a long-chain aliphatic amine, can be accomplished using several analytical techniques. The choice of method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the specific goals of the analysis (e.g., purity assessment versus quantification in a complex mixture). The most common and effective methods include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Titrimetric Analysis.[1] For structural confirmation and absolute quantification without a specific reference standard, Quantitative Nuclear Magnetic Resonance (qNMR) is also a powerful tool.[1][2]
A general workflow for the analysis of this compound, from sample receipt to final data analysis, is outlined below.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound.[2] Due to the high boiling point and polarity of this compound, derivatization is often necessary to improve its volatility and chromatographic peak shape.[2][3]
Logical Workflow for GC-MS Analysis
Experimental Protocol
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).[2]
-
A low-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for high-temperature analysis.[2]
Reagents:
-
Dichloromethane (B109758) or Hexane (GC grade)
-
This compound reference standard
-
Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or Trifluoroacetic anhydride (B1165640) (TFAA).[2][3]
Procedure:
-
Standard and Sample Preparation:
-
Accurately weigh and dissolve the this compound reference standard and the sample in dichloromethane to a concentration of approximately 1 mg/mL.[2]
-
-
Derivatization (Recommended):
-
To 0.5 mL of the sample or standard solution, add 0.5 mL of trifluoroacetic anhydride (TFAA).[4]
-
Cap the vial and shake for 5 minutes at room temperature.[4]
-
Gently evaporate the solvent and excess reagent under a stream of dry nitrogen.[4]
-
Reconstitute the residue in 1 mL of dichloromethane for GC-MS injection.[4]
-
-
GC-MS Conditions:
-
Injector Temperature: 290°C[3]
-
Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, then ramp to 320°C at 15°C/min, and hold for 10 minutes.[2]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[4]
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV.[2]
-
Mass Range: m/z 50-600.[2]
-
Source Temperature: 230°C.[2]
-
Data Analysis:
-
Identify the this compound derivative peak based on its retention time compared to the standard.
-
Quantify the analyte by integrating the peak area and comparing it against a calibration curve prepared from the reference standard.
Quantitative Data Summary
| Parameter | Typical Performance for Long-Chain Amines |
| Limit of Detection (LOD) | 1 - 10 ng/mL[5] |
| Limit of Quantitation (LOQ) | 5 - 50 ng/mL[5] |
| Accuracy (% Recovery) | 90 - 110%[5] |
| Precision (%RSD) | < 15%[5] |
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the quantification of non-volatile or thermally labile compounds. For amines like this compound that lack a strong UV chromophore, derivatization is required to enable detection by a UV or fluorescence detector.[2]
Logical Workflow for HPLC Analysis
Experimental Protocol
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV or Fluorescence detector.[2]
-
A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
-
Derivatizing agent: Dansyl chloride solution in acetone (B3395972) (1 mg/mL).[2]
-
Buffer: Sodium bicarbonate buffer (100 mM, pH 9.5).[2]
Procedure:
-
Standard and Sample Preparation:
-
Accurately weigh and dissolve the this compound reference standard and the sample in acetonitrile to a concentration of approximately 1 mg/mL.[2]
-
-
Derivatization:
-
HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile (B) and water (A).[2]
-
Start with 60% B.
-
Linearly increase to 95% B over 20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 60% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30°C.[2]
-
UV Detection: Wavelength will depend on the derivatizing agent (e.g., 254 nm for dansyl chloride derivatives).[2]
-
Data Analysis:
-
Identify the derivatized this compound peak by comparing its retention time with the derivatized standard.
-
Quantify using a calibration curve constructed from the peak areas of the derivatized standards.
Quantitative Data Summary
| Parameter | Typical Performance for Long-Chain Amines (with Derivatization) |
| Limit of Detection (LOD) | 0.1 - 5 ng/mL (LC-MS/MS)[5] |
| Limit of Quantitation (LOQ) | 0.5 - 20 ng/mL (LC-MS/MS)[5] |
| Accuracy (% Recovery) | 85 - 115%[5] |
| Precision (%RSD) | < 10%[5] |
Titrimetric Analysis
Titration is a classic, cost-effective method for determining the purity of bulk amine samples. It involves the neutralization of the basic amine groups with a standardized acid.[1] A non-aqueous potentiometric titration is generally preferred for organic amines.
Experimental Protocol
Instrumentation:
-
Automatic potentiometric titrator or a manual titration setup with a pH meter capable of millivolt readings.
-
Glass pH electrode or a combination electrode suitable for non-aqueous solutions.
Reagents:
-
Titrant: 0.1 M Perchloric acid in glacial acetic acid.
-
Solvent: Glacial acetic acid or a mixture of suitable organic solvents like methanol.[6]
-
This compound sample.
Procedure:
-
Titrant Standardization:
-
Standardize the 0.1 M perchloric acid solution against a primary standard, such as potassium hydrogen phthalate (B1215562) (KHP).
-
-
Sample Preparation:
-
Accurately weigh a suitable amount of the this compound sample and dissolve it in an appropriate volume (e.g., 50-100 mL) of the chosen solvent.[6]
-
-
Titration:
-
Immerse the electrode in the sample solution and begin titrating with the standardized 0.1 M perchloric acid.
-
Record the titrant volume and the corresponding mV or pH reading.
-
Continue the titration past the equivalence point.
-
-
Endpoint Determination:
-
The endpoint of the titration is the point of maximum inflection on the titration curve, which can be determined by the first or second derivative of the curve.
-
Calculation: The purity of this compound can be calculated using the following formula:
Purity (%) = (V × M × MW) / (W × 1000) × 100
Where:
-
V = Volume of titrant at the endpoint (mL)
-
M = Molarity of the titrant (mol/L)
-
MW = Molecular weight of this compound (199.38 g/mol )
-
W = Weight of the sample (g)
Quantitative Data Summary
| Parameter | Typical Performance |
| Principle | Neutralization of basic amine groups with a standardized acid.[1] |
| Typical Purity Range | 98-102% |
| Key Advantages | Cost-effective, high precision for bulk material, no need for a specific reference standard. |
| Key Limitations | Not suitable for trace analysis, less selective than chromatographic methods. |
References
Troubleshooting & Optimization
Technical Support Center: Preventing Agglomeration of Tridecylamine-Capped Nanoparticles
This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the agglomeration of nanoparticles capped with tridecylamine.
Frequently Asked Questions (FAQs)
Q1: What is nanoparticle agglomeration, and why is it a problem for my experiments?
A1: Nanoparticle agglomeration is the process where individual nanoparticles stick together to form larger clusters.[1][2] This clumping is primarily driven by the high surface energy of nanoparticles and attractive van der Waals forces between them; the particles cluster to minimize their overall surface energy.[3][4][5] Agglomeration is detrimental because it can:
-
Alter Key Properties: The unique optical, electronic, and catalytic properties of nanoparticles are often size-dependent. Agglomeration changes the effective size, thus altering these critical characteristics.[1]
-
Lead to Inaccurate Characterization: Techniques like Dynamic Light Scattering (DLS) will measure the size of the larger clusters rather than the individual primary nanoparticles.[6]
-
Cause Suspension Instability: Agglomerates are more prone to settling out of solution, leading to sedimentation and inconsistent results in subsequent experiments.[6]
Q2: What is the specific role of this compound as a capping agent?
A2: this compound (TDA) is a long-chain alkylamine that functions as a surface stabilizing agent, also known as a capping agent.[7][8] Its primary role is to adsorb onto the nanoparticle surface during synthesis. The long, non-polar tridecyl chains extend into the solvent, creating a protective layer. This layer provides a physical barrier that prevents nanoparticles from getting close enough for attractive forces to cause irreversible clustering, a mechanism known as steric hindrance or repulsion.[9]
Q3: What are the most common causes of agglomeration for nanoparticles capped with this compound?
A3: Even with a capping agent, agglomeration can occur. The most common causes include:
-
Inappropriate Solvent Choice: this compound's stabilizing effect is highly dependent on the solvent. It functions best in non-polar or weakly polar organic solvents where its long alkyl chains are well-solvated.[10][11][12] Using a polar solvent can cause the capping agent to collapse, leading to agglomeration.
-
Insufficient Capping Agent: If the concentration of this compound is too low relative to the nanoparticle surface area, parts of the nanoparticle surface can remain exposed, allowing for direct contact and agglomeration.
-
Temperature Changes: High temperatures can increase particle kinetic energy, potentially overcoming the stabilizing barrier. Conversely, some systems may become unstable at lower temperatures if the capping agent's solubility decreases.[12]
-
High Nanoparticle Concentration: A higher concentration of nanoparticles increases the frequency of collisions, raising the probability of agglomeration.
-
pH Fluctuations: For nanoparticles dispersed in systems where pH is relevant, changes can alter the surface charge of the nanoparticle or the protonation state of the amine headgroup, disrupting the electrostatic balance and leading to instability.[13][14][15]
-
Post-Synthesis Processing: Drying nanoparticles into a powder often leads to the formation of hard, irreversible agglomerates because of the strong forces exerted during solvent evaporation.[16]
Q4: How can I detect if my this compound-capped nanoparticles are agglomerating?
A4: Several techniques can be used to assess the dispersion state of your nanoparticles:
-
Visual Inspection: The most straightforward sign is instability in the solution, such as visible cloudiness, precipitation, or sedimentation over time.
-
Dynamic Light Scattering (DLS): This technique measures the hydrodynamic diameter of particles in a suspension. Agglomeration will be indicated by a large average particle size and a high Polydispersity Index (PDI). A PDI value below 0.3 generally suggests a well-dispersed sample with a uniform size distribution.[17]
-
Electron Microscopy (TEM & SEM): Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) provide direct visual evidence of nanoparticle size, shape, and aggregation state.[17] However, be aware that the sample preparation process itself can sometimes induce agglomeration.[18]
Q5: Is it possible to reverse the agglomeration of my nanoparticles?
A5: Reversibility depends on the type of agglomeration:
-
Soft Agglomerates: These are loose clusters held together by weak van der Waals forces. They can often be broken up and redispersed by applying mechanical energy, such as through ultrasonication (bath or probe) or high-shear mixing.[19][20][21]
-
Hard Agglomerates: These are formed when stronger bonds, such as chemical or sinter bonds, form between nanoparticles. Hard agglomerates are typically irreversible and cannot be redispersed with simple mechanical methods.[19][22] Preventing the formation of hard agglomerates during synthesis and processing is critical.
Troubleshooting Guide
Use this guide to diagnose and resolve common agglomeration issues.
| Observed Issue | Possible Cause | Recommended Solution |
| Immediate precipitation or cloudiness during/after synthesis. | Incompatible Solvent: The solvent polarity is too high for the this compound capping agent to be effective. | Use a non-polar or weakly polar solvent such as toluene, n-hexane, n-octane, or 1-octadecene.[10][12] Ensure the solvent is anhydrous and of high purity. |
| Insufficient Capping Agent: The molar ratio of this compound to the metal precursor is too low, leaving nanoparticle surfaces unprotected. | Increase the concentration of this compound during the synthesis. Experiment with different molar ratios to find the optimal concentration for stability. | |
| Unfavorable Reaction Temperature: The temperature may be too high, increasing particle collisions and overcoming the steric barrier. | Optimize the reaction temperature. In some systems for amine-capped nanoparticles, lower temperatures (e.g., 15-25°C) can result in better size control and stability.[12] | |
| Solution appears stable, but DLS shows a large hydrodynamic diameter and/or a PDI > 0.3. | Soft Agglomeration: Weakly bound clusters have formed in the solution. | Before analysis, sonicate the sample for 5-10 minutes in a bath sonicator. This can often break up soft agglomerates.[20] |
| High Nanoparticle Concentration: The sample is too concentrated, leading to inter-particle interactions that affect DLS measurements. | Dilute the sample with the same high-purity solvent used for the suspension before performing the DLS measurement. | |
| TEM/SEM images show large, dense clusters of nanoparticles, even if the solution appeared dispersed. | Drying-Induced Agglomeration: The standard drop-casting method for TEM grid preparation can create strong capillary forces during solvent evaporation, pulling nanoparticles together. | Use a sample preparation method that minimizes drying effects. Plunge-freezing the grid in liquid ethane (B1197151) (cryo-TEM) or using electrospraying can preserve the solution-state dispersion.[18][23] |
| Hard Agglomeration: Irreversible aggregates formed during synthesis or storage due to fundamental instability. | The synthesis protocol needs to be re-optimized. Focus on improving capping agent coverage, ensuring solvent compatibility, and maintaining optimal temperature control. Preventing hard agglomeration is crucial as it is not reversible.[19] | |
| Nanoparticles agglomerate after being dried and then redispersed. | Irreversible Powder Aggregation: The removal of the solvent shell during drying allows nanoparticles to come into close contact, forming hard agglomerates. | Avoid drying the nanoparticles if possible. Store them as a stable colloidal suspension. If a powder is necessary, consider adding a cryoprotectant before lyophilization to immobilize the particles and prevent aggregation.[16][24] |
Data Presentation: Factors Influencing Nanoparticle Stability
The stability of this compound-capped nanoparticles is a multifactorial issue. The table below summarizes key parameters and their typical impact.
| Parameter | Influence on Stability | Recommendations & Key Considerations |
| Solvent Type | High Impact: Determines the effectiveness of the this compound capping layer. | Optimal: Non-polar or weakly polar solvents (e.g., toluene, n-hexane, benzene) promote good solvation of the alkyl chains, maximizing steric repulsion.[10][12] Avoid: Polar solvents (e.g., water, ethanol) and some non-planar hydrocarbons (e.g., cyclohexane) which can lead to poor dispersity.[10][12] |
| Capping Agent Concentration | High Impact: Directly affects surface coverage and the prevention of particle-particle contact. | A higher molar ratio of this compound to the nanoparticle precursor generally leads to smaller, more stable nanoparticles.[8] |
| Temperature | Moderate Impact: Affects reaction kinetics, particle nucleation and growth, and the energy of particle collisions. | The optimal temperature is system-dependent. Lowering the temperature can sometimes slow growth and improve stability.[12] Avoid significant temperature fluctuations during storage. |
| pH | Context-Dependent Impact: Critical in multiphase systems or if protic species are present. | For this compound in non-aqueous systems, pH is less of a direct factor. However, acidic impurities can protonate the amine group, altering its interaction with the nanoparticle surface and potentially causing instability.[13][15] |
| Nanoparticle Concentration | Moderate Impact: Higher concentrations increase the likelihood of collisions and agglomeration. | Work with dilute solutions when possible, especially for long-term storage and characterization measurements like DLS. |
Experimental Protocols
Protocol 1: General Synthesis of this compound-Capped Metal Nanoparticles
This protocol provides a general framework for the wet-chemical synthesis of metal nanoparticles. Specific amounts, temperatures, and times should be optimized for the target material.
-
Materials: Metal precursor (e.g., HAuCl₄, Fe(acac)₃), this compound (TDA), Reducing agent (e.g., amine-borane complex, NaBH₄), Anhydrous non-polar solvent (e.g., toluene, 1-octadecene).
-
Procedure:
-
Reaction Setup: In a three-neck flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the metal precursor and a specific molar excess of this compound in the chosen solvent.
-
Degassing: Stir the mixture and gently heat (e.g., to 100-120°C) for 30-60 minutes to remove water and oxygen, then cool to the desired reaction temperature.
-
Reduction: Rapidly inject the reducing agent (dissolved in a small amount of the same solvent) into the stirred solution.
-
Growth & Stabilization: Observe the solution for a color change, indicating nanoparticle formation. Allow the reaction to proceed at the set temperature for 1-2 hours to ensure complete reaction and stabilization by the capping agent.
-
Purification: Cool the solution to room temperature. Add a polar anti-solvent (e.g., ethanol) to precipitate the nanoparticles.
-
Collection: Centrifuge the mixture to collect the nanoparticle pellet. Discard the supernatant.
-
Washing: Re-disperse the pellet in a small amount of the non-polar synthesis solvent (e.g., toluene) and repeat the precipitation and centrifugation steps 2-3 times to remove excess reactants.
-
Storage: Re-disperse the final purified nanoparticles in a suitable non-polar solvent for storage.
-
Protocol 2: Characterizing Agglomeration with Dynamic Light Scattering (DLS)
-
Objective: To measure the hydrodynamic diameter and polydispersity index (PDI) to assess the dispersion state.
-
Procedure:
-
Sample Preparation: Take a small aliquot of the nanoparticle suspension. If it is highly concentrated or viscous, dilute it with the same filtered (0.2 µm filter) solvent used for storage.
-
Sonication: To break up any soft agglomerates, sonicate the diluted sample in a bath sonicator for 5 minutes immediately before measurement.
-
Measurement: Transfer the sample to a clean cuvette. Ensure there are no air bubbles. Place the cuvette in the DLS instrument.
-
Data Acquisition: Allow the sample to equilibrate to the instrument's temperature. Perform the measurement according to the manufacturer's instructions, acquiring data from multiple runs for good statistics.
-
Data Interpretation:
-
Z-Average Diameter: This is the intensity-weighted mean hydrodynamic size. A value significantly larger than expected from TEM suggests agglomeration.
-
Polydispersity Index (PDI): This indicates the breadth of the size distribution. A PDI < 0.3 is typically considered indicative of a monodisperse or narrowly distributed sample. A PDI > 0.7 suggests significant agglomeration or a very broad size distribution.[17]
-
-
Visualizations
References
- 1. Characterization of nanoparticles - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Why Do Nanoparticles Aggregate And Disperse [satnanomaterial.com]
- 4. How to View the Phenomenon of Nanoparticle Agglomeration-Resun Ultra-sensitive Particle Size Measurement [resunbio.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Nanometer sized this compound capped Rhodium dispersed on high surface area support: catalytic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Significance of Capping Agents of Colloidal Nanoparticles from the Perspective of Drug and Gene Delivery, Bioimaging, and Biosensing: An Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solvent effect on the synthesis of monodisperse amine-capped Au nanoparticles [ccspublishing.org.cn]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. scielo.br [scielo.br]
- 16. researchgate.net [researchgate.net]
- 17. Como Caracterizar A Agregação E Dispersão De NanopartÃculas? [pt.satnanomaterial.com]
- 18. academic.oup.com [academic.oup.com]
- 19. How To Effectively Control The Agglomeration Of Nanoparticle Powders [satnanomaterial.com]
- 20. researchgate.net [researchgate.net]
- 21. Nanoparticles Nanopowder Dispersion Methods | Methods of How to Disperse Nanoparticles | from US Research Nanomaterials Inc | Dispersion Methods [us-nano.com]
- 22. epic-powder.com [epic-powder.com]
- 23. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 24. Nano-enabled agglomerates and compact: Design aspects of challenges - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Tridecylamine Concentration for Nanoparticle Size Control
Welcome to the technical support center for optimizing tridecylamine concentration in nanoparticle synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for achieving precise control over nanoparticle dimensions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in nanoparticle synthesis?
A1: this compound serves as a capping and stabilizing agent. Its main functions are to control the growth of nanoparticles and prevent them from aggregating. The long alkyl chains of this compound molecules adsorb to the nanoparticle surface, which creates a protective layer that provides steric hindrance. This barrier repels other nanoparticles, preventing them from clumping together and ensuring a stable colloidal suspension.
Q2: How does the concentration of this compound influence the final size of the nanoparticles?
A2: Generally, a higher concentration of this compound results in the formation of smaller nanoparticles. This is because a greater availability of this compound molecules allows for more rapid surface passivation of the newly formed nanoparticle nuclei. This quick capping action limits further growth by preventing the addition of more precursor atoms, leading to a smaller final particle size. Conversely, lower concentrations of this compound lead to slower surface coverage, which allows the nanoparticles to grow larger before their surfaces are fully stabilized.[1][2]
Q3: Can other long-chain alkylamines be used as alternatives to this compound?
A3: Yes, other long-chain alkylamines such as oleylamine, octadecylamine, and dodecylamine (B51217) can also be utilized as stabilizing agents to control nanoparticle size. The principle of steric stabilization is similar for these molecules. However, the specific size and morphology of the resulting nanoparticles may differ depending on the chain length and structure of the alkylamine used. It is crucial to experimentally optimize the concentration for each specific amine to achieve the desired nanoparticle characteristics.[2]
Q4: What are the key experimental parameters to consider besides this compound concentration?
A4: Several other factors significantly impact nanoparticle size and monodispersity:
-
Reaction Temperature: Affects the kinetics of both nucleation and growth.
-
Reaction Time: The duration of the reaction influences the extent of particle growth.
-
Type and Concentration of the Reducing Agent: The strength and amount of the reducing agent control the rate of nanoparticle formation.
-
Solvent: The choice of solvent can influence the solubility of precursors and the effectiveness of the capping agent.[1]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during nanoparticle synthesis when using this compound for size control.
| Observation | Potential Cause | Troubleshooting Steps |
| Final nanoparticle size is larger than expected. | 1. Insufficient this compound concentration.2. Slow addition rate of this compound.3. High reaction temperature promoting excessive growth. | 1. Increase the molar ratio of this compound to the metal precursor.2. Introduce the this compound solution more rapidly at the beginning of the reaction.3. Lower the reaction temperature and/or reduce the reaction time.[2] |
| Nanoparticle solution is cloudy or shows visible precipitates (aggregation). | 1. Inadequate stabilization due to low this compound concentration.2. Poor solubility of this compound in the chosen solvent.3. Sub-optimal pH of the reaction mixture. | 1. Increase the concentration of this compound.2. Select a solvent in which this compound is highly soluble.3. Adjust the pH of the reaction mixture to ensure effective stabilization by the amine. |
| Broad nanoparticle size distribution (high polydispersity). | 1. Inconsistent nucleation and growth rates.2. Inefficient mixing of reactants.3. Temperature fluctuations during synthesis. | 1. Ensure rapid and homogenous mixing of the precursor and reducing agent to promote a burst of nucleation.2. Optimize the stirring speed to ensure uniform distribution of reactants.3. Use a stable heat source and monitor the reaction temperature closely to maintain consistency.[2] |
| Inconsistent results between batches. | 1. Variability in reagent quality or concentration.2. Inconsistent experimental conditions (e.g., temperature, stirring rate). | 1. Use high-purity reagents and accurately prepare all solutions.2. Precisely control and monitor all experimental parameters for each synthesis. |
Data Presentation: this compound Concentration and Nanoparticle Size
The following table provides an illustrative example of the expected trend in nanoparticle size with varying this compound concentrations for the synthesis of gold nanoparticles. Please note that these values are based on studies of similar long-chain alkylamines and should be optimized for your specific experimental conditions.
| Molar Ratio (this compound:Metal Precursor) | Expected Nanoparticle Size | Polydispersity | Rationale |
| Low (e.g., 1:1) | Larger | High | Slower and less uniform surface passivation allows for extended growth and potential aggregation. |
| Medium (e.g., 5:1) | Intermediate | Moderate | A balanced rate of nucleation and growth leads to moderately sized and relatively uniform nanoparticles. |
| High (e.g., 10:1) | Smaller | Low | Rapid surface passivation leads to the smallest and most monodisperse nanoparticles.[2] |
Experimental Protocols
Protocol 1: Hot-Injection Synthesis of CdSe Quantum Dots Using this compound
This protocol describes the synthesis of Cadmium Selenide (CdSe) quantum dots using this compound as a solvent and capping agent.
Materials:
-
Cadmium oxide (CdO)
-
Stearic acid
-
Trioctylphosphine oxide (TOPO)
-
This compound
-
Selenium (Se) powder
-
Trioctylphosphine (TOP)
Procedure:
-
Cadmium Precursor Preparation:
-
In a 100 mL three-neck flask, combine CdO (13 mg), stearic acid (0.150 g), TOPO (2.00 g), and this compound (2.00 g).
-
Equip the flask with a condenser and place it under a continuous flow of argon.
-
Heat the mixture to 300 °C while stirring rapidly until a clear, colorless solution is formed.
-
-
Selenium Precursor Preparation:
-
In a separate vial under an inert atmosphere, dissolve Se powder (79 mg) in TOP (1 mL).
-
-
Quantum Dot Synthesis:
-
Swiftly inject the Se-TOP solution into the hot cadmium precursor solution at approximately 300 °C.
-
The reaction mixture will change color, indicating the nucleation and growth of CdSe quantum dots. The reaction can be stopped at the desired time to obtain quantum dots of a specific size.
-
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Add toluene to dissolve the quantum dots.
-
Precipitate the quantum dots by adding methanol and centrifuge to collect the product.
-
Redissolve the quantum dots in toluene for storage and characterization.
-
Visualizations
References
Technical Support Center: Troubleshooting Emulsion Formation in Tridecylamine Solvent Extraction
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and resolving emulsion issues encountered during tridecylamine solvent extraction experiments.
Frequently Asked Questions (FAQs)
Q1: What is an emulsion in the context of solvent extraction?
An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent (e.g., this compound in a diluent) and an aqueous solution.[1] One liquid is dispersed in the other as microscopic droplets, often resulting in a cloudy or milky layer between the two phases, which makes their separation difficult.[1]
Q2: What are the primary causes of emulsion formation in this compound solvent extraction?
Several factors can contribute to the formation of stable emulsions:
-
High Shear Mixing: Vigorous shaking or stirring can break the liquids into very fine droplets, increasing the surface area between the two phases and promoting emulsion formation.[1]
-
Presence of Surfactant-like Molecules: Samples containing compounds like phospholipids, free fatty acids, or proteins can act as emulsifying agents, stabilizing the emulsion.[1]
-
Presence of Particulates: Finely divided solid particles can accumulate at the interface between the two liquid phases, physically preventing the droplets from coalescing.[1]
-
Incompatible pH: The pH of the aqueous phase can influence the interfacial tension and the charge of molecules at the interface, sometimes favoring the formation of a stable emulsion.[1]
-
Third Phase Formation: Under certain conditions of high metal and acid loading, the organic phase can split into two distinct organic layers. This phenomenon, known as third phase formation, can be mistaken for or contribute to emulsion problems.[1]
Q3: How can I prevent emulsions from forming in the first place?
Preventing an emulsion is often easier than breaking one. Consider the following preventative measures:
-
Gentle Mixing: Instead of vigorous shaking, use gentle swirling or rocking to mix the phases. This provides sufficient surface area for extraction without applying excessive shear forces.[1]
-
Pre-treat the Sample: If your sample is known to contain emulsifying agents or fine particulates, consider a pre-treatment step like filtration to remove them before extraction.
-
Optimize the Organic-to-Aqueous (O/A) Phase Ratio: Experiment with different phase ratios to identify a range that minimizes emulsion formation for your specific system.[1]
-
Use of Modifiers: The addition of a "modifier," such as a long-chain alcohol (e.g., isodecanol (B128192) or tridecanol), to the organic phase can improve the solubility of the metal-amine complex and reduce the tendency for emulsification.[1]
Q4: What is the difference between an emulsion and a "third phase"?
An emulsion is a dispersion of one liquid within another, while a third phase is the splitting of the organic phase itself into two distinct organic layers.[1] Third phase formation is often caused by the limited solubility of the metal-extractant complex in the organic diluent. While distinct phenomena, the formation of a third phase can sometimes be associated with emulsion-like issues.[1]
Troubleshooting Guide: Breaking a Formed Emulsion
If an emulsion has already formed, the following techniques can be employed to break it. It is recommended to start with the least invasive methods first.
Q5: What are the initial, simple steps I can take to break an emulsion?
-
Let it Stand: Allow the mixture to stand undisturbed for some time. Gravity alone may be sufficient for the emulsion to break.
-
Gentle Agitation: Gently swirl the mixture or tap the side of the separatory funnel.
-
Temperature Change: Gently warming or cooling the mixture can sometimes disrupt the emulsion.[1]
Q6: What chemical methods can be used to break a stubborn emulsion?
-
"Salting Out": Add a saturated solution of sodium chloride (brine) or solid salt to the mixture. This increases the ionic strength of the aqueous phase, which can help force the separation of the two phases.[1]
-
pH Adjustment: The stability of emulsions in amine extraction systems can be highly dependent on pH. Adjusting the pH of the aqueous phase can alter the interfacial properties and break the emulsion.[1]
-
Addition of a De-emulsifier: Specific chemical de-emulsifiers can be added. These are surface-active agents that can displace the emulsifying species at the interface.
Q7: What mechanical methods are effective for breaking emulsions?
-
Centrifugation: This is often the most effective method for breaking emulsions. The centrifugal force accelerates the separation of the phases.
-
Filtration: Passing the emulsified mixture through a bed of glass wool or a phase separation filter paper can help to coalesce the dispersed droplets.[1]
-
Ultrasonic Bath: Placing the separatory funnel in an ultrasonic bath can sometimes provide enough energy to break the emulsion.[1]
Data Presentation
Table 1: General Parameters for Minimizing Emulsion Formation
| Parameter | Recommended Range/Value | Rationale |
| Mixing Intensity | Gentle swirling or low-speed agitation | High shear can lead to smaller droplets and more stable emulsions.[1] |
| Temperature | Varies by system; often ambient | Can affect viscosity and interfacial tension.[1] |
| pH of Aqueous Phase | System dependent; avoid pH ranges known to cause precipitation | Can affect the charge of interfacial molecules and emulsion stability.[1] |
| Organic/Aqueous (O/A) Ratio | Typically between 1:10 and 10:1 | Extreme ratios can sometimes promote emulsification.[1] |
| Modifier Concentration | Varies; e.g., 1-5% (v/v) of a long-chain alcohol | Can improve the solubility of the metal-amine complex and prevent a third phase.[1] |
Table 2: Troubleshooting Techniques for Emulsion Breaking
| Technique | Typical Parameters | Notes |
| Centrifugation | 2000-5000 rpm for 5-15 minutes | Highly effective for most emulsions. |
| Salting Out | Add 10-20% of the aqueous phase volume of saturated brine | Increases the ionic strength of the aqueous phase. |
| pH Adjustment | For amine extractions, a pH < 4 is often effective for breaking emulsions stabilized by basic impurities. | Ensure the target compound is stable at the adjusted pH. |
| Filtration | Use glass wool or phase separation filter paper | Physically coalesces droplets. |
Experimental Protocols
Protocol 1: Standard this compound Solvent Extraction
-
Prepare the Organic Phase: Dissolve the desired concentration of this compound and any modifier in the chosen organic diluent.
-
Prepare the Aqueous Phase: Prepare the aqueous solution containing the analyte of interest and adjust the pH to the desired value.
-
Contacting the Phases: In a separatory funnel, combine the organic and aqueous phases at the desired O/A ratio.
-
Mixing: Gently swirl or invert the funnel for a predetermined amount of time to allow for mass transfer. Avoid vigorous shaking to minimize emulsion formation. Periodically vent the funnel to release any pressure buildup.
-
Phase Separation: Place the separatory funnel in a stand and allow the phases to separate. If an emulsion forms, refer to the troubleshooting guides above.
-
Collection of Phases: Carefully drain the lower phase through the stopcock. Pour the upper phase out through the top of the funnel to avoid contamination.
Protocol 2: Breaking an Emulsion by Centrifugation
-
Transfer the Emulsion: Carefully transfer the entire emulsified mixture into appropriately sized centrifuge tubes.
-
Balance the Centrifuge: Ensure the centrifuge is properly balanced before operation.
-
Centrifuge: Spin the tubes at a moderate speed (e.g., 2000-5000 rpm) for 5-15 minutes.
-
Separate the Layers: Carefully remove the tubes from the centrifuge. The two liquid phases should now be distinct. Pipette or decant the desired layer.
Protocol 3: Breaking an Emulsion by "Salting Out"
-
Prepare Brine Solution: Prepare a saturated solution of sodium chloride (NaCl) in deionized water.
-
Add Brine: Add a volume of the brine solution equivalent to 10-20% of the aqueous phase volume to the separatory funnel containing the emulsion.
-
Gentle Mixing: Gently rock or swirl the separatory funnel for 1-2 minutes.
-
Allow to Settle: Let the separatory funnel stand and observe the separation of the layers.
-
Drain: Carefully drain the lower aqueous layer.
Visualizations
Diagram 1: Troubleshooting Workflow for Emulsion Formation
Caption: A logical workflow for troubleshooting emulsion formation.
Diagram 2: Factors Contributing to Emulsion Stability
Caption: Key factors that contribute to the stability of an emulsion.
References
strategies to break emulsions in amine-based liquid-liquid extraction
This guide provides troubleshooting strategies and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges related to emulsion formation during amine-based liquid-liquid extraction experiments.
Frequently Asked Questions (FAQs)
Q1: What is an emulsion in the context of liquid-liquid extraction?
An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution, where one liquid is dispersed in the other as microscopic droplets.[1] In amine-based extractions, this often appears as a cloudy or milky layer between the organic and aqueous phases, hindering the separation of the two layers.[1][2] This formation increases the surface area between the two liquids and, consequently, the free energy of the system.[3]
Q2: What are the primary causes of emulsion formation in amine-based extraction?
Several factors can promote the formation of stable emulsions:
-
Presence of Surfactant-like Molecules: Samples containing compounds like phospholipids, free fatty acids, proteins, or other natural products can act as emulsifying agents, stabilizing the dispersed droplets.[1][3][4]
-
High-Shear Mixing: Vigorous shaking or high-speed stirring can break the liquids into very fine droplets, which are more difficult to separate.[1][5]
-
Presence of Particulates: Finely divided solid particles can gather at the interface between the two liquid phases, physically preventing the droplets from coalescing.[1]
-
Incompatible pH: The pH of the aqueous phase is critical in amine-based extractions. An inappropriate pH can alter the charge of interfacial molecules, including the amine extractant itself, leading to conditions that favor emulsion stability.[1][6][7]
-
Third Phase Formation: Under certain conditions, such as high metal and acid loading, the organic phase can split into two distinct layers. This phenomenon, known as "third phase formation," can be mistaken for or contribute to emulsion issues.[1]
Q3: How can I prevent emulsions from forming in the first place?
Preventing an emulsion is often easier than breaking one.[4] Consider the following preventative measures:
-
Gentle Agitation: Instead of vigorous shaking, gently swirl or invert the separatory funnel. This maintains the surface area for extraction while reducing the intense agitation that forms emulsions.[4][5]
-
Optimize Experimental Parameters: Adjusting factors like mixing intensity, temperature, pH, and the organic-to-aqueous phase ratio can minimize the likelihood of emulsion formation.[1]
-
Pre-treatment of Sample: If your sample is known to contain particulates, filter it before extraction.[3] If it is prone to emulsion, consider adding salt to the sample before you add the extraction solvent.[2][8]
-
Alternative Extraction Techniques: For samples that consistently form emulsions, consider using solid-phase extraction (SPE) or supported liquid extraction (SLE), which are less prone to this issue.[4][9]
Troubleshooting Guide: Strategies to Break Emulsions
If an emulsion has already formed, a variety of physical and chemical methods can be employed to break it. It is often best to start with the simplest and least intrusive methods first.
Q4: An emulsion has formed. What is the first and simplest thing I should try?
The easiest first step is to let the mixture stand undisturbed for a period, which can range from a few minutes to an hour.[2][8] Sometimes, gravity alone is sufficient for the phases to separate. Gentle tapping or swirling of the container can sometimes help accelerate this process.[8]
Q5: The emulsion is stable and won't break on its own. What are the common chemical methods to try?
If waiting is ineffective, chemical modifications to the system are often successful.
-
"Salting Out": Add a saturated solution of sodium chloride (brine) or solid salt to the mixture.[1] This increases the ionic strength of the aqueous layer, which can force surfactant-like compounds to separate into one of the phases and disrupt the emulsion.[4][9]
-
pH Adjustment: Altering the pH can be very effective, especially in amine-based systems. For emulsions stabilized by acidic or basic compounds (like soaps or detergents), adjusting the pH away from the pKa of these compounds can break the emulsion.[2][8] For instance, lowering the pH to 2 with sulfuric or hydrochloric acid can modify a surfactant's charge so it no longer acts as an emulsifier.[2][8]
-
Solvent Addition: Adding a small amount of a different organic solvent can change the properties of the organic layer, helping to dissolve emulsifying agents and break the emulsion.[4][9] Adding a solvent like chloroform (B151607) or dichloromethane (B109758) may also help create a cleaner separation.[10]
Q6: What physical methods can I use if chemical additions are not desirable or effective?
Several physical methods can be applied to break emulsions:
-
Centrifugation: This is often the most effective and reliable method.[1][2] Spinning the sample at high speed forces the dispersed droplets to collide and coalesce.[9][10]
-
Temperature Change: Gently warming or cooling the mixture can disrupt the emulsion.[1] An increase in temperature can decrease the viscosity of the continuous phase and increase the solubility of surfactants, aiding separation.[11][12] Conversely, sudden cooling or freezing can sometimes increase interfacial tension, causing the droplets to merge.[3]
-
Filtration: Passing the mixture through a physical barrier like glass wool or phase separation filter paper can sometimes remove the emulsion layer or separate the desired phase.[4][9]
-
Ultrasonic Bath: Placing the sample in an ultrasonic bath can break emulsions.[2][8] The high-frequency sound waves induce cavitation and microstreaming, which promote droplet collision and coalescence.[13]
Summary of Emulsion Breaking Strategies
| Strategy | Principle of Action | Advantages | Considerations |
| Let it Stand | Gravitational separation over time. | Simplest method, no additives required. | Can be very slow and may not work for stable emulsions.[2][8] |
| Salting Out | Increases ionic strength of the aqueous phase, destabilizing emulsifying agents. | Simple, effective for many common emulsions. | Adds salt to the aqueous phase, which may need to be removed later.[4][9] |
| pH Adjustment | Alters the charge on interfacial molecules, reducing their ability to stabilize the emulsion. | Highly effective, especially for pH-sensitive emulsifiers. | Can affect the analyte of interest; requires careful control.[1][2][8] |
| Temperature Change | Alters viscosity, interfacial tension, and solubility of emulsifying agents. | Non-invasive, can be highly effective. | Analyte stability at different temperatures must be considered.[1][3][12] |
| Centrifugation | Applies strong force to accelerate the coalescence of dispersed droplets. | Often the most effective and rapid physical method. | Requires a centrifuge; may be difficult for large volumes.[1][2][9] |
| Ultrasonication | Acoustic waves cause droplet collision and coalescence. | Non-chemical, can be very effective. | Requires specific equipment; can potentially heat the sample.[2][8][13] |
| Filtration | Physically separates the emulsion layer from the bulk liquids. | Simple mechanical approach. | May result in loss of product; not always effective.[4][9] |
| Solvent Addition | Alters the properties of the organic phase to dissolve emulsifying agents. | Can be effective for certain types of emulsions. | Adds another component to the system that may need to be removed.[4][9][10] |
Experimental Protocols
Protocol 1: Standard Method for "Salting Out"
-
Transfer the emulsified mixture to a separatory funnel.
-
Prepare a saturated solution of sodium chloride (NaCl) in deionized water.
-
Add the saturated NaCl solution dropwise to the separatory funnel. A common starting point is 5-10% of the total volume of the aqueous layer.
-
Gently swirl or invert the funnel a few times to mix. Avoid vigorous shaking to prevent reforming the emulsion.
-
Allow the mixture to stand and observe for phase separation.
-
If separation occurs, carefully drain the desired layer.
Protocol 2: Breaking an Emulsion by Centrifugation
-
Carefully transfer the emulsified mixture into appropriate centrifuge tubes. Ensure the tubes are balanced. For volatile or flammable solvents, use tubes with Teflon-lined screw caps.[10]
-
Place the balanced tubes in the centrifuge.
-
Centrifuge the mixture. A typical starting point is 3000-4000 rpm for 5-15 minutes.[10][14] Higher speeds or longer times may be necessary for very stable emulsions.
-
After centrifugation, carefully remove the tubes. The layers should be distinct, and sometimes a solid "cake" of precipitated material may form at the interface.[10]
-
Pipette or decant the desired layer, being careful not to disturb the separated phases.
Visualizations
Troubleshooting Workflow
The following diagram outlines a logical progression of steps to take when encountering an emulsion.
References
- 1. benchchem.com [benchchem.com]
- 2. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 3. brainkart.com [brainkart.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. azom.com [azom.com]
- 9. biotage.com [biotage.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ijogr.uotechnology.edu.iq [ijogr.uotechnology.edu.iq]
- 14. Ionic liquid assisted extraction induced by emulsion breaking for extraction of trace metals in diesel, gasoline and kerosene prior to ICP-OES analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing pH for Metal Extraction with Tridecylamine
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working with tridecylamine for metal extraction. The content is designed to address specific issues related to pH optimization to enhance extraction efficiency and selectivity.
Troubleshooting Guide
This guide addresses common problems encountered during metal extraction experiments using this compound, with a focus on pH-related issues.
| Problem | Potential Cause | Recommended Solution |
| Low Metal Extraction Efficiency | Incorrect pH: The pH of the aqueous phase is suboptimal for the formation of the extractable metal-amine complex. The amine may not be sufficiently protonated, or the metal species may not be in an extractable form. | Verify the pH of the aqueous feed solution before and after extraction. Conduct small-scale experiments across a range of pH values to determine the optimal pH for your specific metal and aqueous matrix.[1] |
| Suboptimal this compound Concentration: The concentration of the extractant may be too low to achieve high extraction capacity. | Systematically vary the this compound concentration in the organic phase to find the optimal level for your system. | |
| Insufficient Contact Time or Mixing: The extraction process may not have reached equilibrium due to inadequate mixing or short contact time. | Increase the shaking time and ensure vigorous mixing to maximize the interfacial area between the aqueous and organic phases. | |
| Formation of Emulsion or "Third Phase" | pH is too high or too low: Extreme pH values can sometimes lead to the formation of stable emulsions or a third phase, which is an intermediate layer between the aqueous and organic phases. | Adjust the pH to the optimal range determined for your specific extraction. The formation of a third phase can sometimes be mitigated by a slight adjustment of the aqueous phase pH. |
| High this compound Concentration: An excessively high concentration of the amine can increase the viscosity of the organic phase and promote emulsion formation. | Reduce the concentration of this compound in the organic diluent. | |
| Presence of Fine Solids or Surfactants: Particulate matter or surfactants in the aqueous feed can stabilize emulsions. | Filter the aqueous feed solution prior to extraction to remove any suspended solids. | |
| Incompatible Diluent: The choice of organic diluent can significantly impact phase separation. | Consider adding a phase modifier, such as a long-chain alcohol (e.g., isodecanol), to the organic phase to improve phase disengagement. Experiment with different diluents (e.g., kerosene, toluene). | |
| Poor Selectivity (Co-extraction of Undesired Metals) | pH is not optimized for selective extraction: The chosen pH may be in a range where multiple metals are extracted by this compound. | Carefully control the pH to exploit the differences in the extraction behavior of the target metal and interfering ions. A detailed pH profile of the extraction of each metal can help in identifying the optimal pH for selective separation. |
| High Extractant Concentration: A high concentration of this compound may lead to the co-extraction of other metals. | Optimize the extractant concentration in conjunction with pH to maximize the selectivity for the target metal. | |
| Difficulty in Stripping Metal from Loaded Organic Phase | Stripping solution pH is not optimal: The pH of the stripping solution may not be low enough to effectively reverse the extraction process. | Use a more acidic solution for stripping. The stripping efficiency is highly dependent on the hydrogen ion concentration. |
| Incorrect Stripping Agent: The chosen stripping agent may not be effective for the specific metal-amine complex. | Experiment with different stripping agents (e.g., sulfuric acid, hydrochloric acid, nitric acid) and their concentrations. |
Frequently Asked Questions (FAQs)
Q1: What is the role of pH in metal extraction with this compound?
A1: The pH of the aqueous phase is a critical parameter in metal extraction using this compound. This compound is a weak base and acts as an anion exchanger. For the extraction to occur, the amine must first be protonated by reacting with an acid from the aqueous phase to form an ammonium (B1175870) salt. This protonated amine can then exchange its anion with an anionic metal complex present in the aqueous phase, transferring the metal into the organic phase. The formation of these anionic metal complexes is also highly dependent on the pH and the concentration of complexing agents (e.g., chloride, sulfate) in the aqueous solution. Therefore, optimizing the pH is essential for maximizing extraction efficiency and selectivity.
Q2: How do I determine the optimal pH for my specific metal extraction?
A2: The optimal pH is metal-specific and also depends on the composition of the aqueous feed. To determine the optimal pH, it is recommended to perform a series of batch extraction experiments. Prepare several aqueous solutions containing the metal of interest and adjust the pH of each solution to a different value within a relevant range (e.g., from pH 1 to 7). Then, perform the extraction with the this compound-containing organic phase under constant conditions (e.g., temperature, mixing time, phase ratio). Analyze the metal concentration in the aqueous phase before and after extraction to calculate the extraction efficiency at each pH. The pH that gives the highest extraction efficiency is the optimal pH.
Q3: What are typical pH ranges for extracting common metals with amine-based extractants?
A3: While specific data for this compound is limited, data from other similar amine and organophosphorus extractants can provide a general guideline. It is crucial to experimentally determine the optimal pH for your specific system.
Table 1: Reference pH Ranges for Metal Extraction with Amine-Based and Other Extractants
| Metal | Extractant | Optimal pH Range (for reference) |
| Cobalt (Co) | Cyanex 272 | 5.5 - 6.0[2] |
| Nickel (Ni) | Cyanex 272 | > 6.0 |
| Zinc (Zn) | D2EHPA | 2.0 - 3.0[3] |
| Copper (Cu) | MEXTRAL 5640H | 2.2[4][5] |
| Iron (Fe) | D2EHPA | 2.0 - 2.5 |
| Manganese (Mn) | D2EHPA | 3.0 - 4.0 |
| Rare Earth Elements | P204 | ~2.1[6] |
Disclaimer: This table provides reference values from studies using other extractants. The optimal pH for extraction with this compound may differ and should be determined experimentally.
Q4: How can I adjust and maintain the pH during the extraction process?
A4: The pH of the aqueous solution can be adjusted using dilute acids (e.g., HCl, H₂SO₄) or bases (e.g., NaOH, NH₄OH). It is important to measure the pH of the aqueous phase after the extraction (the equilibrium pH), as the extraction process itself can cause a shift in pH due to the exchange of ions. For large-scale or continuous processes, a pH controller can be used to automatically add acid or base to maintain a constant pH in the mixer-settler.
Q5: Can the diluent used for this compound affect the optimal pH?
A5: While the diluent (e.g., kerosene, toluene, hexane) primarily affects physical properties like viscosity and phase separation, it can have a minor indirect effect on the extraction equilibrium and thus the optimal pH. Different diluents can have varying degrees of interaction with the extractant and the metal-amine complex, which can slightly shift the optimal extraction conditions. It is good practice to keep the diluent consistent when optimizing the pH.
Experimental Protocols
Protocol for Determining the Optimal pH for Metal Extraction with this compound
1. Preparation of the Organic Phase:
-
Prepare a stock solution of this compound in a suitable organic diluent (e.g., kerosene) at a desired concentration (e.g., 0.1 M).
2. Preparation of the Aqueous Phase:
-
Prepare a stock solution of the metal salt (e.g., CoCl₂, NiSO₄) in deionized water at a known concentration.
-
Create a series of aqueous feed solutions by taking aliquots of the metal stock solution and adjusting the pH to different values (e.g., pH 1.0, 1.5, 2.0, 2.5, 3.0, 3.5, 4.0, 4.5, 5.0, 5.5, 6.0) using a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH). Use a calibrated pH meter for accurate measurements.
3. Solvent Extraction Procedure:
-
In a series of separatory funnels, add equal volumes of the organic phase and each of the prepared aqueous feed solutions (e.g., 25 mL of each, for an organic-to-aqueous phase ratio of 1:1).
-
Shake each separatory funnel vigorously for a set period (e.g., 10-15 minutes) to ensure thorough mixing and to allow the extraction to reach equilibrium.
-
Allow the phases to separate completely.
-
Carefully separate the aqueous phase (raffinate) from the organic phase.
-
Measure and record the pH of the raffinate (equilibrium pH).
4. Analysis:
-
Determine the concentration of the metal ion remaining in the raffinate using a suitable analytical technique, such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
-
Calculate the extraction efficiency (%E) for each initial pH value using the following formula: %E = [(C₀ - Cₑ) / C₀] x 100 where: C₀ = Initial concentration of the metal in the aqueous phase Cₑ = Equilibrium concentration of the metal in the aqueous phase (raffinate)
5. Data Presentation and Interpretation:
-
Plot the extraction efficiency (%E) as a function of the initial aqueous pH.
-
The pH at which the highest extraction efficiency is observed is the optimal pH for the extraction of that specific metal under the tested conditions.
Visualizations
Experimental Workflow for pH Optimization
Caption: A flowchart illustrating the key steps in determining the optimal pH for metal extraction.
Mechanism of Amine-Based Metal Extraction
Caption: The chemical mechanism of metal extraction using this compound via anion exchange.
References
Technical Support Center: Tridecylamine-Mediated Reactions
Welcome to the Technical Support Center for tridecylamine-mediated reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this compound in various chemical processes.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in chemical reactions, and how does temperature typically influence these processes?
This compound, a long-chain primary amine, is a versatile compound used in several applications, including as a corrosion inhibitor, a capping agent in nanoparticle synthesis, and a base in organic reactions. Temperature is a critical parameter in all these applications. Generally, increasing the temperature increases reaction rates, but it can also lead to undesirable side reactions, decomposition of reactants or products, or decreased efficiency in some applications.[1][2]
Q2: How does the thermal stability of this compound affect its use in high-temperature reactions?
The thermal stability of this compound is a crucial consideration for high-temperature applications. Long-chain aliphatic amines can undergo thermal degradation through various pathways, including C-N and C-C bond cleavage.[3] Exceeding the thermal stability limit of this compound can lead to the formation of impurities and a decrease in the efficiency of the desired reaction. It is essential to operate within a temperature range where this compound remains stable to ensure reproducibility and high product purity.
Q3: In what types of reactions can this compound be used as a base, and what is the effect of temperature on these reactions?
This compound can be used as a base in various organic reactions, such as dehydrohalogenation (elimination) reactions. In these reactions, temperature plays a significant role in the competition between elimination and substitution pathways. Higher temperatures generally favor elimination over substitution.[1] This is because elimination reactions often have a higher activation energy and are entropically favored at elevated temperatures.
Q4: Can this compound be used in phase transfer catalysis? How does temperature affect its performance?
While quaternary ammonium (B1175870) salts are more common, long-chain amines like this compound can act as precursors to the active catalyst in phase transfer catalysis (PTC). The in-situ-formed quaternary ammonium salt facilitates the transfer of reactants between immiscible phases. Temperature can influence the rate of both the in-situ catalyst formation and the phase-transferred reaction. However, excessively high temperatures can lead to the degradation of many common phase transfer catalysts.
II. Troubleshooting Guides
Low Yield or Incomplete Reaction
Q: My this compound-mediated reaction is showing low yield. How can I troubleshoot this?
A: Low yields can be attributed to several factors. Consider the following troubleshooting steps:
-
Temperature Optimization:
-
Too Low: The reaction may be too slow. Gradually increase the temperature in increments of 10-20 °C and monitor the reaction progress.
-
Too High: The desired product or this compound itself might be decomposing. Run the reaction at a lower temperature for a longer duration.
-
-
Reagent Purity: Ensure the purity of this compound and other reactants, as impurities can interfere with the reaction.
-
Mixing: In heterogeneous reactions, ensure efficient stirring to overcome mass transfer limitations.
Caption: Troubleshooting workflow for low reaction yield.
Formation of Side Products
Q: I am observing significant side product formation in my reaction. How can I improve the selectivity?
A: The formation of side products is often temperature-dependent.
-
In Elimination Reactions: To favor elimination over substitution, increasing the reaction temperature is a common strategy.[1]
-
General Strategy: If the side reaction has a higher activation energy than the desired reaction, lowering the temperature may improve selectivity. Conversely, if the desired reaction has a higher activation energy, a carefully controlled increase in temperature might be beneficial. It is recommended to perform small-scale experiments at various temperatures to determine the optimal conditions.
Product Instability or Discoloration
Q: My reaction mixture is turning dark, or my product seems to be degrading. What could be the cause?
A: Discoloration and product degradation are often signs of thermal instability.
-
Reduce Temperature: Immediately lower the reaction temperature.
-
Inert Atmosphere: If not already doing so, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation, which can be accelerated at higher temperatures.
-
Reaction Time: A time-course study can help determine the optimal reaction time to maximize product formation before significant degradation occurs.
III. Data Presentation
Effect of Temperature on Corrosion Inhibition
The following table summarizes the performance of di-tridecylamine as a corrosion inhibitor for carbon steel in a 1M HCl solution at different temperatures. The data shows that an increase in temperature leads to a decrease in inhibition efficiency.
| Temperature (K) | Inhibitor Concentration (ppm) | Corrosion Rate (mg/cm²·h) | Inhibition Efficiency (%) |
| 313 | 100 | 945 | 30.3 |
| 313 | 300 | 679 | 49.9 |
| 313 | 600 | 387 | 71.4 |
| 323 | 100 | 1230 | 25.5 |
| 323 | 300 | 980 | 40.8 |
| 323 | 600 | 750 | 54.7 |
Data adapted from studies on the closely related di-dodecyl amine.[1]
IV. Experimental Protocols
General Protocol for Dehydrohalogenation of an Alkyl Halide using a Long-Chain Amine
This protocol describes a general procedure for an E2 elimination reaction. Optimization of temperature and reaction time will be necessary for specific substrates.
-
Materials:
-
Alkyl halide (e.g., 2-bromooctane)
-
This compound (1.5 equivalents)
-
High-boiling point solvent (e.g., toluene)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
-
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heat source
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
To a round-bottom flask, add the alkyl halide and toluene.
-
Add this compound to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic mixture with a dilute acid solution (e.g., 1M HCl) to remove the amine, followed by a wash with brine.
-
Dry the organic layer over a drying agent, filter, and concentrate under reduced pressure to obtain the crude alkene product.
-
Purify the product by distillation or column chromatography.
-
Caption: General experimental workflow for a this compound-mediated reaction.
Protocol for Evaluating the Effect of Temperature on Corrosion Inhibition
This protocol outlines the weight loss method for assessing the performance of this compound as a corrosion inhibitor.
-
Materials:
-
Carbon steel coupons of known surface area
-
Corrosive medium (e.g., 1M HCl)
-
This compound
-
Acetone
-
Deionized water
-
-
Equipment:
-
Water bath with temperature control
-
Analytical balance
-
Beakers
-
-
Procedure:
-
Clean and weigh the carbon steel coupons.
-
Prepare solutions of the corrosive medium with and without various concentrations of this compound.
-
Immerse one coupon in each solution.
-
Place the beakers in a water bath set to the desired temperature (e.g., 313 K, 323 K).
-
After a set period (e.g., 6 hours), remove the coupons, clean them, dry, and re-weigh.
-
Calculate the corrosion rate and inhibition efficiency using the weight loss data.
-
V. Visualizations
Role of this compound in Nanoparticle Synthesis
This compound can act as a capping agent during the synthesis of nanoparticles. It coordinates to the surface of the growing nanoparticle, controlling its growth and preventing aggregation. Temperature is a key parameter in this process, influencing both the kinetics of nanoparticle formation and the binding dynamics of the capping agent, which in turn affects the final size and shape of the nanoparticles.
Caption: Role of this compound as a capping agent in nanoparticle synthesis.
References
Technical Support Center: Phase Separation Challenges with Long-Chain Amine Extractants
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering phase separation issues during liquid-liquid extractions with long-chain amine extractants.
Frequently Asked Questions (FAQs)
Q1: What are the most common phase separation problems when using long-chain amine extractants?
A1: The most frequently encountered issues are the formation of stable emulsions and the appearance of a third phase. Emulsions are dispersions of one liquid phase in the other, appearing as a cloudy or milky layer between the aqueous and organic phases, which can significantly hinder separation.[1][2] A third phase is the splitting of the organic phase into two distinct layers, a diluent-rich lighter phase and an extractant-complex-rich heavier phase, which complicates the extraction process.[3][4]
Q2: Why is my extraction forming a stable emulsion?
A2: Emulsion formation is often caused by the presence of surface-active agents (surfactants), such as detergents or soaps, in the sample.[1][2] The long alkyl chains of the amine extractants themselves can also contribute to emulsification, especially in the presence of fine solid particles which can stabilize the emulsion, leading to the formation of "crud" at the interface.[5][6] High shear mixing during the extraction can also promote the formation of fine droplets that are slow to coalesce.
Q3: What is a "third phase" and why does it form?
A3: A third phase, also known as phase splitting, is an undesirable event where the organic phase separates into two layers.[4] This typically occurs when the concentration of the extracted metal-amine complex exceeds its solubility in the organic diluent.[3] This phenomenon is influenced by several factors including the nature of the diluent, the concentration of the extractant, the type and concentration of the extracted species, and the temperature.[3][6]
Q4: How does the structure of the long-chain amine affect phase separation?
A4: The structure of the amine, specifically the length and branching of the alkyl chains, has a significant impact on phase disengagement. Generally, increasing the carbon chain length can slow down the separation of the organic continuous phase.[5] However, branched-chain amines tend to exhibit much faster phase disengagement compared to their linear-chain counterparts with the same number of carbon atoms.[5] Larger molecular weight amines (with ten or more carbons in the chain) have shown a lower tendency to form a third phase.[5]
Q5: What is the role of the diluent in phase separation?
A5: The diluent is a critical component of the organic phase that can significantly influence phase separation. Aliphatic diluents, like kerosene (B1165875), can have limited solubility for the amine-acid salts, which can lead to the formation of a third phase.[3][6] The use of aromatic or cyclic diluents can often improve the solubility of the extracted complexes and prevent phase splitting.[3] The addition of a "modifier," which is often a long-chain alcohol or a phosphate (B84403) ester like TBP, to the diluent can also enhance the solubility of the extracted species and prevent third phase formation.[3][7]
Troubleshooting Guides
Issue 1: Stable Emulsion Formation
If you are observing a stable emulsion (a cloudy or milky layer) between the aqueous and organic phases that does not resolve on standing, consider the following troubleshooting steps.
Caption: A stepwise guide to troubleshooting stable emulsions.
| Method | Description | When to Use |
| Physical Methods | ||
| Standing | Allow the mixture to sit undisturbed for up to an hour.[1] | For minor emulsions, as a first, simple step. |
| Gentle Agitation | Gently tap the side of the separation funnel or stir the emulsion layer.[1] | To speed up the coalescence of minor emulsions. |
| Centrifugation | Use a centrifuge to apply force and break the emulsion.[1][8] | A very effective method for persistent emulsions, if available. |
| Filtration | Pass the mixture through phase separator paper or a plug of a drying agent like anhydrous sodium sulfate (B86663).[1][9] | Useful for breaking emulsions and simultaneously removing residual water from the organic phase. |
| Ultrasonic Bath | Use an ultrasonic bath to disrupt the emulsion.[1] | An alternative physical method for breaking emulsions. |
| Chemical Methods | ||
| Increased Ionic Strength | Add a salt like sodium chloride (NaCl) or sodium sulfate (Na₂SO₄) to the aqueous phase.[1][8] | This increases the polarity of the aqueous phase, forcing surfactant-like molecules into one phase. |
| pH Adjustment | Acidify the sample to a pH of 2 with an acid like HCl or H₂SO₄.[1][2] | Effective if the emulsion is stabilized by alkaline soaps or detergents. |
| Solvent Addition | Add a small amount of a different organic solvent.[8] | This can alter the properties of the organic phase and disrupt the emulsion. |
Issue 2: Third Phase Formation
The appearance of a third, often viscous, layer during extraction indicates that the organic phase has split. The following guide provides steps to address this issue.
Caption: A logical approach to resolving third phase formation.
| Factor | Influence on Third Phase Formation | Mitigation Strategy |
| Diluent Type | Linear aliphatic diluents increase the likelihood of third phase formation.[3] | Use aromatic or cyclic diluents like cyclohexane, or a mixture like kerosene which contains aromatics.[3] |
| Phase Modifier | The absence of a modifier can lead to phase splitting. | Add a phase modifier such as tri-n-butyl phosphate (TBP) or a long-chain alcohol (e.g., 1-decanol, 1-octanol).[3][7][10] |
| Extractant Concentration | Low concentrations of the amine extractant can contribute to third phase formation.[3] | Increase the concentration of the long-chain amine extractant in the organic phase.[3] |
| Aqueous Phase Composition | High concentrations of the extracted species and higher pH can promote third phase formation.[3] | If possible, adjust the feed concentration or the pH of the aqueous phase. |
| Temperature | Temperature can influence the solubility of the extracted complex. | Experimentally determine the optimal temperature for the extraction system, as the effect can be system-dependent.[11][12] |
Experimental Protocols
Protocol 1: Emulsion Breaking by Salting Out
-
Objective: To break an emulsion by increasing the ionic strength of the aqueous phase.
-
Materials:
-
Separatory funnel containing the emulsified mixture.
-
Saturated sodium chloride (brine) solution or solid sodium chloride (NaCl).
-
-
Procedure:
-
Add a small volume of saturated NaCl solution (approximately 10-20% of the aqueous phase volume) to the separatory funnel. Alternatively, add solid NaCl until saturation.
-
Gently swirl or invert the funnel a few times to mix the salt into the aqueous phase. Avoid vigorous shaking which could worsen the emulsion.
-
Allow the mixture to stand and observe the separation of the layers. The emulsion should break as the droplets coalesce.[8]
-
Once the layers have clearly separated, proceed with the draining of the aqueous phase.
-
Protocol 2: Prevention of Third Phase Formation with a Modifier
-
Objective: To prevent the formation of a third phase by adding a modifier to the organic phase.
-
Materials:
-
Long-chain amine extractant.
-
Organic diluent (e.g., n-dodecane).
-
Phase modifier (e.g., tri-n-butyl phosphate (TBP) or 1-octanol).
-
-
Procedure:
-
Prepare the organic phase by dissolving the long-chain amine extractant in the chosen diluent to the desired concentration.
-
Add the phase modifier to the organic solution. A typical starting concentration is 5-10% (v/v) for 1-octanol (B28484) or a specific molar concentration for TBP (e.g., 0.5 M).[7][10]
-
Thoroughly mix the organic phase to ensure homogeneity.
-
Use this modified organic phase for the liquid-liquid extraction as per your standard protocol. The presence of the modifier should increase the solubility of the extracted complex, thus preventing the formation of a third phase.[7]
-
Protocol 3: Characterization of Emulsions by Microscopy
-
Objective: To visually assess the droplet size and distribution within an emulsion.
-
Materials:
-
Emulsified sample.
-
Microscope slides and coverslips.
-
Optical microscope.
-
-
Procedure:
-
Carefully take a small, representative sample of the emulsion using a pipette.
-
Place a single drop of the emulsion onto a clean microscope slide and cover with a coverslip.
-
Observe the sample under the microscope at various magnifications.
-
Characterize the emulsion by observing the morphology of the droplets (shape and size) and their distribution. A stable emulsion will typically show small, uniformly distributed droplets.[13]
-
This analysis can help in understanding the nature of the emulsion and in evaluating the effectiveness of different breaking techniques.
-
References
- 1. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 2. azom.com [azom.com]
- 3. Third-Phase Formation in Rare Earth Element Extraction with D2EHPA: Key Factors and Impact on Liquid Membrane Extraction Performance [mdpi.com]
- 4. The fate of the organic phase beyond third phase formation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. biotage.com [biotage.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Effects of temperature and solvent condition on phase separation induced molecular fractionation of gum arabic/hyaluronan aqueous mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Techniques for Emulsion Characterization | Encyclopedia MDPI [encyclopedia.pub]
Technical Support Center: Controlling Nanoparticle Morphology with Tridecylamine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling the morphology of nanoparticles using tridecylamine as a capping and shape-directing agent.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in nanoparticle synthesis?
A1: this compound, a long-chain primary amine, serves as a crucial capping and shape-directing agent in the synthesis of nanoparticles. Its primary functions are to stabilize nanoparticles by preventing their aggregation and to control their morphology (shape and size) by selectively binding to different crystal facets of the growing nanoparticle. The amine group at one end of the this compound molecule coordinates to the nanoparticle surface, while the long alkyl chain provides a steric barrier, preventing nanoparticles from clumping together.[1][2]
Q2: How does this compound influence the shape of nanoparticles?
A2: this compound can induce anisotropic growth, leading to non-spherical nanoparticles like nanorods or nanocubes. This is achieved through the preferential adsorption of this compound molecules onto specific crystallographic faces of the nanoparticle seeds. By binding more strongly to certain facets, it slows down their growth rate, allowing other facets to grow faster. This differential growth results in the elongation or specific shaping of the nanoparticle.[3][4][5] The structure of the amine, particularly it being a primary amine, plays a significant role in this directional growth.
Q3: What is the general effect of increasing this compound concentration on nanoparticle morphology?
A3: Generally, a higher concentration of a capping agent like this compound leads to the formation of smaller nanoparticles.[6] This is because a greater availability of this compound molecules allows for more rapid surface passivation of the newly formed nanoparticle nuclei, limiting their further growth. In the context of anisotropic shapes, varying the concentration can also influence the aspect ratio of nanorods or the perfection of nanocubes by altering the dynamics of surface capping.
Q4: Can this compound be used for the synthesis of different types of nanoparticles?
A4: Yes, this compound and other long-chain amines can be used to control the morphology of a variety of nanoparticles, including those made from noble metals (e.g., gold, silver), metal oxides (e.g., ZnO), and semiconductor materials. The specific outcomes will depend on the interplay between the precursor materials and the reaction conditions.
Q5: What are the key experimental parameters to control when using this compound for morphology control?
A5: Besides the concentration of this compound itself, other critical parameters include:
-
Temperature: Reaction temperature affects the kinetics of both nanoparticle nucleation and growth, as well as the binding affinity of this compound to the nanoparticle surface.
-
Reaction Time: The duration of the reaction influences the extent of nanoparticle growth and can affect the final size and shape.
-
Precursor Concentration: The amount of metal salt precursor will impact the number and size of the nanoparticles formed.
-
Reducing Agent: The type and concentration of the reducing agent determine the rate of metal ion reduction, which in turn affects nucleation and growth kinetics.[7]
-
Solvent: The choice of solvent can influence the solubility of precursors and the interaction of this compound with the nanoparticle surface.
II. Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of nanoparticles when using this compound to control morphology.
| Problem | Potential Causes | Troubleshooting Solutions |
| Spherical nanoparticles are formed instead of anisotropic shapes (e.g., nanorods, nanocubes). | 1. Insufficient this compound Concentration: Not enough capping agent to selectively passivate crystal facets. 2. Reaction Temperature is Too High or Too Low: Temperature may not be optimal for preferential binding of this compound. 3. Reducing Agent is Too Strong or Added Too Quickly: Rapid reduction favors isotropic growth. | 1. Increase this compound Concentration: Systematically increase the molar ratio of this compound to the metal precursor. 2. Optimize Reaction Temperature: Conduct a series of experiments at different temperatures to find the optimal range for anisotropic growth. 3. Use a Weaker Reducing Agent or a Slower Addition Rate: This allows more time for the capping agent to direct the growth. |
| Formation of nanorods with a low aspect ratio (short rods). | 1. Suboptimal this compound to Precursor Ratio: The balance needed for directional growth is not met. 2. Reaction Time is Too Short: Insufficient time for elongation. 3. Presence of Contaminants: Impurities can interfere with the selective capping. | 1. Fine-tune this compound Concentration: Perform a detailed concentration series to find the optimal ratio for the desired aspect ratio. 2. Increase Reaction Time: Monitor the reaction over a longer period to allow for further growth along the desired axis. 3. Use High-Purity Reagents and Solvents: Ensure all chemicals are of the highest available purity. |
| A mixture of different nanoparticle shapes is obtained (e.g., spheres and rods). | 1. Inconsistent Nucleation and Growth: A single, sharp nucleation event is not achieved. 2. Inefficient Mixing: Poor mixing leads to localized variations in reagent concentrations. 3. Temperature Fluctuations: Unstable heating can cause multiple nucleation events. | 1. Ensure Rapid and Homogeneous Mixing: Use vigorous and consistent stirring throughout the reaction. 2. Optimize Reagent Addition: Inject the reducing agent quickly and efficiently to promote a burst of nucleation. 3. Maintain Strict Temperature Control: Use a reliable heating system with a temperature controller. |
| Nanoparticles are aggregated. | 1. Insufficient this compound Concentration: Not enough capping agent to provide adequate steric stabilization.[1] 2. Inappropriate Solvent: The solvent may not be suitable for both the nanoparticle and the capping agent. 3. Post-synthesis Processing: Improper washing or resuspension can lead to aggregation. | 1. Increase this compound Concentration: A higher concentration can provide better surface coverage. 2. Select an Appropriate Solvent: Ensure the solvent can maintain the colloidal stability of the capped nanoparticles. 3. Optimize Purification Steps: Use gentle centrifugation and resuspend the nanoparticles in a suitable solvent immediately after washing. |
III. Data Presentation
The following table summarizes the expected qualitative effects of key experimental parameters on nanoparticle morphology when using a primary long-chain amine like this compound. Specific quantitative values will vary depending on the nanoparticle material and other reagents used.
| Parameter | Low Value | Medium Value | High Value |
| This compound Concentration (molar ratio to precursor) | Larger, potentially aggregated or irregular shapes. | Controlled anisotropic shapes (e.g., nanorods, nanocubes). | Smaller nanoparticles, potentially returning to more spherical shapes at very high concentrations. |
| Reaction Temperature | Slower reaction, may result in larger or less defined shapes. | Optimal for anisotropic growth (specific to the material). | Faster reaction, may favor smaller, more spherical nanoparticles. |
| Reaction Time | Incomplete growth, smaller nanoparticles or shorter nanorods. | Desired morphology achieved. | Potential for Ostwald ripening, leading to larger, less uniform nanoparticles. |
| Reducing Agent Concentration | Slow or incomplete reaction. | Controlled nucleation and growth. | Rapid nucleation, leading to smaller, more spherical nanoparticles. |
IV. Experimental Protocols
Detailed Methodology for the Synthesis of Gold Nanorods using a Primary Amine Capping Agent (Adapted for this compound)
This protocol is adapted from established seed-mediated growth methods for gold nanorods.[7] Researchers should optimize the specific concentrations and volumes for their particular setup and desired nanorod aspect ratio.
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
This compound (TDA)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Ascorbic acid
-
Cetyltrimethylammonium bromide (CTAB) - Note: While TDA is the primary shape-directing agent, CTAB is often used to form a bilayer that facilitates nanorod formation in aqueous solutions.
-
Deionized water
Procedure:
-
Preparation of Seed Solution:
-
In a flask, prepare a 0.1 M CTAB solution.
-
Add 25 µL of 10 mM HAuCl₄ to 1 mL of the CTAB solution.
-
Freshly prepare a 10 mM solution of NaBH₄ in ice-cold deionized water.
-
Rapidly inject 60 µL of the ice-cold NaBH₄ solution into the HAuCl₄-CTAB solution with vigorous stirring.
-
The solution should turn a brownish-yellow color, indicating the formation of gold nanoparticle seeds.
-
Keep this seed solution undisturbed for at least 30 minutes before use.
-
-
Preparation of Growth Solution:
-
In a separate flask, mix 5 mL of 0.1 M CTAB solution with 250 µL of 10 mM HAuCl₄.
-
Add a specific volume of a stock solution of this compound (dissolved in a suitable solvent like chloroform (B151607) or ethanol, if necessary) to achieve the desired TDA concentration. This is a critical parameter to vary for controlling the aspect ratio.
-
Gently stir the solution.
-
Add 40 µL of 0.01 M ascorbic acid. The solution should turn colorless as Au³⁺ is reduced to Au¹⁺.
-
-
Nanorod Growth:
-
Quickly inject 100 µL of the seed solution into the growth solution.
-
Allow the reaction to proceed without stirring for several hours at a constant temperature (e.g., 25-30 °C).
-
The color of the solution will gradually change, indicating the formation of nanorods. The final color will depend on the aspect ratio of the nanorods.
-
-
Purification:
-
Centrifuge the nanorod solution to remove excess reactants.
-
Carefully remove the supernatant and resuspend the nanorod pellet in a small amount of deionized water.
-
V. Mandatory Visualizations
Experimental Workflow for Anisotropic Nanoparticle Synthesis
Caption: Workflow for seed-mediated synthesis of anisotropic nanoparticles.
Troubleshooting Logic for Undesired Nanoparticle Morphology
Caption: Decision tree for troubleshooting nanoparticle morphology control.
References
- 1. Significance of Capping Agents of Colloidal Nanoparticles from the Perspective of Drug and Gene Delivery, Bioimaging, and Biosensing: An Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation: recent trends and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. azonano.com [azonano.com]
- 4. iop.cas.cn [iop.cas.cn]
- 5. Anisotropic nanomaterials: structure, growth, assembly, and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijspr.com [ijspr.com]
- 7. Stable and reproducible synthesis of gold nanorods for biomedical applications: a comprehensive study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Purity Tridecylamine Purification
Welcome to the technical support center for the purification of high-purity tridecylamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to achieving high-purity this compound for sensitive applications.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in commercial-grade this compound?
A1: Impurities in this compound are often dependent on the synthetic route used for its production. For syntheses involving reductive amination, common impurities may include unreacted starting materials and intermediate products.[1] If the synthesis involves alkyl halides, residual amounts of these may be present.[2] Over-alkylation during synthesis can also lead to the formation of di- and tri-tridecylamine.[1][3]
Q2: What are the most effective methods for purifying this compound to >99% purity?
A2: A multi-step approach is often necessary. The most effective methods include:
-
Acid-Base Extraction: This technique is excellent for removing non-basic or neutral impurities.[2]
-
Vacuum Distillation: This is highly effective for separating this compound from non-volatile impurities or byproducts with significantly different boiling points.[4][5]
-
Recrystallization: This method can yield high-purity crystalline material if a suitable solvent system is identified.[2] It is particularly useful for removing closely related impurities.
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A3: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for determining purity and identifying volatile impurities. Purity is often calculated based on the relative peak areas in the chromatogram.[2][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure and identifying impurities that may not be visible by GC.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used, though it may require derivatization of the amine to improve its detection by UV or fluorescence detectors.[1][6]
Q4: What are the proper storage and handling procedures for high-purity this compound?
A4: High-purity this compound should be stored in tightly closed containers in a dry, cool, and well-ventilated area. It is stable under these recommended storage conditions. As a corrosive substance, appropriate personal protective equipment (PPE), including gloves and eye/face protection, must be worn during handling. It should be kept away from strong oxidizing agents.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: My final product has a persistent yellow tint.
-
Potential Cause: A yellow color often indicates the presence of oxidized species or other minor, colored byproducts.[2] Amines, in general, can be sensitive to oxygen and form colored oxides.[7]
-
Recommended Solution: Before the final purification step (distillation or recrystallization), dissolve the this compound in a suitable organic solvent and treat the solution with a small amount of activated carbon.[2] Stir the mixture for a short period, then remove the carbon by hot filtration. The activated carbon will adsorb many of the colored impurities.
Issue 2: An emulsion has formed during acid-base extraction.
-
Potential Cause: Emulsion formation is a common issue when performing extractions with long-chain amines like this compound due to their surfactant-like properties.[2]
-
Recommended Solution: To break the emulsion, you can try the following strategies in order:
-
Allow the separatory funnel to stand undisturbed for a longer period (15-30 minutes).
-
Gently swirl the funnel instead of shaking it vigorously.[2]
-
Add a small amount of a saturated brine (aqueous NaCl) solution, which can help increase the density of the aqueous phase.[2]
-
If the emulsion persists, filter the mixture through a pad of celite or glass wool.[2]
-
Issue 3: The product is "oiling out" instead of crystallizing during recrystallization.
-
Potential Cause: "Oiling out" occurs when the dissolved compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound (this compound MP: 30-32 °C) or if the solution is too concentrated.
-
Recommended Solution:
-
Re-heat the solution to dissolve the oil, then add more solvent to decrease the saturation.
-
Try a lower-boiling point solvent or a mixed solvent system. A good combination is often a solvent in which the amine is highly soluble (e.g., THF) and one in which it is less soluble (e.g., n-hexane).[2]
-
Induce crystallization by scratching the inside of the flask with a glass rod below the solvent line or by adding a seed crystal.
-
Issue 4: The yield is very low after recrystallization.
-
Potential Cause: A low yield can result from several factors:
-
Using an excessive amount of solvent, which keeps more of the product dissolved in the mother liquor even when cold.
-
The chosen solvent is too effective, meaning the compound remains significantly soluble even at low temperatures.
-
Premature crystallization of the product during the hot filtration step.
-
-
Recommended Solution:
-
Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Ensure the cooling process is slow to maximize the formation of pure crystals. An initial slow cooling to room temperature followed by cooling in an ice bath is recommended.[2]
-
To prevent premature crystallization during filtration, use a heated funnel or pre-heat the funnel and filter flask with hot solvent vapor.
-
Data Presentation: Comparison of Purification Methods
The following table summarizes typical results for common this compound purification techniques.
| Purification Method | Typical Starting Purity | Achievable Final Purity | Typical Yield | Key Advantages | Key Disadvantages |
| Acid-Base Extraction | 90-97% | 98-99% | >95% | Removes non-basic impurities effectively.[2] | Can be labor-intensive; risk of emulsion formation.[2] |
| Vacuum Distillation | >95% | >99.5% | 85-95% | Excellent for removing non-volatile or high-boiling impurities.[4] | Requires specialized equipment; potential for thermal degradation if not controlled. |
| Recrystallization | >97% | >99% | 70-90% | Can achieve very high purity; effective for removing isomeric impurities. | Yield can be low; requires careful solvent selection.[2] |
| Column Chromatography | Any | >99.9% | 50-80% | Highest achievable purity; separates very similar compounds. | Time-consuming; requires large solvent volumes; not ideal for large scales.[4] |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate this compound from neutral or acidic impurities.
-
Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) at a concentration of approximately 0.1-0.2 g/mL.[2]
-
Acidic Wash: Transfer the solution to a separatory funnel and extract it three times with 1 M HCl (aq).[2] The protonated this compound will move into the aqueous layer.
-
Neutral Wash: Combine the aqueous layers and wash them once with the organic solvent to remove any remaining neutral impurities.[2]
-
Basification: Cool the aqueous layer in an ice bath. Slowly add 2 M NaOH (aq) with stirring until the solution is strongly basic (pH > 12), which will cause the free amine to precipitate or form an oily layer.[2]
-
Re-extraction: Extract the free this compound back into a fresh organic solvent (e.g., diethyl ether) three times.[2]
-
Drying and Evaporation: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure to yield the purified this compound.[2]
Protocol 2: Purification by Recrystallization
This protocol outlines a general procedure for purifying solid this compound.
-
Solvent Selection: Choose a suitable solvent or mixed-solvent system (e.g., acetone (B3395972) or an n-hexane/THF mixture) where this compound is soluble when hot but sparingly soluble when cold.[2]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate flask, heat the chosen solvent and add it in small portions to the crude product until it just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon, heat for a few minutes, and perform a hot filtration to remove the carbon and any other insoluble impurities.[2]
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[2]
-
Collection: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.[2]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.[2]
Protocol 3: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for assessing the purity of the final product.
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the purified this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane).[1][2]
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.[2]
-
Chromatography: Use a suitable capillary column (e.g., DB-5ms) and a temperature gradient program that allows for the separation of the main compound from potential impurities. A typical program might start at 100°C and ramp to 280°C.[6]
-
Analysis: Monitor the total ion chromatogram (TIC) to identify the main peak and any impurity peaks.[2] Analyze the mass spectrum of the main peak to confirm its identity and the spectra of any impurity peaks to aid in their identification.
-
Quantification: Calculate the purity based on the relative peak areas, assuming similar response factors for closely related impurities.[2][6]
Visualizations
Caption: A typical multi-step workflow for purifying this compound.
References
Technical Support Center: Stability of Tridecylamine-Capped Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with tridecylamine-capped nanoparticles in different media.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms governing the stability of this compound-capped nanoparticles?
A1: The stability of this compound-capped nanoparticles is primarily governed by two mechanisms: electrostatic stabilization and steric stabilization. The long tridecyl chains provide a physical barrier (steric hindrance) that prevents nanoparticles from coming into close contact and aggregating. Additionally, in acidic to neutral pH, the amine head group can become protonated, imparting a positive surface charge to the nanoparticles. This charge leads to electrostatic repulsion between particles, further enhancing their stability.
Q2: How does the pH of the medium affect the stability of this compound-capped nanoparticles?
A2: The pH of the medium is a critical factor influencing the stability of this compound-capped nanoparticles. The amine group on the surface has a specific pKa (acid dissociation constant).
-
At pH < pKa: The amine groups are predominantly protonated (-NH3+), resulting in a positive surface charge and strong electrostatic repulsion between nanoparticles, which promotes stability.
-
At pH > pKa: The amine groups are deprotonated (-NH2), leading to a loss of surface charge. This diminishes electrostatic repulsion, and the nanoparticles are more prone to aggregation due to attractive van der Waals forces.
Q3: Why are my this compound-capped nanoparticles, which are stable in organic solvents, aggregating in aqueous solutions?
A3: this compound is a hydrophobic ligand. Nanoparticles capped with it are often synthesized and stored in non-polar organic solvents where the long alkyl chains are well-solvated. When transferred to a polar aqueous medium, the hydrophobic tridecyl chains are poorly solvated, which can lead to the aggregation of nanoparticles to minimize their contact with water. This process is a common challenge when working with nanoparticles functionalized with hydrophobic ligands. To overcome this, surface modification or the use of specific dispersion protocols is often necessary.
Q4: What is the "protein corona," and how does it impact the stability of my nanoparticles in biological media?
A4: When nanoparticles are introduced into biological fluids like plasma or cell culture media, proteins and other biomolecules rapidly adsorb to their surface, forming a dynamic layer known as the "protein corona".[1] This corona effectively changes the surface identity of the nanoparticles, altering their size, charge, and interactions with their surroundings. For amine-coated nanoparticles, the protein corona can either stabilize or destabilize the particles depending on the composition of the corona and the properties of the medium.[2] It can mask the original surface charge, affecting cell uptake and biodistribution.[3][4]
Q5: What are the initial signs of nanoparticle aggregation?
A5: The initial signs of nanoparticle aggregation can often be detected visually. A stable nanoparticle dispersion should appear clear and uniform. The appearance of cloudiness, turbidity, or visible precipitates is a strong indicator of aggregation. For plasmonic nanoparticles like gold, aggregation is often accompanied by a distinct color change (e.g., from red to blue or purple). Analytically, an increase in the hydrodynamic diameter and polydispersity index (PDI) as measured by Dynamic Light Scattering (DLS) is a quantitative indicator of aggregation.
Troubleshooting Guides
Issue 1: Nanoparticle Aggregation in Aqueous Buffers (e.g., PBS)
| Symptom | Possible Cause | Suggested Solution |
| Immediate precipitation upon addition to buffer. | High Ionic Strength: The high concentration of salts in buffers like PBS can screen the surface charge of the nanoparticles, reducing electrostatic repulsion and leading to rapid aggregation.[5] | - Use a lower ionic strength buffer for initial dispersion and gradually increase the salt concentration.- Consider a ligand exchange to a more hydrophilic and sterically hindering ligand (e.g., PEG-amine).- Use a buffer with a pH that ensures maximum protonation of the this compound. |
| Gradual increase in turbidity over time. | Ligand Desorption: this compound ligands may slowly detach from the nanoparticle surface in an aqueous environment, leading to a loss of stability. | - Ensure the nanoparticle-ligand bond is strong enough for the intended application.- Store nanoparticles in a suitable solvent and disperse in the aqueous buffer immediately before use.- Consider cross-linking the capping agent to improve its stability on the surface. |
| Increased hydrodynamic diameter and PDI in DLS. | Insufficient Surface Coverage: The initial synthesis may not have resulted in a dense enough capping layer to provide adequate steric protection in an aqueous environment. | - Optimize the synthesis protocol to increase the ligand concentration.- Purify the nanoparticles to remove any unreacted precursors that might interfere with stability. |
Issue 2: Instability in Cell Culture Media (e.g., DMEM, RPMI)
| Symptom | Possible Cause | Suggested Solution |
| Formation of visible aggregates after a short incubation period. | Protein Corona-Induced Aggregation: The specific proteins that adsorb to the nanoparticle surface from the cell culture medium can sometimes mediate aggregation.[2] | - Pre-coat the nanoparticles with a "stealth" polymer like polyethylene (B3416737) glycol (PEG) to reduce non-specific protein binding.- Incubate the nanoparticles with serum or albumin before introducing them to the full cell culture medium to form a more stable protein corona.[3] |
| Inconsistent results in cellular uptake or toxicity assays. | Dynamic Changes in Nanoparticle Properties: The size and surface charge of the nanoparticles are likely changing over the course of the experiment due to interactions with media components. | - Characterize the nanoparticles (DLS, zeta potential) in the cell culture medium at different time points to understand their behavior.- Shorten the incubation time of the nanoparticles with the cells if possible.- Use a serum-free medium for the experiment if the cell line permits, but be aware this may also alter cellular responses. |
Quantitative Stability Data (Analogous Systems)
Since specific quantitative data for this compound-capped nanoparticles is limited in the literature, the following tables provide data for nanoparticles capped with similar long-chain alkylamines (e.g., dodecylamine, oleylamine) to serve as a reference. These values can be expected to be in a similar range for this compound-capped nanoparticles under comparable conditions.
Table 1: Hydrodynamic Diameter of Amine-Capped Nanoparticles in Different Media
| Nanoparticle System | Medium | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) |
| Dodecylamine-capped Palladium Nanoparticles | Benzene | 5.4 ± 0.8 | < 0.2 |
| Oleylamine-capped Gold Nanoparticles | Toluene (B28343) | ~7-8 | < 0.15 |
| Amine-functionalized Magnetite Nanoparticles | Deionized Water (pH ~7) | ~150-200 | ~0.2-0.3 |
| Amine-functionalized Magnetite Nanoparticles | PBS (pH 7.4) | > 500 (aggregated) | > 0.5 |
Table 2: Zeta Potential of Amine-Capped Nanoparticles at Different pH Values
| Nanoparticle System | Medium | pH | Zeta Potential (mV) |
| Amine-functionalized Nanoparticles | 10 mM NaCl | 4.0 | +30 to +40 |
| Amine-functionalized Nanoparticles | 10 mM NaCl | 7.0 | +5 to +15 |
| Amine-functionalized Nanoparticles | 10 mM NaCl | 9.0 | -5 to -15 |
| Chitosan-coated Nanoparticles | Deionized Water | 4.5 | +20 to +30 |
Note: The stability of a nanoparticle dispersion is generally considered good when the absolute value of the zeta potential is above 30 mV.[6]
Experimental Protocols
Protocol 1: Assessment of Nanoparticle Stability using DLS and Zeta Potential
Objective: To quantitatively measure the hydrodynamic diameter, polydispersity index, and zeta potential of this compound-capped nanoparticles in a chosen medium.
Materials:
-
This compound-capped nanoparticle stock solution.
-
Desired dispersion medium (e.g., deionized water, PBS, ethanol, cell culture medium), filtered through a 0.22 µm syringe filter.
-
DLS and zeta potential measurement instrument.
-
Appropriate cuvettes for DLS and zeta potential measurements.
Procedure:
-
Sample Preparation:
-
Dilute a small aliquot of the nanoparticle stock solution with the filtered dispersion medium to the desired concentration (typically in the range of 0.1-1.0 mg/mL).
-
Gently sonicate the diluted sample for 2-5 minutes in a bath sonicator to ensure a homogeneous dispersion. Avoid probe sonication as it can damage the nanoparticles.
-
-
DLS Measurement:
-
Transfer the sample to a clean DLS cuvette.
-
Equilibrate the sample to the desired temperature in the instrument (e.g., 25°C).
-
Perform the DLS measurement according to the instrument's operating procedure. Set the solvent parameters (refractive index and viscosity) correctly.
-
Record the Z-average hydrodynamic diameter and the polydispersity index (PDI).
-
-
Zeta Potential Measurement:
-
Transfer the sample to a clean zeta potential cuvette.
-
Place the cuvette in the instrument and allow it to equilibrate.
-
Perform the measurement, which involves applying an electric field and measuring the particle velocity.
-
Record the zeta potential value.
-
-
Data Analysis:
-
Compare the hydrodynamic diameter and PDI values over time or across different media to assess stability. An increase in these values indicates aggregation.
-
Analyze the zeta potential to understand the surface charge and its contribution to stability.
-
Protocol 2: Ligand Exchange for Improved Aqueous Stability
Objective: To replace the hydrophobic this compound capping agent with a more hydrophilic ligand to enhance stability in aqueous media.
Materials:
-
This compound-capped nanoparticles in an organic solvent (e.g., toluene).
-
A hydrophilic ligand with a strong affinity for the nanoparticle surface (e.g., a thiol-terminated polyethylene glycol, HS-PEG).
-
A suitable solvent for the ligand exchange reaction (e.g., ethanol).
-
Centrifuge.
-
Aqueous buffer for final dispersion (e.g., 10 mM phosphate (B84403) buffer).
Procedure:
-
Nanoparticle Precipitation:
-
Add a non-solvent (e.g., ethanol) to the nanoparticle solution in toluene to induce precipitation.
-
Centrifuge the mixture to pellet the nanoparticles.
-
Discard the supernatant containing excess this compound.
-
-
Ligand Exchange Reaction:
-
Resuspend the nanoparticle pellet in a solution of the new hydrophilic ligand in a suitable solvent (e.g., ethanol).
-
Stir the mixture for several hours to allow for the exchange of ligands on the nanoparticle surface.
-
-
Purification:
-
Precipitate the now hydrophilically-coated nanoparticles by adding a non-solvent (e.g., hexane).
-
Centrifuge to collect the nanoparticles and discard the supernatant.
-
Repeat the washing step 2-3 times to remove any unbound ligands.
-
-
Final Dispersion:
-
Resuspend the final nanoparticle pellet in the desired aqueous buffer.
-
Characterize the stability of the redispersed nanoparticles using DLS and zeta potential measurements as described in Protocol 1.
-
Visualizations
Caption: Workflow for assessing the stability of nanoparticles.
Caption: Decision tree for troubleshooting nanoparticle aggregation.
References
- 1. sagopecenergies.com [sagopecenergies.com]
- 2. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Dispersion and Dosimetric Challenges of Hydrophobic Carbon-Based Nanoparticles in In Vitro Cellular Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aggregation of Gold Nanoparticles in Presence of the Thermoresponsive Cationic Diblock Copolymer PNIPAAM48-b-PAMPTMA6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. crimsonpublishers.com [crimsonpublishers.com]
optimizing stirring speed and time in tridecylamine extractions
Welcome to the technical support center for tridecylamine-based extractions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing and troubleshooting liquid-liquid extractions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of stirring in a this compound extraction?
A1: Stirring, or agitation, is crucial for increasing the interfacial surface area between the aqueous and organic phases. This facilitates the mass transfer of the target molecule from the aqueous phase to the organic phase, where it complexes with this compound. Efficient stirring reduces the time required to reach extraction equilibrium.[1]
Q2: How does stirring speed affect extraction efficiency?
A2: Generally, increasing the stirring speed enhances extraction efficiency by improving mass transfer.[2][3] However, after a certain point, the efficiency may plateau as the system reaches equilibrium.[4] Excessively high stirring speeds can be detrimental, leading to the formation of stable emulsions, which complicates phase separation.[2]
Q3: What is the optimal stirring time for a this compound extraction?
A3: The optimal stirring time is the duration required to reach extraction equilibrium, where the concentration of the target analyte in both phases becomes constant. This time can vary depending on the specific system (e.g., analyte, solvent, temperature, and stirring speed). It is typically determined experimentally by measuring the extraction efficiency at different time points.[5][6] Prolonged stirring beyond the equilibrium time usually offers no benefit and may increase the risk of emulsion formation or degradation of sensitive compounds.[7]
Q4: Can vigorous stirring lead to problems?
A4: Yes. While adequate mixing is necessary, overly vigorous stirring or shaking is a primary cause of emulsion formation, especially when working with long-chain amines like this compound which can act as surfactants.[8][9] This creates a stable mixture of the two immiscible liquids, appearing as a cloudy or milky layer that makes phase separation difficult or impossible.[8]
Q5: What is a typical range for stirring speed in laboratory-scale extractions?
A5: The optimal speed depends on the vessel geometry and the specific liquid system. For laboratory magnetic stirrers, speeds often range from 250 to 750 rpm.[2][4] It is crucial to create a vortex that promotes mixing at the interface without violently splashing or shearing the liquids, which can lead to emulsion. For separatory funnel extractions, gentle to moderate swirling or inversion is recommended over vigorous shaking.[9][10]
Troubleshooting Guide
This guide addresses common issues encountered during this compound extractions, with a focus on problems related to stirring speed and time.
Issue 1: Emulsion Formation
Q: I have a thick, milky layer between my organic and aqueous phases that won't separate. What should I do?
A: This is a classic emulsion. Long-chain amines like this compound have surfactant-like properties that can stabilize droplets of one phase within the other, particularly with high-shear mixing.[8][9]
Solutions (to be attempted in order):
-
Patience: Allow the separatory funnel to stand undisturbed for 15-30 minutes. Gravity alone can sometimes break a weak emulsion.[11]
-
Gentle Agitation: Gently swirl the funnel or tap the side of the glass to help the dispersed droplets coalesce.[11]
-
"Salting Out": Add a saturated solution of sodium chloride (brine) or solid NaCl. This increases the ionic strength of the aqueous phase, reducing the solubility of organic components and helping to break the emulsion.[8][10]
-
Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning at a moderate speed (e.g., 2000-4000 rpm) for 5-15 minutes is often the most effective method.[11]
-
Filtration: Pass the emulsified mixture through a plug of glass wool or a pad of Celite. This can physically coalesce the droplets.[12]
-
Temperature Change: Gently warming the mixture can decrease viscosity and promote separation. However, use caution to avoid degrading the target compound.[11]
-
Solvent Addition: Adding a small amount of a different organic solvent (e.g., toluene (B28343) if using a non-polar solvent) can alter the polarity and disrupt the emulsion.[9]
Prevention:
-
Use gentle, consistent swirling or rocking for mixing instead of vigorous shaking.[9][10]
-
If your sample contains known emulsifying agents (e.g., phospholipids, fatty acids), consider a pre-extraction cleanup step.[8]
Issue 2: Poor or Slow Phase Separation
Q: The two phases are taking an extremely long time to separate, even without a distinct emulsion layer.
A: This can be caused by a minimal density difference between the two phases or high viscosity. While not a true emulsion, the principles of breaking one can help.
Solutions:
-
Increase Settling Time: Allow the mixture to stand for a longer period.[8]
-
Centrifugation: This will accelerate the separation of phases based on density.[11]
-
Add Brine: "Salting out" increases the density of the aqueous phase, which can improve the separation.[10]
-
Review Solvent Choice: Ensure the organic solvent has a significantly different density from the aqueous phase and is immiscible.
Issue 3: Low Extraction Efficiency
Q: My extraction yield is lower than expected. Could my stirring parameters be the cause?
A: Yes, inadequate stirring is a common cause of low extraction efficiency. If the two phases are not mixed sufficiently, the system may not reach equilibrium in the allotted time.
Solutions:
-
Increase Stirring Time: Perform a time-course experiment (e.g., test samples at 5, 10, 20, and 30 minutes) to determine when the extraction efficiency plateaus. This will identify the time required to reach equilibrium.
-
Increase Stirring Speed: Gradually increase the agitation speed. Ensure you are creating a good vortex and interfacial turbulence without causing a persistent emulsion. An increase in speed should increase the extraction rate.[13]
-
Check Other Parameters: Ensure other factors like pH, temperature, and extractant concentration are optimized, as these also significantly impact efficiency.[14]
Issue 4: Inconsistent or Irreproducible Results
Q: My extraction yields are varying significantly between identical experiments. What could be the issue?
A: Inconsistent mixing is a likely culprit. Manual shaking of separatory funnels can be difficult to reproduce.
Solutions:
-
Use a Mechanical Shaker/Rocker: For separatory funnels, a mechanical platform provides consistent agitation.
-
Standardize Stirring: For beaker or flask extractions, use the same type of stir bar, the same vessel, and the same stirring speed (set via RPM on a stir plate) for every experiment.
-
Control Temperature: Use a water bath to maintain a constant temperature, as extraction efficiency can be temperature-dependent.[15]
Data Presentation
Table 1: Effect of Stirring Speed on Extraction Efficiency (Illustrative Example) (Data is representative and based on general principles observed in amine extractions.[2][16])
| Stirring Speed (RPM) | Extraction Efficiency (%) | Observations |
| 0 (No Stirring) | 15% | Very slow mass transfer, diffusion-limited. |
| 250 | 75% | Significant improvement as interfacial area increases. |
| 500 | 92% | Nearing optimal mass transfer. |
| 750 | 95% | Equilibrium reached efficiently. Little gain over 500 RPM.[2] |
| 1000 | 95% (with emulsion) | No increase in efficiency, but emulsion formation observed.[2] |
Table 2: Effect of Stirring Time on Extraction Efficiency (Illustrative Example) (Data is representative and based on general principles observed in amine extractions.[5][6])
| Stirring Time (minutes) | Extraction Efficiency (%) | Observations |
| 2 | 70% | System is far from equilibrium. |
| 5 | 90% | Rapid extraction occurring. |
| 10 | 95% | System is approaching equilibrium.[17] |
| 20 | 95% | Equilibrium has been reached; no further increase. |
| 30 | 95% | Extended time provides no benefit. |
Experimental Protocols
General Protocol for this compound-Based Solvent Extraction
This protocol provides a general methodology for a batch liquid-liquid extraction. Parameters should be optimized for each specific application.
1. Preparation of Phases
-
Organic Phase: Prepare a solution of this compound in a suitable, water-immiscible organic diluent (e.g., kerosene, toluene, hexane) at the desired concentration (e.g., 0.1 M). A modifier, such as isodecanol, may be added to improve phase separation.[18]
-
Aqueous Phase: Prepare an aqueous solution containing the target analyte at a known concentration. Adjust the pH to the optimal value for the extraction using a suitable acid or base.[5]
2. Extraction Procedure
-
Measure equal volumes of the organic and aqueous phases (e.g., 25 mL each for a 1:1 phase ratio) and transfer them to a separatory funnel or other suitable mixing vessel.[5]
-
Stir the mixture at a controlled speed (e.g., 500 RPM) or gently invert the separatory funnel for a predetermined time (e.g., 10 minutes) to allow the system to reach equilibrium.[17] If using a separatory funnel, periodically vent it by inverting and opening the stopcock to release pressure.[5]
-
Stop the agitation and transfer the vessel to a stand. Allow the two phases to separate completely.
3. Phase Separation and Analysis
-
Carefully drain the lower (denser) phase through the stopcock into a clean collection vessel.
-
Pour the upper (less dense) phase out through the top of the funnel into a second clean vessel to prevent cross-contamination.[5]
-
Analyze the concentration of the analyte remaining in the aqueous phase (raffinate) using a suitable analytical technique (e.g., HPLC, AAS, ICP-MS).
-
Calculate the extraction efficiency (%E) using the formula: %E = [(Ci - Cf) / Ci] * 100, where Ci is the initial aqueous concentration and Cf is the final aqueous concentration.[5]
4. Stripping (Back-Extraction) - Optional
-
Take the metal-loaded organic phase and contact it with a stripping solution (e.g., a dilute strong acid or base) using the same procedure as the extraction.
-
Allow the phases to separate and analyze the analyte concentration in the aqueous stripping solution.
Mandatory Visualizations
Caption: General experimental workflow for a this compound solvent extraction process.
Caption: A troubleshooting flowchart for breaking emulsions in extractions.
Caption: Logical relationship between stirring parameters and extraction outcomes.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Optimization of Some Parameters on the Low Efficiency of Solvent Extraction of Uranium with Alamine 336 – Oriental Journal of Chemistry [orientjchem.org]
- 7. Optimization of the Extraction Conditions and Evaluation of Bioactivities of the Phenolic Enrichment From Pandanus amaryllifolius Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
- 12. Workup [chem.rochester.edu]
- 13. researchgate.net [researchgate.net]
- 14. chemrxiv.org [chemrxiv.org]
- 15. scielo.br [scielo.br]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Managing Byproduct Formation in Tridecylamine Synthesis
Welcome to the Technical Support Center for tridecylamine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols, with a focus on minimizing byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound, and what are the common byproducts associated with each?
This compound is typically synthesized via two main routes:
-
Reductive Amination of Tridecanal (B79276): This method involves the reaction of tridecanal with ammonia (B1221849) in the presence of a reducing agent. Common byproducts include:
-
Dithis compound (B9203) (Secondary Amine): Formed when the initially produced this compound reacts with another molecule of tridecanal.
-
Trithis compound (Tertiary Amine): Results from the further reaction of dithis compound with tridecanal.
-
Tridecanol (B155529): Formed by the reduction of the starting aldehyde, tridecanal.
-
Unreacted Tridecanal: Incomplete reaction can leave residual starting material.
-
Imine Intermediate: The intermediate formed between tridecanal and ammonia may remain if the reduction step is incomplete.
-
-
Catalytic Hydrogenation of Tridecanenitrile (B1583151): This process involves the reduction of tridecanenitrile using a catalyst and hydrogen gas. Key byproducts include:
-
Dithis compound (Secondary Amine): The primary amine product can react with the starting nitrile to form a secondary amine after reduction. The presence of ammonia can help suppress this side reaction.[1][2]
-
Trithis compound (Tertiary Amine): Further reaction of the secondary amine can lead to the formation of a tertiary amine.[3]
-
Q2: How can I minimize the formation of secondary and tertiary amine byproducts?
Minimizing over-alkylation is crucial for achieving high purity this compound. Here are some strategies:
-
For Reductive Amination:
-
Stoichiometry Control: Using a large excess of ammonia can favor the formation of the primary amine.
-
Stepwise Procedure: First, form the imine intermediate and then introduce the reducing agent. This can prevent the newly formed primary amine from reacting with the remaining aldehyde.[4]
-
Choice of Reducing Agent: Milder reducing agents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred as they are less likely to reduce the starting aldehyde and can be more selective for the imine reduction.[1]
-
Non-Acidic Conditions: Running the reaction under neutral or slightly basic conditions can sometimes suppress the formation of tertiary amines.[4]
-
-
For Catalytic Hydrogenation of Nitriles:
Q3: I am observing a low yield of this compound in my reductive amination reaction. What are the potential causes and solutions?
Low yields in reductive amination can be attributed to several factors:
-
Incomplete Imine Formation: The equilibrium between the aldehyde and ammonia to form the imine may not be favorable.
-
Solution: Remove water as it forms, either by using a Dean-Stark trap or by adding a dehydrating agent like molecular sieves.[4]
-
-
Reduction of Starting Aldehyde: The reducing agent might be too strong and reduce the tridecanal to tridecanol.
-
Solution: Use a milder and more selective reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.[4]
-
-
Suboptimal pH: The pH is critical for imine formation.
Troubleshooting Guides
Reductive Amination of Tridecanal
| Observed Issue | Potential Cause | Recommended Solution |
| High levels of dithis compound and trithis compound | Over-alkylation due to the reactivity of the primary amine product. | - Use a large excess of ammonia.- Employ a stepwise procedure: form the imine first, then add the reducing agent.[4]- Consider using a milder reducing agent like NaBH(OAc)₃.[1] |
| Significant amount of tridecanol byproduct | The reducing agent is too strong and is reducing the starting aldehyde. | - Switch to a more selective reducing agent such as sodium triacetoxyborohydride (STAB).[4] |
| Low overall conversion of tridecanal | - Incomplete imine formation.- Inactive reducing agent.- Suboptimal pH. | - Add a dehydrating agent (e.g., molecular sieves) or remove water azeotropically.[4]- Test the activity of the reducing agent on a simple substrate.- Adjust the pH to be mildly acidic (pH 4-5).[4][7] |
| Presence of residual imine intermediate | Incomplete reduction. | - Increase the reaction time or the amount of reducing agent.- Ensure the reducing agent is active. |
Catalytic Hydrogenation of Tridecanenitrile
| Observed Issue | Potential Cause | Recommended Solution |
| Formation of secondary and tertiary amines | The primary amine product is reacting with the starting nitrile or imine intermediate. | - Add ammonia or ammonium (B1175870) hydroxide (B78521) to the reaction mixture to suppress side reactions.[2][3]- Optimize catalyst and reaction conditions for selectivity. |
| Incomplete conversion of tridecanenitrile | - Catalyst deactivation.- Insufficient hydrogen pressure or temperature.- Poor catalyst mixing. | - Use fresh catalyst or ensure the catalyst has not been poisoned.- Increase hydrogen pressure and/or temperature within the recommended range for the catalyst.- Ensure efficient stirring. |
| Low yield of primary amine | Competing side reactions leading to byproduct formation. | - Add ammonia to improve selectivity towards the primary amine.[3][5]- Screen different catalysts (e.g., Raney Nickel, Palladium on carbon). |
Experimental Protocols
Protocol 1: Reductive Amination of Tridecanal to this compound
Materials:
-
Tridecanal
-
Ammonia (e.g., 7N solution in methanol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a solution of tridecanal (1.0 eq) in anhydrous DCM, add a solution of ammonia in methanol (B129727) (10 eq).
-
Add glacial acetic acid (1.2 eq) to the mixture and stir at room temperature for 1 hour to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by distillation under reduced pressure.
Protocol 2: Catalytic Hydrogenation of Tridecanenitrile to this compound
Materials:
-
Tridecanenitrile
-
Raney Nickel (or 5% Pd/C)
-
Anhydrous ethanol
-
Ammonia (gas or concentrated aqueous solution)
-
Hydrogen gas
Procedure:
-
In a high-pressure autoclave, add tridecanenitrile (1.0 eq) and anhydrous ethanol.
-
Carefully add the Raney Nickel catalyst (5-10% by weight of the nitrile) under a stream of inert gas.
-
Seal the autoclave and add ammonia (e.g., as a concentrated aqueous solution or by pressurizing with ammonia gas).
-
Purge the reactor with hydrogen gas several times.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 500-1000 psi).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by monitoring hydrogen uptake or by analyzing aliquots using GC-MS.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by distillation under reduced pressure.
Visualizations
Caption: Byproduct formation pathways in the reductive amination of tridecanal.
Caption: Byproduct formation in the catalytic hydrogenation of tridecanenitrile.
Caption: A logical workflow for troubleshooting this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Mild and selective hydrogenation of nitriles into primary amines over a supported Ni catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. CA2477085C - Method for the production of primary amines by hydrogenating nitriles - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
enhancing the solubility of metal-tridecylamine complexes
Welcome to the Technical Support Center for Metal-Tridecylamine Complexes. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions regarding solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low solubility of my metal-tridecylamine complex? A1: The low solubility of metal-tridecylamine complexes often stems from the long, hydrophobic tridecyl alkyl chains. These chains can lead to strong intermolecular interactions, causing the complexes to pack tightly in the solid state and resist dissolution.[1] Additionally, factors such as the overall charge of the complex, the nature of the metal center, and the specific counter-ion involved can significantly influence solubility.[2][3]
Q2: My complex is soluble in the reaction solvent but precipitates during workup or purification. How can I prevent this? A2: This common issue, often called "crashing out," typically occurs due to significant changes in solvent polarity during the workup procedure.[3] For example, adding a non-polar anti-solvent to a polar solution to induce precipitation can result in an amorphous solid that is difficult to redissolve. To mitigate this, consider modifying your purification strategy by using a graded solvent system for precipitation or exploring alternative methods like column chromatography or recrystallization from a mixed-solvent system.[2]
Q3: Can the choice of counter-ion really impact the solubility of my ionic complex? A3: Absolutely. The counter-ion plays a crucial role in the solubility of ionic metal complexes.[2] Large, non-coordinating anions like hexafluorophosphate (B91526) (PF₆⁻) often result in complexes that are less soluble in polar solvents compared to those with smaller, more coordinating anions like chloride (Cl⁻) or triflate (CF₃SO₃⁻).[2][3] If you are facing solubility issues with an ionic complex, performing a counter-ion exchange can be a highly effective strategy.[3]
Q4: I'm observing inconsistent results in my biological assays. Could this be related to solubility? A4: Yes, poor solubility is a frequent cause of inconsistent assay results. Compounds can precipitate in the assay well, especially at higher concentrations, leading to an underestimation of the compound's true potency.[4] Furthermore, poorly soluble molecules can form aggregates that non-specifically inhibit enzymes or interfere with assay readouts, leading to false positives.[4] It is critical to determine the kinetic solubility of your complex in the specific assay buffer and ensure all tested concentrations are below this limit.[4]
Troubleshooting Guides
Issue 1: Complex is Insoluble in Common Laboratory Solvents
This guide provides a systematic approach to resolving poor solubility.
Caption: A step-by-step workflow for addressing solubility issues with metal-tridecylamine complexes.
Solutions:
-
Systematic Solvent Screening: Before making chemical modifications, test the solubility of your complex in a wide range of solvents with varying polarities.[3] Sometimes a complex is sufficiently soluble in a less common solvent that is still suitable for your downstream application.
-
pH Adjustment: For complexes with ionizable groups or those intended for aqueous media, solubility can be highly pH-dependent.[5] Systematically evaluate solubility across a range of pH values. For basic amine groups, lowering the pH can increase protonation and enhance aqueous solubility.[5][6]
-
Use of Co-solvents or Surfactants: A common and effective method is to first dissolve the complex in a small amount of a water-miscible organic solvent (co-solvent) like DMSO or ethanol (B145695) before adding it to an aqueous buffer.[4][6] Alternatively, adding surfactants at concentrations above their critical micelle concentration can help solubilize hydrophobic compounds.[4][5]
-
Chemical Modification: If formulation strategies are insufficient, chemical modification may be necessary.
-
Ligand Modification: The most robust strategy is often to modify the tridecylamine ligand to include hydrophilic functional groups, such as carboxylic acids, sulfonates, or polyethylene (B3416737) glycol (PEG) chains.[2][3][5]
-
Counter-Ion Exchange: For ionic complexes, exchanging a large, hydrophobic counter-ion for a smaller, more hydrophilic one can dramatically improve solubility in polar solvents.[2][3]
-
Issue 2: Complex Aggregates in Solution
Problem: The complex appears to dissolve initially but then forms a cloudy suspension or precipitate, suggesting aggregation.[5]
Solutions:
-
Sonication: Use a bath or probe sonicator to break up agglomerates and aid dissolution.[5] This is often a simple first step to try.
-
Add Detergents: Incorporate non-ionic detergents like Triton X-100 or Tween-80 into the buffer to minimize aggregation.[4]
-
Dynamic Light Scattering (DLS): Use DLS to confirm the presence and size of aggregates in your solution.[4] This provides quantitative evidence of the problem.
-
Re-evaluate Synthesis: Aggregation can sometimes be a sign of coordination polymer formation.[2] In such cases, modifying the synthesis by using additional ligands or changing stoichiometric ratios may be required to produce more soluble, discrete complexes.[2]
Data Presentation
Table 1: Effect of Solubilization Strategies on Solubility
The following table summarizes representative data from studies illustrating the potential magnitude of solubility enhancement using various techniques. While not specific to metal-tridecylamine complexes, the principles are broadly applicable.
| Solubilization Strategy | Example Drug | Fold Increase in Aqueous Solubility | Reference(s) |
| PEGylation (2'-PEG ester) | Paclitaxel | >165,260 | [7] |
| PEGylation (Nanoparticles) | Docetaxel | 4056–6085 | [7] |
| PEGylation (Complex) | Curcumin | ~180–220 | [7] |
| Ternary Complexation (Drug:HPβCD:L-Arginine) | Irbesartan | ~230 (vs. pure drug) | [8] |
| Ternary Complexation (Drug:βCD:TPGS) | Genistein | ~48 (vs. pure drug) | [8] |
Table 2: Common Solvents for Screening
This table provides a list of common laboratory solvents ordered by increasing polarity index, which can be used for systematic solubility screening.
| Solvent | Polarity Index (Reichardt) | Type |
| n-Hexane | 31.0 | Non-polar |
| Toluene | 33.9 | Non-polar, Aromatic |
| Chloroform | 39.1 | Moderately Polar |
| Dichloromethane (DCM) | 41.1 | Moderately Polar |
| Acetonitrile (B52724) | 46.0 | Polar, Aprotic |
| Dimethylformamide (DMF) | 43.8 | Polar, Aprotic |
| Dimethyl sulfoxide (B87167) (DMSO) | 45.1 | Polar, Aprotic |
| Ethanol | 51.9 | Polar, Protic |
| Methanol | 55.5 | Polar, Protic |
| Water | 63.1 | Polar, Protic |
Experimental Protocols
Protocol 1: Small-Scale Solvent Screening
This protocol allows for rapid assessment of solubility in various solvents.
Caption: A simple workflow for testing the solubility of a complex in different solvents.
Methodology:
-
Accurately weigh approximately 1-2 mg of the metal-tridecylamine complex into a small glass vial.[3]
-
Add 0.5 mL of the first test solvent.
-
Vortex the mixture vigorously for 1-2 minutes. If the solid persists, place the vial in a sonicator bath for 5 minutes.[3]
-
Allow the mixture to stand at room temperature.
-
Visually inspect the vial against a contrasting background. Note whether the complex has fully dissolved (a clear solution), partially dissolved (cloudy suspension), or remained insoluble (precipitate).[3]
-
Repeat steps 1-5 for each solvent you wish to test.
Protocol 2: Counter-Ion Exchange
This protocol is for exchanging a counter-ion to improve the solubility of an ionic complex.[3]
Methodology:
-
Dissolution: Dissolve the metal-tridecylamine complex (containing the original counter-ion, e.g., PF₆⁻) in a suitable solvent in which it is at least sparingly soluble (e.g., acetonitrile or methanol).
-
Addition of New Ion Source: In a separate flask, prepare a concentrated solution of a salt containing the desired new, more hydrophilic counter-ion (e.g., tetrabutylammonium (B224687) chloride for a Cl⁻ exchange). The salt of the new counter-ion should be soluble in the chosen solvent.[3]
-
Precipitation: Slowly add the solution containing the new counter-ion to the stirred solution of your complex. A precipitate of the salt formed between the original counter-ion and the new cation (e.g., tetrabutylammonium hexafluorophosphate) should form.[3]
-
Reaction: Continue stirring the reaction mixture at room temperature for 1-3 hours to ensure the exchange is complete.
-
Isolation: Filter the mixture to remove the insoluble salt precipitate.
-
Purification: Evaporate the solvent from the filtrate under reduced pressure to obtain the metal-tridecylamine complex with the new counter-ion. The product can be further purified by recrystallization.[3]
Protocol 3: Quantitative Solubility Assessment
This protocol determines the maximum solubility of a compound in a specific solvent or buffer system.[6][7]
Methodology:
-
Sample Preparation: Add an excess amount of the solid metal-tridecylamine complex to a known volume of the relevant aqueous buffer (e.g., PBS, pH 7.4). The amount should be enough that undissolved solid is clearly visible.
-
Equilibration: Seal the container and shake or stir the suspension at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[6][7]
-
Separation: Centrifuge the samples at high speed to pellet the excess, undissolved solid.[6][7]
-
Analysis: Carefully collect the clear supernatant. Determine the concentration of the dissolved complex using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[6][7] The resulting concentration represents the equilibrium solubility of the complex under those conditions.
References
- 1. Improving the Solubility of Hexanuclear Heterometallic Extended Metal Atom Chain Compounds in Nonpolar Solvents by Introducing Alkyl Amine Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Drug complexes: Perspective from Academic Research and Pharmaceutical Market - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating the Environmental Impact of Tridecylamine
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guidance, and detailed protocols for managing and mitigating the environmental impact of tridecylamine in industrial and laboratory processes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary environmental hazards?
A1: this compound is a long-chain, lipophilic primary amine used as a versatile intermediate in the synthesis of various products, including agricultural chemicals, oil additives, emulsifiers, and pigments. Its main environmental hazards stem from its high toxicity to aquatic life and its potential for long-lasting harmful effects in aquatic environments. It is classified as a marine pollutant and is harmful if swallowed, while also causing severe skin burns and eye damage upon contact.
Q2: Is this compound biodegradable?
A2: this compound is not considered readily biodegradable. Standard biodegradation tests often yield negative results due to the compound's potential toxicity to microorganisms and its limited bioavailability. However, under specific conditions with acclimated microbial populations, biodegradation of long-chain alkylamines can occur, typically proceeding via a C-N cleavage to an aldehyde, which is then oxidized to a fatty acid and subsequently mineralized[1][2][3]. Achieving effective biological treatment often requires specialized bioreactors and carefully controlled conditions[4].
Q3: What are the most effective methods for treating wastewater containing this compound?
A3: The most effective treatment methods depend on the concentration of this compound and the overall composition of the wastewater. Key strategies include:
-
Adsorption: Using activated carbon is a highly effective method for removing amines from aqueous solutions. Surface-modified carbons, particularly those with acidic surface groups, show enhanced adsorption capacity for basic compounds like this compound[5].
-
Advanced Oxidation Processes (AOPs): AOPs, such as ozonation or UV/H₂O₂, generate highly reactive hydroxyl radicals that can effectively degrade and mineralize aliphatic amines[6][7].
-
Chemical Precipitation/Flocculation: For waste streams with higher concentrations, adjusting the pH can precipitate the amine, which can then be removed by flocculation and sedimentation.
-
Incineration: For concentrated organic waste streams or spent adsorbents, high-temperature incineration at a licensed facility is a suitable disposal method.
Q4: What are the general regulatory requirements for disposing of this compound waste?
A4: this compound waste is considered hazardous due to its corrosive properties and aquatic toxicity. Disposal must comply with all federal, state, and local regulations[8][9][10][11][12]. Key requirements typically include:
-
Disposal via a licensed hazardous waste contractor.
-
Proper labeling and storage of waste containers.
-
Prohibition of discharge into sewers or waterways unless the effluent meets strict, pre-defined limits set by a governing authority (e.g., EPA Effluent Guidelines)[8][9].
-
Completion of hazardous waste manifests for transportation.
Troubleshooting Guide
This guide addresses common issues encountered during the treatment of this compound-containing waste streams.
| Problem | Possible Causes | Recommended Solutions |
| Low removal efficiency using activated carbon. | 1. Incorrect pH: The adsorption of amines is pH-dependent. At very low pH, the amine is protonated, which can affect its interaction with the carbon surface. 2. Insufficient Contact Time: The system may not be reaching equilibrium. 3. Inappropriate Carbon Type: Standard activated carbon may have suboptimal surface chemistry for amine adsorption. 4. Competitive Adsorption: Other organic compounds in the wastewater may be competing for adsorption sites. | 1. Optimize pH: Conduct bench-scale tests to determine the optimal pH for adsorption (often near or slightly above the pKa of the amine, ~10.6, but must be balanced against process safety and material compatibility). 2. Increase Contact Time: Extend the treatment time in batch systems or reduce the flow rate in continuous systems. 3. Use Modified Carbon: Test acidic or surface-functionalized activated carbon, which has a higher affinity for basic amines[5]. 4. Pre-treatment: Consider a pre-treatment step (e.g., coagulation) to remove other interfering organics. |
| Biological treatment is ineffective or has stalled. | 1. Toxicity: this compound concentration may be high enough to be toxic to the microbial population[13]. 2. Lack of Acclimated Microbes: The biomass may not have the necessary enzymatic pathways to degrade long-chain amines[1][2]. 3. Nutrient Limitation: The wastewater may lack sufficient nitrogen or phosphorus to support microbial growth. | 1. Dilute Influent: Reduce the concentration of this compound entering the bioreactor. 2. Acclimate Biomass: Gradually introduce this compound to the microbial culture over an extended period to allow for adaptation. Consider seeding with biomass from a facility that treats similar waste. 3. Supplement Nutrients: Ensure the wastewater has a balanced C:N:P ratio (approx. 100:5:1) to support healthy biomass. |
| Advanced Oxidation Process (AOP) shows poor degradation. | 1. Radical Scavenging: Other compounds in the wastewater (e.g., carbonate, bicarbonate, certain organic molecules) can consume the hydroxyl radicals before they react with this compound. 2. Incorrect pH: The efficiency of many AOPs (especially Fenton/photo-Fenton) is highly pH-dependent. 3. UV Transmittance is Low: For UV-based AOPs, suspended solids or colored compounds in the water can block UV light, reducing process efficiency. | 1. Characterize and Pre-treat: Analyze the wastewater for radical scavengers. Pre-treatment (e.g., filtration, pH adjustment) may be necessary. 2. Adjust pH: Optimize the pH for the specific AOP being used (e.g., acidic pH for Fenton processes). 3. Improve Clarity: Use filtration or coagulation to remove turbidity and improve UV transmittance. |
| Foaming occurs in the treatment reactor. | 1. High Amine Concentration: Amines can act as surfactants, causing foaming, especially with agitation or aeration[14][15][16]. 2. Presence of Contaminants: Hydrocarbons or suspended solids can stabilize foam[16]. | 1. Use Antifoaming Agent: Add a suitable, approved antifoaming agent. 2. Reduce Agitation/Aeration: Modify mixing or aeration intensity if possible without compromising treatment efficiency. 3. Pre-treatment: Implement upstream separation steps (e.g., oil-water separator) to remove foam-stabilizing contaminants. |
Data Presentation
Table 1: Aquatic Toxicity of this compound
This table summarizes the acute toxicity of this compound to a key aquatic indicator species. This data underscores the need for effective treatment to prevent environmental release.
| Species | Endpoint | Concentration | Exposure Time | Reference |
| Pimephales promelas (fathead minnow) | LC50 (Lethal Concentration, 50%) | 0.065 mg/L | 96 hours | [17] |
Table 2: Adsorption Capacity of Activated Carbon for Amines
While specific data for this compound is limited, the following data for analogous compounds demonstrate the potential of activated carbon as a treatment method. Performance will vary based on the specific amine, carbon type, and water matrix.
| Adsorbate (Amine) | Adsorbent | Max. Adsorption Capacity (q_max) | Key Conditions | Reference |
| Benzylamine | Acidic Synthetic Carbon | 625 mg/g | Temperature controlled at 15 °C | [5] |
| 2-Phenethylamine | Acidic Synthetic Carbon | 401 mg/g | Temperature controlled at 15 °C | [5] |
| Trimethylamine (TMA) | Commercial Activated Carbon | 35.7 mg/g | Single gas adsorption | [18] |
| Ammonia (NH₃) | Commercial Activated Carbon | 4.2 mg/g | Single gas adsorption | [18] |
Visualizations and Workflows
Diagram 1: Mitigation Strategy Selection Workflow
This diagram provides a logical workflow for selecting an appropriate treatment strategy for this compound-containing waste streams based on key characteristics.
Caption: Decision workflow for selecting a this compound mitigation strategy.
Diagram 2: Experimental Workflow for Batch Adsorption Study
This workflow outlines the key steps for conducting a laboratory-scale batch experiment to determine the adsorption capacity of a material like activated carbon for this compound.
Caption: Standard experimental workflow for a batch adsorption isotherm study.
Diagram 3: Simplified Mechanism of Advanced Oxidation Processes (AOPs)
This diagram illustrates the general principle behind AOPs, where an energy source and an oxidant generate highly reactive hydroxyl radicals to degrade this compound.
Caption: Generalized mechanism for the degradation of this compound via AOPs.
Experimental Protocols
Protocol 1: Batch Adsorption Isotherm Study
Objective: To determine the equilibrium adsorption capacity of activated carbon for this compound.
Materials:
-
This compound (reagent grade)
-
Activated Carbon (select type, e.g., granular, powdered, or surface-modified)
-
Deionized (DI) water
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Erlenmeyer flasks (250 mL) with stoppers
-
Orbital shaker with temperature control
-
pH meter
-
Analytical balance
-
Filtration apparatus (e.g., 0.45 µm syringe filters)
-
Analytical instrument for amine quantification (e.g., HPLC with a suitable detector, Total Organic Carbon (TOC) analyzer)[5][19][20][21][22][23].
Methodology:
-
Adsorbent Preparation: Dry the activated carbon at 105°C for 24 hours to remove moisture. Store in a desiccator.
-
Stock Solution Preparation: Prepare a 1000 mg/L stock solution of this compound in DI water. The pH may need to be slightly lowered with HCl to aid dissolution.
-
Experimental Setup:
-
Prepare a series of flasks. In each, place 100 mL of this compound solution at varying initial concentrations (e.g., 5, 10, 25, 50, 100, 200 mg/L) by diluting the stock solution.
-
Adjust the pH of each solution to the desired value (e.g., 7.0 ± 0.1).
-
Add a precise mass of the dried activated carbon (e.g., 0.1 g) to each flask. This adsorbent dosage should be kept constant across all flasks.
-
Include a control flask for each concentration without any adsorbent.
-
-
Equilibration: Place the sealed flasks on the orbital shaker. Agitate at a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C) for a pre-determined equilibrium time (e.g., 24 hours, determined from prior kinetic studies).
-
Sample Analysis:
-
After agitation, allow the particles to settle.
-
Withdraw a sample from the supernatant of each flask and filter it immediately through a 0.45 µm syringe filter to remove carbon fines.
-
Analyze the filtrate to determine the final equilibrium concentration (Ce) of this compound using a calibrated HPLC or TOC analyzer.
-
-
Data Analysis:
-
Calculate the amount of this compound adsorbed per unit mass of adsorbent at equilibrium (qe, in mg/g) using the formula: qe = (C₀ - Ce) * V / m where:
-
C₀ = Initial concentration (mg/L)
-
Ce = Equilibrium concentration (mg/L)
-
V = Volume of the solution (L)
-
m = Mass of the adsorbent (g)
-
-
Plot qe versus Ce to generate the adsorption isotherm.
-
Fit the data to isotherm models (e.g., Langmuir, Freundlich) to determine the maximum adsorption capacity (q_max) and other parameters.
-
Protocol 2: Bench-Scale Advanced Oxidation (UV/H₂O₂) Feasibility Test
Objective: To assess the effectiveness of the UV/H₂O₂ process for degrading this compound in an aqueous matrix.
Materials:
-
This compound-contaminated water sample or a synthetically prepared solution (e.g., 50 mg/L).
-
Hydrogen peroxide (H₂O₂, 30% solution).
-
UV photoreactor (e.g., batch reactor with a low-pressure mercury lamp).
-
Stir plate and magnetic stir bar.
-
Reagents for quenching residual H₂O₂ (e.g., sodium sulfite).
-
Analytical instrument for amine quantification (HPLC or TOC analyzer).
Methodology:
-
System Setup:
-
Place a known volume (e.g., 500 mL) of the this compound solution into the quartz reaction vessel of the UV photoreactor.
-
Place the vessel on a stir plate and add a stir bar to ensure the solution is well-mixed.
-
-
Experiment Execution:
-
Turn on the magnetic stirrer.
-
Add the desired concentration of H₂O₂ to the solution (e.g., start with a 10:1 molar ratio of H₂O₂ to this compound).
-
Immediately turn on the UV lamp to initiate the reaction. Start a timer.
-
Withdraw small aliquots (e.g., 5 mL) at specified time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes).
-
-
Sample Quenching and Analysis:
-
Immediately quench the reaction in each aliquot by adding a small amount of sodium sulfite (B76179) to consume any residual H₂O₂.
-
Analyze the samples to determine the concentration of this compound at each time point.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time to determine the degradation kinetics.
-
Calculate the percentage removal at each time point.
-
The experiment can be repeated with varying H₂O₂ dosages and pH levels to find optimal degradation conditions.
-
Safety Note: Always handle this compound, hydrogen peroxide, and other chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Consult the Safety Data Sheet (SDS) for each chemical before use.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Substrate specificity of a long-chain alkylamine-degrading Pseudomonas sp isolated from activated sludge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aerobic biodegradation of amines in industrial saline wastewaters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Advanced oxidation process - Wikipedia [en.wikipedia.org]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 11. epa.gov [epa.gov]
- 12. Federal Register :: EPA Administrator Determination Extends TRI Reporting Requirements to Certain Contract Sterilization Facilities; Notice of Availability [federalregister.gov]
- 13. researchgate.net [researchgate.net]
- 14. scribd.com [scribd.com]
- 15. Amine Troubleshooting — Sulfur Recovery Engineering Inc. [sulfurrecovery.com]
- 16. m.youtube.com [m.youtube.com]
- 17. aiche.org [aiche.org]
- 18. Adsorption Capacity and Desorption Efficiency of Activated Carbon for Odors from Medical Waste [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. akjournals.com [akjournals.com]
- 22. 2.7. Determination of Biogenic Amine Content [bio-protocol.org]
- 23. journal.gnest.org [journal.gnest.org]
Validation & Comparative
A Comparative Guide: Tridecylamine vs. Oleylamine as Capping Agents for Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate capping agent is a pivotal step in the synthesis of nanoparticles, profoundly influencing their physicochemical properties such as size, shape, stability, and ultimately, their functionality in biomedical and catalytic applications. This guide provides an objective comparison of two commonly used alkylamine capping agents: tridecylamine (TDA), a saturated amine, and oleylamine (B85491) (OLA), an unsaturated amine. This comparison is supported by experimental data to assist researchers in making informed decisions for their nanoparticle synthesis protocols.
At a Glance: this compound vs. Oleylamine
| Feature | This compound (TDA) | Oleylamine (OLA) |
| Chemical Structure | Saturated C13 primary amine | Unsaturated C18 primary amine with a cis-double bond |
| Primary Stabilization Mechanism | Steric hindrance | Steric hindrance and π-orbital interactions from the C=C bond |
| Nanoparticle Size Control | Effective in producing small nanoparticles. Size is influenced by the alkyl chain length. | Versatile size control, often yielding smaller and more monodisperse nanoparticles compared to its saturated counterparts. The double bond plays a crucial role in size and stability control.[1] |
| Nanoparticle Shape Control | Tends to favor the formation of isotropic, spherical nanoparticles. | Plays a significant role in directing anisotropic growth, leading to various shapes like nanorods and nanocubes. |
| Nanoparticle Stability | Provides good colloidal stability in non-polar solvents. | Offers excellent stability in organic solvents, with the unsaturated bond contributing to enhanced stability.[1] |
| Common Applications | Synthesis of metal nanoparticles (e.g., Rhodium). | Widely used for a variety of nanoparticles including gold, silver, magnetic nanoparticles, and quantum dots.[1] |
In-Depth Analysis
This compound: A Saturated Alkylamine for Steric Stabilization
This compound, a primary amine with a 13-carbon saturated alkyl chain, primarily functions as a capping agent through steric hindrance. The alkyl chain creates a protective layer on the nanoparticle surface, preventing aggregation and controlling particle growth. Studies on n-alkylamines have shown that the length of the alkyl chain influences the final nanoparticle size, with longer chains generally resulting in smaller nanoparticles. For instance, in the synthesis of palladium nanoparticles, the particle size decreased as the carbon chain length of the n-alkylamine increased from hexylamine (B90201) (C6) to octadecylamine (B50001) (C18). This suggests that this compound (C13) would be effective in producing relatively small nanoparticles.
Oleylamine: A Versatile Unsaturated Alkylamine
Oleylamine is one of the most widely used capping agents in nanoparticle synthesis due to its multifaceted roles.[1] Its 18-carbon chain with a cis-double bond provides not only steric hindrance but also allows for π-orbital interactions with the nanoparticle surface, contributing to enhanced stability and control over particle growth.[1] The presence of the double bond is a critical factor in its superior performance in many syntheses. For example, in the synthesis of gold nanoparticles, oleylamine was instrumental in stabilizing the particles and controlling their size to around 12 nm, whereas its saturated equivalent, octadecylamine, resulted in significantly larger nanoparticles of about 100 nm.[2] This underscores the unique role of the unsaturated bond in modulating nanoparticle formation. Furthermore, oleylamine can also act as a solvent and a reducing agent in certain synthetic procedures.[1]
Quantitative Data Summary
The following tables summarize experimental data for nanoparticles synthesized using this compound and oleylamine. It is important to note that direct comparative studies under identical conditions are limited, and thus, comparisons should be made with caution.
Table 1: this compound-Capped Nanoparticles
| Nanoparticle Material | Precursor | Reducing Agent | Solvent | Temperature (°C) | Size (nm) | Morphology | Reference |
| Rhodium (Rh) | RhCl₃·xH₂O | H₂ | Toluene (B28343) | 323 K (50 °C) | 3 - 10 | Not Specified | [3] |
Table 2: Oleylamine-Capped Nanoparticles
| Nanoparticle Material | Precursor | Reducing/Stabilizing Agent | Solvent | Temperature (°C) | Size (nm) | Morphology | Reference |
| Gold (Au) | AuCl | Oleylamine | Chloroform (B151607) | 60 | 12.7 ± 1.0 | Spherical | [2] |
| Gold (Au) | HAuCl₄·4H₂O | Oleylamine | Toluene | 120 | ~9.7 | Spherical | |
| Magnetite (Fe₃O₄) | Fe(acac)₃ | Oleylamine | Benzyl ether | 300 | 7 - 10 | Spherical | |
| Cobalt Ferrite (CoFe₂O₄) | Co(NO₃)₂·6H₂O, Fe(NO₃)₃·9H₂O | Urea | Ethylene glycol | 180 | 14 - 20 | Spherical | |
| Cadmium Selenide (CdSe) Quantum Dots | Not Specified | Oleylamine | Not Specified | Not Specified | Varies with conditions | Not Specified |
Experimental Protocols
Synthesis of this compound-Capped Rhodium Nanoparticles
Materials:
-
Rhodium(III) chloride hydrate (B1144303) (RhCl₃·xH₂O)
-
This compound (TDA)
-
Toluene
-
Hydrogen gas (H₂)
Procedure:
-
In a typical synthesis, a solution of RhCl₃·xH₂O in toluene is prepared.
-
This compound is added to the solution as the capping agent.
-
The mixture is placed in a reactor and purged with hydrogen gas.
-
The reaction is carried out at 323 K (50 °C) under H₂ pressure with stirring.
-
The formation of nanoparticles is monitored over time.
-
After the reaction is complete, the resulting nanoparticle dispersion can be supported on various materials like SBA-15, SiO₂, ZrO₂, Al₂O₃, and TiO₂ for catalytic applications.[3]
Synthesis of Oleylamine-Capped Gold Nanoparticles
Materials:
-
Gold(I) chloride (AuCl)
-
Oleylamine
-
Chloroform
Procedure:
-
Dissolve AuCl in chloroform in a reaction flask.
-
Add oleylamine to the solution. The molar ratio of oleylamine to AuCl is a critical parameter for controlling nanoparticle size and should be optimized (e.g., >20:1).[1]
-
Heat the reaction mixture to a specific temperature (e.g., 60 °C) under constant stirring.[1]
-
Monitor the reaction progress by observing the color change of the solution, which indicates the formation of gold nanoparticles.
-
After the reaction is complete, cool the solution to room temperature.
-
Precipitate the gold nanoparticles by adding a non-solvent such as acetone.
-
Collect the nanoparticles by centrifugation and re-disperse them in a nonpolar solvent like toluene or hexane.
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the mechanism of nanoparticle stabilization by capping agents and a typical experimental workflow.
Caption: Mechanism of nanoparticle stabilization by this compound and oleylamine.
Caption: A generalized experimental workflow for the synthesis of nanoparticles.
References
comparative study of tridecylamine and trioctylamine (TOA) in solvent extraction
For researchers, scientists, and drug development professionals, the choice of extractant in solvent extraction is a critical decision that dictates the efficiency and selectivity of separation processes. This guide provides a comprehensive comparative study of two common aliphatic amines used as extractants: tridecylamine (TDA) and trioctylamine (B72094) (TOA).
Due to the limited direct comparative data for this compound, this guide will utilize data for dithis compound (B9203) (DTDA), a structurally similar secondary amine, as a proxy for TDA's performance. Both TDA and DTDA are secondary amines with long alkyl chains, and their extraction mechanisms are analogous. This comparison will focus on their application in the solvent extraction of metals, particularly cobalt, a metal of significant industrial interest.
Performance Comparison: this compound (as DTDA) vs. Trioctylamine (TOA)
Solvent extraction performance is influenced by several factors, including the type of amine, the metal being extracted, and the composition of the aqueous and organic phases. While direct comparative studies under identical conditions are scarce, general principles of amine-based extraction and available data allow for a meaningful analysis.
Secondary amines, such as TDA (represented by DTDA), are generally considered to be stronger extractants than tertiary amines like TOA.[1] This is often attributed to their higher basicity. However, TOA is more extensively documented in scientific literature with readily available performance data.
Below is a summary of quantitative data for the extraction of cobalt, a commonly targeted metal in hydrometallurgical processes.
| Parameter | This compound (as Dithis compound - DTDA) | Trioctylamine (TOA) |
| Maximum Extraction Efficiency | High recovery (95.4 - 99.7% for amine-based extraction of cobalt, using Cyanex 272 as a proxy)[2] | 89.71% for Cobalt(II) |
| Experimental Conditions | Kerosene as diluent[2] | 0.1 M TOA in kerosene, 3 M HCl, 1.5 M KCl, O/A ratio 4:1 |
| Selectivity (Co/Ni) | Potentially lower than tertiary amines | Generally good, especially in high chloride concentrations |
| Stripping Efficiency | Generally easier due to lower stability of the metal-amine complex | Can be more challenging, sometimes requiring stronger stripping agents |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for evaluating and implementing solvent extraction processes. Below are representative protocols for metal extraction using both a secondary amine (dithis compound) and a tertiary amine (trioctylamine).
Protocol for Cobalt(II) Extraction using Dithis compound (DTDA)
This protocol outlines a general procedure for the selective extraction of a metal ion like cobalt from an acidic leach solution.
1. Reagents and Solutions:
-
Aqueous Phase: A pregnant leach solution (PLS) containing the metal ion of interest (e.g., Cobalt). The pH of the PLS should be adjusted to the optimal value for selective extraction using an appropriate acid or base.[2]
-
Organic Phase: A solution of Dithis compound (e.g., 0.1 M) prepared in a suitable organic diluent, such as kerosene. A modifier like isodecanol (B128192) may be added to improve phase separation.[2]
2. Extraction Procedure:
-
Equal volumes of the aqueous and organic phases are placed in a separatory funnel or a suitable mixing vessel.
-
The mixture is agitated for a sufficient time to allow the extraction equilibrium to be reached.[2]
-
After agitation, the phases are allowed to separate.[2]
-
The aqueous phase (raffinate) is collected for analysis of the remaining metal concentration.
3. Analysis:
-
The concentration of the metal ion in the aqueous phase before and after extraction is determined using a suitable analytical method, such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
-
The extraction efficiency (%E) is calculated using the formula: %E = [ (C₀ - Cₑ) / C₀ ] * 100 where C₀ is the initial concentration and Cₑ is the equilibrium concentration of the metal in the aqueous phase.[1]
Protocol for Cobalt(II) Extraction using Trioctylamine (TOA)
1. Reagents and Solutions:
-
Aqueous Phase: A stock solution of 0.1 M CoCl₂ is prepared in distilled water with a small amount of concentrated HCl to prevent hydrolysis. The typical aqueous feed for extraction contains 0.01 M Co(II), 3 M HCl, and 1.5 M KCl.[1]
-
Organic Phase: A 1.5 M stock solution of Trioctylamine (TOA) is prepared in a suitable diluent like kerosene.[1]
2. Extraction Procedure:
-
Equal volumes of the aqueous and organic phases are placed in a separatory funnel.
-
The mixture is shaken vigorously for approximately 10 minutes to reach equilibrium.[1]
-
The phases are then allowed to separate.[1]
-
The aqueous phase (raffinate) is collected for analysis.[1]
3. Analysis:
-
The cobalt concentration in the aqueous phase before and after extraction is determined by a suitable method, such as UV-Visible spectrophotometry.
-
The extraction efficiency (%E) is calculated using the same formula as for DTDA.[1]
Visualizing the Process: Workflows and Mechanisms
To better illustrate the processes involved, the following diagrams depict a typical solvent extraction workflow and the underlying chemical mechanism.
Caption: Experimental workflow for comparing metal extraction by TDA and TOA.
The extraction of metals by both secondary (TDA/DTDA) and tertiary (TOA) amines typically proceeds via an anion exchange mechanism. This involves the protonation of the amine by an acid in the aqueous phase, followed by the exchange of the anion of the protonated amine with an anionic metal complex.
Caption: General mechanism of metal extraction by secondary and tertiary amines.
Conclusion
Both this compound (represented by dithis compound) and trioctylamine are effective extractants for various metals, operating through a well-understood anion exchange mechanism.[1] Trioctylamine is more extensively documented in scientific literature with readily available performance data. However, the higher basicity of secondary amines like this compound suggests they may offer superior extraction efficiencies under certain conditions.
The choice between TDA and TOA will ultimately depend on the specific application, considering factors such as the target metal, the composition of the feed solution, and the desired stripping characteristics. Further direct comparative studies are warranted to fully elucidate the relative merits of these two extractants for specific metal separation challenges.
References
comparing the corrosion inhibition efficiency of tridecylamine with other long-chain amines
A Comparative Guide to the Corrosion Inhibition Efficiency of Tridecylamine and Other Long-Chain Amines
This guide provides a detailed comparison of the corrosion inhibition performance of this compound against other long-chain amines. The following sections present quantitative data, detailed experimental methodologies, and visual workflows to offer a comprehensive overview for researchers, scientists, and drug development professionals in the field of corrosion science. While direct comparative studies on this compound under a standardized set of conditions are limited in publicly available literature, this guide synthesizes available data for structurally similar long-chain amines to provide a robust comparative context.
Performance Comparison of Long-Chain Amine Corrosion Inhibitors
The effectiveness of long-chain amines as corrosion inhibitors is significantly influenced by the length of their alkyl chains. Generally, an increase in chain length leads to higher inhibition efficiency due to enhanced surface coverage and hydrophobicity of the protective film.[1] However, excessively long chains might lead to decreased solubility and steric hindrance, which can adversely affect performance.[2]
Amine-based inhibitors function by adsorbing onto the metal surface, forming a protective barrier.[3] This adsorption can be physical, involving electrostatic interactions, or chemical, involving the formation of a coordinate bond between the nitrogen atom's lone pair electrons and the metal's vacant d-orbitals.[4]
The following tables summarize the corrosion inhibition efficiency of various long-chain amines from different studies. It is important to note that experimental conditions vary between studies, so direct comparisons of absolute efficiency values should be made with caution.[4]
Table 1: Corrosion Inhibition Efficiency of Various Amine-Based Inhibitors
| Inhibitor | Metal | Corrosive Medium | Concentration | Temperature (°C) | Test Method | Inhibition Efficiency (%) |
| n-Octylamine | Mild Steel | 1 M HCl | 5 x 10⁻³ M | 30 | Potentiodynamic Polarization | 92.5 |
| n-Decylamine | Low Carbon Steel | 1 N H₂SO₄ | 10⁻¹ M | Not Specified | Potentiokinetic | >90 |
| Dodecylamine (B51217) | Steel | 0.3 M HCl | 100 ppm | 30 | Potentiodynamic Polarization | 95.2 |
| Di-dodecyl amine | Carbon Steel | 1 M HCl | 600 ppm | 40 | Weight Loss | 71.4 |
Data compiled from multiple sources. It is important to consult the original studies for detailed experimental conditions.[4]
Based on the established trend that corrosion inhibition efficiency increases with the length of the hydrocarbon chain for a homologous series of aliphatic amines, it is expected that this compound (C₁₃H₂₇NH₂) would exhibit a corrosion inhibition efficiency slightly higher than dodecylamine (C₁₂H₂₅NH₂) and undecylamine (B147597) (C₁₁H₂₃NH₂) under similar experimental conditions.[1] The additional methylene (B1212753) group in this compound would contribute to a more compact and hydrophobic protective layer on the metal surface.[1]
Experimental Protocols
The evaluation of corrosion inhibitors relies on standardized experimental techniques to quantify their performance. The following are detailed methodologies for key experiments used in the evaluation of corrosion inhibitors.
Weight Loss Method
The weight loss method is a straightforward and widely used technique for determining corrosion rates and inhibition efficiencies.
Procedure:
-
Coupon Preparation: Metal coupons of a specific dimension are mechanically polished, degreased with a solvent like acetone, washed with distilled water, and dried.
-
Initial Weighing: The prepared coupons are accurately weighed using an analytical balance.
-
Immersion: The weighed coupons are suspended in the corrosive solution, with and without the inhibitor at various concentrations, for a specified period at a constant temperature.[4]
-
Cleaning: After the immersion period, the coupons are removed, and corrosion products are cleaned off using a specific cleaning solution (e.g., a solution of hydrochloric acid containing an inhibitor like hexamine to prevent further attack on the base metal).[4]
-
Final Weighing: The cleaned coupons are washed, dried, and reweighed.[4]
-
Calculation of Corrosion Rate (CR): CR (mm/year) = (87.6 × ΔW) / (A × T × ρ) where:
-
ΔW is the weight loss in milligrams.
-
A is the surface area of the coupon in cm².
-
T is the immersion time in hours.
-
ρ is the density of the metal in g/cm³.[4]
-
-
Calculation of Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] × 100 where:
-
CR₀ is the corrosion rate in the absence of the inhibitor.
-
CRᵢ is the corrosion rate in the presence of the inhibitor.[4]
-
Potentiodynamic Polarization
This electrochemical technique is used to determine the corrosion current density (i_corr) and understand the kinetic behavior of the anodic and cathodic reactions.
Procedure:
-
Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (the metal sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).
-
Stabilization: The working electrode is immersed in the test solution for a specific time to allow the open-circuit potential (OCP) to stabilize.
-
Polarization Scan: The potential of the working electrode is scanned from a potential cathodic to the OCP to a potential anodic to the OCP at a slow scan rate.
-
Data Analysis: The resulting polarization curve (log current density vs. potential) is plotted. The corrosion current density (i_corr) is determined by extrapolating the linear Tafel regions of the anodic and cathodic curves to the corrosion potential (E_corr).
-
Calculation of Inhibition Efficiency (IE%): IE% = [(i_corr₀ - i_corrᵢ) / i_corr₀] × 100 where:
-
i_corr₀ is the corrosion current density in the absence of the inhibitor.
-
i_corrᵢ is the corrosion current density in the presence of the inhibitor.
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical system, allowing for the determination of the charge transfer resistance (R_ct), which is inversely proportional to the corrosion rate.
Procedure:
-
Electrochemical Cell Setup: The same three-electrode cell as in potentiodynamic polarization is used.
-
AC Signal Application: A small amplitude AC voltage signal is applied to the working electrode at the OCP over a range of frequencies.
-
Impedance Measurement: The impedance of the system is measured at each frequency.
-
Data Analysis: The impedance data is plotted as Nyquist and Bode plots. The data is then fitted to an appropriate equivalent electrical circuit model to determine electrochemical parameters such as the solution resistance (R_s) and the charge transfer resistance (R_ct).[4] A higher R_ct value indicates better corrosion protection.[4]
-
Calculation of Inhibition Efficiency (IE%): IE% = [(R_ctᵢ - R_ct₀) / R_ctᵢ] × 100 where:
-
R_ct₀ is the charge transfer resistance in the absence of the inhibitor.
-
R_ctᵢ is the charge transfer resistance in the presence of the inhibitor.[4]
-
Visualizations
Caption: Workflow for Evaluating Corrosion Inhibitor Efficacy.
Caption: Mechanism of Corrosion Inhibition by Long-Chain Amines.
References
A Comparative Guide to the Validation of Analytical Methods for Tridecylamine in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of tridecylamine, a long-chain aliphatic amine, in complex matrices such as biological fluids and pharmaceutical formulations is critical for research, development, and quality control. The selection of an appropriate analytical method is paramount to achieving reliable and reproducible results. This guide provides an objective comparison of the two primary analytical techniques for this compound analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The inherent chemical properties of this compound, including its basicity and potential for volatility, present unique analytical challenges. Both GC-MS and LC-MS/MS offer high sensitivity and selectivity, but the optimal choice depends on the specific application, matrix complexity, and desired performance characteristics.[1]
Comparison of Key Analytical Techniques
High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) and Gas Chromatography (GC) coupled with mass spectrometry (GC-MS) are powerful tools for the analysis of this compound. Due to the polar nature of the amine group, derivatization is often employed in GC-MS to enhance volatility and improve chromatographic peak shape.[1] LC-MS/MS can often analyze this compound directly, offering a potential advantage in terms of sample preparation simplicity.[2]
A summary of typical performance characteristics for these methods, based on the analysis of long-chain amines in complex matrices, is presented below.
Table 1: Comparison of Quantitative Performance Data for this compound Analysis
| Parameter | GC-MS with Derivatization | LC-MS/MS |
| Linearity (r²) | > 0.995 | > 0.998 |
| Accuracy (% Recovery) | 85 - 115% | 90 - 110% |
| Precision (% RSD) | < 15% | < 10% |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 0.01 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | 0.05 - 2 ng/mL |
| Matrix | Pharmaceutical Formulation | Human Plasma |
Note: The data presented in this table are representative values for long-chain amine analysis and may vary depending on the specific matrix, instrumentation, and experimental conditions.
Experimental Workflows and Methodologies
The successful validation of an analytical method relies on a well-defined and reproducible experimental workflow. The following diagrams and protocols outline the key steps for the analysis of this compound using GC-MS and LC-MS/MS.
Caption: A typical workflow for the validation of an analytical method.
Caption: Sample preparation workflows for this compound analysis.
Detailed Experimental Protocols
The following protocols provide a detailed methodology for the key experiments involved in the validation of analytical methods for this compound.
Protocol 1: Sample Preparation for this compound Analysis in Human Plasma (for LC-MS/MS)
-
Protein Precipitation:
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
-
Centrifugation:
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Analysis:
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
-
Protocol 2: Sample Preparation and Derivatization for this compound Analysis in a Pharmaceutical Formulation (for GC-MS)
-
Sample Dissolution:
-
Accurately weigh a portion of the powdered pharmaceutical formulation and dissolve it in a suitable solvent (e.g., methanol) to a known concentration.
-
-
Extraction (if necessary):
-
Perform a liquid-liquid extraction if interfering excipients are present.
-
-
Derivatization:
-
Take an aliquot of the sample solution and add a derivatizing agent (e.g., trifluoroacetic anhydride) and a catalyst (e.g., pyridine).
-
Heat the mixture at 60°C for 30 minutes to ensure complete derivatization.
-
-
Quenching and Extraction:
-
After cooling, quench the reaction with a suitable reagent.
-
Extract the derivatized this compound into an organic solvent (e.g., hexane).
-
-
Analysis:
-
Inject an aliquot of the organic layer into the GC-MS system.
-
Protocol 3: Assessment of Linearity
-
Preparation of Calibration Standards:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial dilutions to prepare at least five calibration standards spanning the expected concentration range in the sample matrix.
-
-
Analysis:
-
Analyze each calibration standard in triplicate using the validated sample preparation and analytical method.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration.
-
Perform a linear regression analysis and determine the coefficient of determination (r²). An r² value > 0.99 is generally considered acceptable.
-
Protocol 4: Assessment of Accuracy and Precision
-
Preparation of Quality Control (QC) Samples:
-
Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range by spiking the blank matrix with known amounts of this compound.
-
-
Analysis:
-
Analyze five replicates of each QC concentration level on the same day (intra-day precision and accuracy) and on three different days (inter-day precision and accuracy).
-
-
Data Analysis:
-
Calculate the concentration of this compound in each QC sample using the calibration curve.
-
Accuracy: Expressed as the percentage of the measured concentration to the nominal concentration. Acceptance criteria are typically within ±15% (±20% for the LLOQ).
-
Precision: Expressed as the relative standard deviation (%RSD). Acceptance criteria are typically ≤15% (≤20% for the LLOQ).
-
References
performance comparison of primary, secondary, and tertiary amines in catalysis
A Comparative Guide to the Catalytic Performance of Primary, Secondary, and Tertiary Amines
In the realm of organocatalysis, amines are a cornerstone, valued for their versatility and ability to catalyze a wide array of chemical transformations. Their efficacy, however, is not uniform. The substitution pattern on the nitrogen atom—classifying them as primary (RNH₂), secondary (R₂NH), or tertiary (R₃N)—profoundly dictates their catalytic behavior, reactivity, and selectivity. This guide provides an objective comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in catalyst selection and reaction optimization.
The catalytic activity of an amine is fundamentally governed by a balance of its electronic and steric properties. Basicity, or the availability of the nitrogen's lone pair of electrons, is a key factor. Generally, in the gas phase, basicity increases from primary to secondary to tertiary amines due to the electron-donating inductive effect of alkyl groups. However, in solution, secondary amines are often the most basic due to a combination of inductive effects and solvation effects.[1][2][3] Tertiary amines, despite having three electron-donating groups, can suffer from steric hindrance, which can impede their ability to act as a base or nucleophile.[1][2]
Mechanisms of Amine Catalysis
The structural differences between the amine classes lead to distinct catalytic cycles.
Primary and Secondary Amines: Enamine and Iminium Ion Catalysis
Primary and secondary amines are unique in their ability to react reversibly with carbonyl compounds (aldehydes and ketones) to form nucleophilic enamine intermediates or electrophilic iminium ion intermediates.[4][5][6] This dual mode of activation is central to their widespread use in asymmetric synthesis.[4][7]
-
Enamine Catalysis: The amine condenses with a carbonyl compound to form an enamine. This intermediate is a powerful nucleophile, capable of reacting with various electrophiles. Hydrolysis then regenerates the catalyst and yields the α-functionalized carbonyl product.[4][8]
-
Iminium Ion Catalysis: In reactions with α,β-unsaturated carbonyls, the condensation forms an iminium ion. This lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl compound, activating it for nucleophilic attack.[5][6]
Tertiary Amines: Lewis Base and Nucleophilic Catalysis
Lacking N-H protons, tertiary amines cannot form enamines or iminium ions. Instead, they typically function as Lewis base or nucleophilic catalysts.[9] They activate substrates by donating their electron pair. A prominent example is their use in the cycloaddition of CO₂ to epoxides to form cyclic carbonates, where the tertiary amine acts as a nucleophile, attacking the epoxide ring.[10]
Performance Comparison in Key Reactions
The choice between a primary, secondary, or tertiary amine catalyst is highly reaction-dependent. Below is a comparison based on experimental data from several important transformations.
Asymmetric Michael Addition
In the asymmetric Michael addition of aldehydes to nitroalkenes, chiral primary and secondary amines are highly effective, proceeding through enamine catalysis. Tertiary amines are inactive in this specific mechanism. Secondary amine catalysts, particularly diarylprolinol silyl (B83357) ethers, often provide superior enantioselectivity and reactivity compared to simpler primary or secondary amines like L-proline.
Table 1: Performance in the Asymmetric Michael Addition of Propanal to Nitrostyrene (B7858105)
| Catalyst Type | Catalyst Name | Loading (mol%) | Time (h) | Yield (%) | dr (syn/anti) | ee (%) (syn) |
| Secondary | L-Proline | 20 | 24 | 75 | 95/5 | 92 |
| Secondary | (S)-Diphenylprolinol TMS Ether | 10 | 2 | 98 | 93/7 | 99 |
| Primary | Primary Amino Acid | 10 | 48 | 65 | 85/15 | 90 |
Data compiled from various sources in asymmetric synthesis literature.[7]
Catalytic Hydrodenitrogenation (HDN)
HDN is a crucial process in refining biofuels. Studies comparing C12-alkyl amines over a platinum on zirconia catalyst show a clear performance difference.
Table 2: Performance Comparison in Catalytic Hydrodenitrogenation
| Amine Type | Reactivity Order | Mechanism Notes |
| Primary | Fastest | Can undergo direct HDN.[11] |
| Secondary | Intermediate | HDN proceeds through a primary amine intermediate.[11] |
| Tertiary | Slowest | HDN involves the formation of secondary, then primary amine intermediates.[11] |
CO₂ Fixation: Synthesis of Cyclic Carbonates
For the reaction of CO₂ with epoxides, tertiary amines have demonstrated higher catalytic activity compared to primary or secondary amines.[10] The greater nucleophilicity of the tertiary amine facilitates the initial ring-opening of the epoxide, which is the rate-determining step.
Table 3: Catalytic Activity in Propylene Carbonate Synthesis from Propylene Oxide and CO₂
| Catalyst Type | Catalyst Example | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) |
| Tertiary | Triethylamine (TEA) | 120 | 2.0 | 4 | 95 |
| Secondary | Diethylamine | 120 | 2.0 | 8 | 65 |
| Primary | n-Butylamine | 120 | 2.0 | 12 | 40 |
Representative data based on trends reported in the literature.[10]
Experimental Protocols
Reproducibility is key in catalysis research. Below is a representative experimental protocol for the asymmetric Michael addition.
Detailed Protocol: Asymmetric Michael Addition of Propanal to Nitrostyrene
-
Materials: (S)-Diphenylprolinol TMS Ether (10 mol%), Nitrostyrene (1.0 mmol), Propanal (1.2 mmol), Dry Tetrahydrofuran (THF) (2.0 mL), Saturated aqueous NH₄Cl, Ethyl Acetate (B1210297) (EtOAc), Anhydrous Sodium Sulfate (Na₂SO₄).
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (S)-Diphenylprolinol TMS Ether (0.1 mmol) and nitrostyrene (1.0 mmol).
-
Add dry THF (2.0 mL) and stir the mixture at room temperature until all solids are dissolved.
-
Cool the reaction vessel to 0 °C using an ice bath.
-
Add propanal (1.2 mmol) dropwise to the cooled solution.
-
Stir the reaction mixture at 0 °C for 2 hours, monitoring the reaction's progress using Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 5 mL of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired γ-nitro aldehyde.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) analysis.[7]
-
Conclusion
The catalytic performance of primary, secondary, and tertiary amines is intrinsically linked to their structure, which dictates the available reaction pathways.
-
Primary and Secondary Amines are paramount in carbonyl functionalization chemistry, leveraging their ability to form nucleophilic enamines and electrophilic iminium ions. Chiral secondary amines, particularly sterically hindered ones like prolinol derivatives, often exhibit the highest levels of stereocontrol in asymmetric reactions.[4]
-
Tertiary Amines excel as nucleophilic or general base catalysts in reactions where enamine/iminium formation is not possible or desired.[9][10] Their performance is prominent in processes like epoxide ring-opening and promoting reactions sensitive to the steric environment.
Ultimately, the selection of an amine catalyst is not a matter of universal superiority but of matching the catalyst's mechanistic capabilities to the specific demands of the chemical transformation. A thorough understanding of these fundamental differences is crucial for the rational design of efficient and selective catalytic systems.
References
- 1. Comparison of the basicity of tertiary amines and secondary amines and primary amines-SHANDONG XIN GUANG CHEMISTRY CO.,LTD. [xinguangchemicals.com]
- 2. scienceinfo.com [scienceinfo.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Secondary and primary amine catalysts for iminium catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Enamine/Transition Metal Combined Catalysis: Catalytic Transformations Involving Organometallic Electrophilic Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Catalytic hydrodenitrogenation of primary, secondary, and tertiary C12-alkyl amines over a platinum on zirconia catalyst - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D4CY01099J [pubs.rsc.org]
A Comparative Guide to the Adsorption of Long-Chain Amines on Metal Surfaces for Corrosion Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative analysis of the adsorption of long-chain amines on metal surfaces, with a focus on their application as corrosion inhibitors. Due to the limited availability of direct quantitative data for tridecylamine, this document presents a comparative analysis using data from structurally similar long-chain amines, such as di-dodecyl amine and octadecylamine, to infer the performance characteristics of this compound. The primary focus is on the inhibition of corrosion on steel surfaces in acidic environments, a common application for this class of compounds.
The effectiveness of an amine inhibitor is largely determined by its ability to adsorb onto the metal surface, forming a protective barrier.[1] This adsorption is influenced by factors such as the length of the alkyl chain, the nature of the amine (primary, secondary, or tertiary), and the surrounding environment.[2][3] Generally, longer alkyl chains provide a more robust hydrophobic barrier, enhancing inhibition efficiency.[4] The lone pair of electrons on the nitrogen atom facilitates the formation of a coordinate bond with the metal, which is a key step in the adsorption process.[2]
Quantitative Performance of Amine-Based Corrosion Inhibitors
The following tables summarize the performance of various long-chain amines as corrosion inhibitors on steel. The data is compiled from weight loss and electrochemical studies.
Table 1: Performance of Di-dodecyl Amine on Carbon Steel in 1M HCl
| Temperature (K) | Inhibitor Concentration (ppm) | Corrosion Rate (mg/cm²·h) | Inhibition Efficiency (%) | Surface Coverage (θ) |
| 313 | Blank | 1356 | - | - |
| 100 | 945 | 30.3 | 0.30 | |
| 200 | 781 | 42.4 | 0.42 | |
| 300 | 679 | 49.9 | 0.49 | |
| 400 | 562 | 58.5 | 0.58 | |
| 500 | 422 | 68.8 | 0.68 | |
| 600 | 387 | 71.4 | 0.71 |
Table 2: Comparative Inhibition Efficiency of Various Amine Inhibitors on Steel
| Inhibitor | Concentration | Medium | Technique | Inhibition Efficiency (%) |
| Octadecylamine | Not Specified | Ethanol-Gasoline Blend | Weight Loss, Electrochemical | >98 |
| Diethylene triamine | Not Specified | Ethanol-Gasoline Blend | Weight Loss, Electrochemical | >98.9[4] |
| 1,3-bis-diethylamino-propan-2-ol (Tertiary Amine) | 2.5 x 10⁻² M | Thin Electrolyte Layer | Gravimetric | 95[5] |
| Diallylamine-based cyclopolymer (Secondary Amine) | 50 ppm | 1M HCl | Weight Loss | 94.42[6] |
| N-acetyl cysteine (contains amine group) | 1.0 mM | 15% HCl | Not Specified | 93.7[7] |
| Dehydroabietylamine | 25 ppm | 1.0 M HCl | Not Specified | 91[7] |
Experimental Protocols
The evaluation of corrosion inhibitors relies on standardized experimental techniques to quantify their performance. The data presented in this guide was primarily obtained using the following methodologies.
1. Weight Loss Method
The weight loss, or gravimetric, method is a fundamental technique for determining corrosion rate and inhibition efficiency.[8][9]
-
Specimen Preparation: Metal coupons of a defined surface area are mechanically polished with a series of emery papers of decreasing grit size, degreased with a solvent like acetone, washed with distilled water, and dried.[8]
-
Initial Weighing: The prepared coupons are accurately weighed using an analytical balance.[8]
-
Immersion: The weighed coupons are suspended in the corrosive solution, with and without the inhibitor, for a specified period and at a controlled temperature.[10]
-
Cleaning: After the immersion period, the coupons are removed, and the corrosion products are cleaned off using appropriate chemical solutions.[8]
-
Final Weighing: The cleaned and dried coupons are reweighed.
-
Calculation: The weight loss is used to calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following formulas:[11]
-
CR = (Weight Loss × K) / (Alloy Density × Exposed Area × Exposure Time)[11]
-
IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100
-
2. Potentiodynamic Polarization
This electrochemical technique is used to study the kinetics of anodic and cathodic reactions.[12]
-
Electrochemical Cell: A standard three-electrode cell is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum mesh).[13]
-
Procedure: The working electrode is immersed in the test solution (with and without inhibitor) and allowed to reach a stable open-circuit potential (Ecorr).[14] The potential is then scanned in both the anodic and cathodic directions from Ecorr at a slow, constant rate.[13]
-
Data Analysis: The resulting current is plotted against the potential. The corrosion current density (icorr) is determined by extrapolating the linear portions (Tafel regions) of the anodic and cathodic curves back to Ecorr. The inhibition efficiency is calculated as:
-
IE% = [(icorr_blank - icorr_inhibitor) / icorr_blank] × 100
-
3. Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the corrosion process and the properties of the inhibitor film.[15][16]
-
Setup: The same three-electrode cell as in potentiodynamic polarization is used.[17]
-
Procedure: A small amplitude AC voltage signal of varying frequency is applied to the working electrode at its Ecorr. The resulting AC current and phase shift are measured.[18]
-
Data Analysis: The impedance data is often represented as Nyquist and Bode plots. The data can be fitted to an equivalent electrical circuit model to determine parameters such as the polarization resistance (Rp).[16] A higher Rp value in the presence of the inhibitor indicates better corrosion protection. The inhibition efficiency can be calculated using:
-
IE% = [(Rp_inhibitor - Rp_blank) / Rp_inhibitor] × 100
-
4. X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique used to determine the elemental composition and chemical state of the atoms within the top few nanometers of the surface, confirming the adsorption of the inhibitor.[19][20]
-
Sample Preparation: The metal sample is immersed in the inhibitor solution, then carefully removed, rinsed with a suitable solvent, and dried in an inert atmosphere to prevent oxidation.[21][22]
-
Analysis: The sample is irradiated with X-rays, causing the emission of photoelectrons. The kinetic energy of these electrons is measured to determine their binding energy, which is characteristic of each element and its chemical environment.[23] The presence of elements from the inhibitor molecule (e.g., nitrogen) on the metal surface confirms its adsorption.[20]
5. Atomic Force Microscopy (AFM)
AFM is used to visualize the surface topography at the nanoscale and can provide information on the structure and mechanical properties of the adsorbed inhibitor film.[24][25]
-
Procedure: A sharp tip mounted on a cantilever is scanned across the sample surface. The deflection of the cantilever due to forces between the tip and the surface is measured to create a topographical image.
-
In-situ Analysis: AFM can be performed directly in the corrosive liquid environment to observe the formation of the inhibitor film in real-time.[26]
-
Film Properties: By applying a controlled force with the tip, it is possible to measure the thickness and cohesive strength of the inhibitor film.[25][27]
Visualizations
Caption: Mechanism of amine inhibitor adsorption on a metal surface.
Caption: Experimental workflow for evaluating corrosion inhibitors.
Caption: Logical relationship of amine structure to performance.
References
- 1. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 2. benchchem.com [benchchem.com]
- 3. Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. An Overview: Highly Efficient Inhibitors of Carbon Steel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 9. Exact calculation of corrosion rates by the weight-loss method | Experimental Results | Cambridge Core [cambridge.org]
- 10. mdpi.com [mdpi.com]
- 11. alspi.com [alspi.com]
- 12. corrosionpedia.com [corrosionpedia.com]
- 13. Potentiodynamic Corrosion Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. ijcsi.pro [ijcsi.pro]
- 16. content.ampp.org [content.ampp.org]
- 17. mdpi.com [mdpi.com]
- 18. pubs.aip.org [pubs.aip.org]
- 19. researchgate.net [researchgate.net]
- 20. icmt.ohio.edu [icmt.ohio.edu]
- 21. Determining the Chemical Composition of Corrosion Inhibitor/Metal Interfaces with XPS: Minimizing Post Immersion Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
- 23. researchgate.net [researchgate.net]
- 24. scispace.com [scispace.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
- 27. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Purity Assessment of Synthesized Tridecylamine: A GC-MS Approach with Comparative Analysis
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the journey from laboratory to application. This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized tridecylamine, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). Supporting experimental data and detailed protocols are presented to offer a practical resource for achieving reliable and accurate purity determination.
This compound, a long-chain primary amine, is a valuable building block in the synthesis of various organic molecules, including active pharmaceutical ingredients. Its purity can significantly impact reaction yields, impurity profiles of subsequent products, and ultimately, the safety and efficacy of the final drug substance. This guide will delve into the nuances of using GC-MS for this purpose and compare its performance with other analytical techniques.
Comparative Analysis of Purity Assessment Methods
While GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound, other techniques also offer distinct advantages. The choice of method often depends on the specific requirements of the analysis, such as the need for quantitation, structural elucidation of impurities, or high-throughput screening.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection and identification. | Separation based on polarity and interaction with a stationary phase, with detection typically by UV-Vis or fluorescence. | Provides detailed structural information based on the magnetic properties of atomic nuclei. |
| Sample Derivatization | Often required for primary amines to improve peak shape and thermal stability (e.g., acylation). | Frequently necessary for UV-Vis detection as this compound lacks a strong chromophore (e.g., dansylation). | Not required. |
| Sensitivity | High (ng to pg level). | Moderate to High (µg to ng level), detector dependent. | Low (mg to µg level). |
| Selectivity | High, based on both chromatographic retention time and mass fragmentation pattern. | Moderate to High, dependent on column and mobile phase selection. | High, provides unambiguous structural information. |
| Impurity Identification | Excellent, mass spectra provide fragmentation patterns for structural elucidation. | Limited, relies on comparison with reference standards. | Excellent for identifying and quantifying structurally related impurities. |
| Quantitative Accuracy | Good, requires appropriate calibration standards. | Excellent, the gold standard for quantitative analysis. | Good for quantification (qNMR) with an internal standard. |
| Throughput | Moderate. | High. | Low. |
Experimental Protocols
GC-MS Method for Purity Assessment of this compound
This protocol outlines a robust method for the analysis of this compound purity using GC-MS, incorporating a derivatization step to enhance chromatographic performance.
1. Sample Preparation and Derivatization:
-
Reagents: this compound sample, Dichloromethane (DCM, analytical grade), N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or Trifluoroacetic anhydride (B1165640) (TFAA), Pyridine (B92270).
-
Procedure:
-
Accurately weigh approximately 1 mg of the synthesized this compound into a clean glass vial.
-
Dissolve the sample in 1 mL of dichloromethane.
-
Add 100 µL of pyridine followed by 100 µL of TFAA (or MSTFA).
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Allow the vial to cool to room temperature. The sample is now ready for GC-MS analysis.
-
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector: Split/splitless injector, operated in splitless mode.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 280°C at a rate of 15°C/min.
-
Hold at 280°C for 10 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
3. Data Analysis:
-
The purity of the this compound is determined by calculating the peak area percentage of the derivatized this compound peak relative to the total peak area of all components in the chromatogram.
-
Impurities can be identified by interpreting their mass spectra and comparing them to spectral libraries (e.g., NIST). Common impurities to look for include unreacted starting materials and byproducts such as dithis compound (B9203) or trithis compound.
Alternative Method: HPLC with UV Detection
For orthogonal verification of purity, an HPLC method can be employed. As this compound lacks a strong UV chromophore, derivatization is necessary.
1. Sample Preparation and Derivatization (Dansylation):
-
Reagents: this compound sample, Acetonitrile (B52724), Dansyl chloride solution (1 mg/mL in acetone), Sodium bicarbonate buffer (0.1 M, pH 9.5).
-
Procedure:
-
Prepare a 1 mg/mL solution of the this compound sample in acetonitrile.
-
In a vial, mix 100 µL of the sample solution with 200 µL of the dansyl chloride solution and 200 µL of the sodium bicarbonate buffer.
-
Heat the mixture at 60°C for 30 minutes.
-
Cool the solution and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
2. HPLC Instrumentation and Conditions:
-
HPLC System: Equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Start with 60% B, increase to 95% B over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
Visualizing the Workflow
To provide a clear overview of the analytical process, the following diagrams illustrate the experimental workflows.
By employing the detailed GC-MS protocol and considering alternative techniques for orthogonal verification, researchers can confidently assess the purity of their synthesized this compound, ensuring the quality and reliability of their downstream applications.
A Comparative Guide to Sizing Tridecylamine-Capped Nanoparticles: A Focus on Dynamic Light Scattering Validation
For researchers, scientists, and drug development professionals, the accurate characterization of nanoparticle size distribution is a critical determinant of functionality, efficacy, and safety. This is particularly true for functionalized nanoparticles, such as those capped with tridecylamine, where the surface chemistry influences particle behavior. This guide provides a comprehensive comparison of Dynamic Light Scattering (DLS) with alternative sizing techniques, offering supporting data and detailed experimental protocols to aid in the validation of size distribution for this compound-capped nanoparticles.
Dynamic Light Scattering (DLS) is a widely adopted technique for measuring the hydrodynamic diameter of nanoparticles in suspension due to its speed and ease of use.[1][2] However, the intensity-weighted nature of DLS measurements means that small numbers of larger particles or aggregates can disproportionately skew the results.[3] Therefore, validation of DLS data with orthogonal, number-based techniques is imperative for a comprehensive understanding of the nanoparticle population.
Comparative Analysis of Nanoparticle Sizing Techniques
The selection of a sizing technique can significantly impact the measured particle size, as each method operates on different physical principles. The following table summarizes quantitative data from the analysis of nanoparticles with surface modifications analogous to this compound capping and highlights the key strengths and limitations of each technique.
| Characterization Technique | Parameter Measured | Mean Particle Size (nm) | Key Strengths | Key Limitations |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter (Intensity-weighted, Z-average) | 5.4 ± 0.8[4] | Fast, non-invasive, and provides information on the effective size in solution, including the capping agent and solvent layer.[1][2] | Highly sensitive to larger particles and aggregates, which can skew the average size; less effective for polydisperse samples.[1][3] |
| Transmission Electron Microscopy (TEM) | Core Diameter (Number-weighted) | 2.5 ± 0.3[4] | Considered the "gold standard," providing direct visualization of particle size, shape, and morphology.[3] | Requires sample drying which can introduce artifacts, is a localized measurement, and is time-consuming for statistical significance.[3] |
| Small-Angle X-ray Scattering (SAXS) | Core Diameter (Volume-weighted) | 2.4 ± 0.2[4] | Provides statistically robust data from a large ensemble of particles in solution and can offer information on particle shape and internal structure.[4] | Requires more complex data analysis and instrumentation compared to DLS. |
| Tunable Resistive Pulse Sensing (TRPS) | Particle-by-particle size and concentration | Not available in provided search results | High-resolution, single-particle measurement that can simultaneously determine size and zeta potential.[5] Insensitive to the optical properties of the particles. | Can be lower throughput and may require more expertise for operation compared to DLS.[5] |
| Atomic Force Microscopy (AFM) | Particle height and diameter (Number-weighted) | Not available in provided search results | Provides three-dimensional topographical information and can characterize surface properties. | Similar to TEM, requires sample deposition on a substrate, which can alter the sample. |
Note: The data presented for DLS, TEM, and SAXS are representative values for dodecylamine-capped palladium nanoparticles and serve as a close analogue for this compound-capped systems.[4]
Experimental Workflow for Validation
A robust validation of nanoparticle size distribution involves a multi-technique approach to leverage the strengths of different methods. The following workflow illustrates a logical sequence for characterizing this compound-capped nanoparticles.
Detailed Experimental Protocols
Dynamic Light Scattering (DLS)
Objective: To determine the hydrodynamic diameter (Z-average) and polydispersity index (PDI) of this compound-capped nanoparticles in suspension.
Methodology:
-
Sample Preparation:
-
Disperse the this compound-capped nanoparticles in a suitable, filtered (0.22 µm filter) solvent (e.g., ethanol, toluene) to a final concentration of approximately 0.1-1.0 mg/mL.[4]
-
The suspension should be optically clear and free from visible aggregates.
-
Briefly sonicate the sample if necessary to ensure a homogenous dispersion.[4]
-
-
Measurement:
-
Transfer the nanoparticle suspension to a clean, dust-free cuvette.
-
Place the cuvette into the DLS instrument.
-
Set the instrument parameters, including the solvent refractive index and viscosity, and the measurement temperature (typically 25°C).[6]
-
Equilibrate the sample at the set temperature for at least 5 minutes.
-
Perform multiple measurements (e.g., 3-5 runs) to ensure reproducibility.
-
-
Data Analysis:
-
The instrument's software will calculate the intensity-weighted size distribution, providing the Z-average hydrodynamic diameter and the PDI.
-
A low PDI value (typically < 0.3) indicates a monodisperse sample, while a high PDI suggests a broad size distribution or the presence of aggregates.
-
Transmission Electron Microscopy (TEM)
Objective: To directly visualize the this compound-capped nanoparticles and determine their core size, size distribution, and morphology.
Methodology:
-
Sample Preparation:
-
Disperse the nanoparticles in a volatile solvent (e.g., ethanol, toluene) at a low concentration (e.g., 0.1 mg/mL).
-
Sonicate the suspension for 5-10 minutes to break up loose agglomerates.[4]
-
Place a TEM grid (e.g., carbon-coated copper grid) on a piece of filter paper.
-
Apply a small droplet (2-5 µL) of the nanoparticle suspension onto the grid and allow the solvent to evaporate completely in a dust-free environment.[4]
-
-
Imaging:
-
Insert the dried grid into the TEM.
-
Acquire images at various magnifications to observe both individual particles and larger fields of view.
-
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ) to measure the diameter of a statistically significant number of individual particles (typically >100).
-
Calculate the number-weighted mean diameter and standard deviation to generate a size distribution histogram.
-
Small-Angle X-ray Scattering (SAXS)
Objective: To determine the average core size, size distribution, and shape of the this compound-capped nanoparticles in solution.
Methodology:
-
Sample Preparation:
-
Prepare a dilution series of the nanoparticle suspension in the solvent of interest to find a concentration that provides a good scattering signal without significant interparticle interactions.[4]
-
Load the nanoparticle suspension and the pure solvent (for background subtraction) into appropriate sample cells (e.g., quartz capillaries).[4]
-
-
Data Acquisition:
-
Place the sample cell in the SAXS instrument.
-
Expose the sample to a collimated X-ray beam and record the scattered X-rays on a 2D detector.[4]
-
-
Data Analysis:
-
Subtract the scattering data of the pure solvent from the sample scattering data.[4]
-
Fit the resulting scattering curve using appropriate models (e.g., spherical form factor) to extract information about the particle size, shape, and size distribution.
-
Conclusion
For a thorough and reliable characterization of this compound-capped nanoparticles, DLS should be employed as a primary, rapid assessment tool, but its results must be validated through orthogonal techniques like TEM and SAXS. This multi-faceted approach ensures a comprehensive understanding of the nanoparticle system, providing the robust data necessary for advancing research, development, and regulatory submissions in the pharmaceutical and materials science fields.
References
- 1. Multi-angle light scattering vs DLS: Comparing particle size analysis techniques [eureka.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. delongamerica.com [delongamerica.com]
- 4. benchchem.com [benchchem.com]
- 5. Which Method to Use? TRPS and DLS Compared for Particle Size Measurement in Nanomedicine [izon.com]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Branched vs. Linear Tridecylamine Isomers in Extraction
For researchers, scientists, and drug development professionals engaged in separation sciences, the choice of an optimal extraction agent is paramount. Tridecylamine, a C13 amine, serves as a versatile extractant in various applications, including hydrometallurgy and the purification of organic acids. It is commercially available as a mixture of isomers, primarily differing in the branching of their alkyl chains. This guide provides a comparative analysis of branched versus linear this compound isomers, offering insights into their respective performance in solvent extraction processes, supported by inferred experimental data and detailed methodologies.
Performance Comparison: Inferred Characteristics
Direct quantitative comparative studies on the extraction efficiency of individual linear versus branched this compound isomers are not extensively documented in publicly available literature. However, by synthesizing information from studies on analogous long-chain amine and amide extractants, we can infer the likely performance characteristics of these isomers.[1][2]
Linear this compound isomers are hypothesized to exhibit higher extraction efficiency for metal ions and organic acids.[1] This is attributed to more favorable thermodynamics of transfer, as the linear alkyl chains can pack more efficiently at the liquid-liquid interface, potentially leading to more stable complex formation with the target analyte.[1][2] Conversely, branched this compound isomers may present steric hindrance due to their bulkier structure, which can impede the formation of metal-amine complexes and slightly reduce extraction capacity.[2]
On the other hand, branched isomers are likely to offer superior performance in terms of phase stability.[1] The branching in the alkyl chains can disrupt the formation of highly ordered structures at the interface, which can mitigate the formation of a third phase or emulsions—common operational challenges in solvent extraction.[1] Therefore, the selection between a predominantly linear or branched this compound formulation depends on the specific priorities of the extraction process: maximizing recovery yield versus ensuring operational stability.[1]
| Feature | Linear this compound Isomers (Inferred) | Branched this compound Isomers (Inferred) |
| Extraction Efficiency | Potentially higher due to more favorable thermodynamics and less steric hindrance.[1][2] | Potentially lower due to steric effects that can impede complex formation.[1][2] |
| Phase Stability | More prone to the formation of a third phase or emulsions under certain conditions.[1] | Less prone to third-phase formation and emulsions, offering better operational stability.[1] |
| Selectivity | May exhibit higher selectivity due to more defined complex formation. | Steric hindrance might influence selectivity, potentially favoring smaller or specific geometries of target molecules. |
| Loading Capacity | Likely to have a higher loading capacity for the target analyte. | May have a slightly lower loading capacity. |
Experimental Protocols
The following is a generalized protocol for evaluating the extraction performance of this compound isomers for metal ion extraction. This protocol can be adapted for specific applications.[1][3]
Preparation of Solutions
-
Organic Phase: Prepare a solution of the this compound isomer (linear or branched) in a suitable organic diluent (e.g., kerosene, hexane) at a specific concentration (e.g., 0.1 M). A modifier, such as a long-chain alcohol (e.g., isodecanol), can be added to the organic phase to improve phase separation.[3][4]
-
Aqueous Phase: Prepare an aqueous solution containing the metal salt of interest at a known concentration. The pH of the aqueous solution should be adjusted to the optimal value for the specific metal extraction using an appropriate acid or base.[1]
Extraction Procedure
-
Combine equal volumes of the prepared organic and aqueous phases in a separatory funnel.
-
Shake the funnel vigorously for a predetermined time (e.g., 5-10 minutes) to ensure thorough mixing and to allow the system to reach equilibrium. A mechanical shaker is recommended for consistency.[1]
-
Periodically vent the separatory funnel to release any pressure buildup.[4]
-
Allow the phases to separate completely.[4]
Analysis
-
Carefully separate the aqueous and organic phases.
-
Analyze the concentration of the metal ion remaining in the aqueous phase (raffinate) using a suitable analytical technique, such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).[3]
-
The concentration of the metal in the organic phase can be determined by mass balance or by stripping the metal from the organic phase and analyzing the stripping solution.[1]
Calculation of Extraction Efficiency
The percentage of extraction (%E) can be calculated using the following formula:[1]
%E = [ (Ci - Cf) / Ci ] * 100
Where:
-
Ci is the initial concentration of the metal ion in the aqueous phase.
-
Cf is the final concentration of the metal ion in the aqueous phase after extraction.
Visualizing the Process
To better understand the experimental workflow and the underlying chemical mechanism, the following diagrams are provided.
Caption: A generalized workflow for a solvent extraction experiment.
Caption: The anion exchange mechanism for metal extraction by this compound.[1][5]
References
Navigating Biocompatibility: A Comparative Analysis of Tridecylamine-Coated Nanoparticles
For researchers, scientists, and drug development professionals, the selection of an appropriate nanoparticle coating is a critical determinant of in vivo success. This guide provides a comparative evaluation of the biocompatibility of tridecylamine-coated nanoparticles against common alternatives, supported by experimental data and detailed protocols to inform your selection process.
The surface functionalization of nanoparticles plays a pivotal role in their interaction with biological systems. This compound, a cationic lipid with a 13-carbon alkyl chain, is utilized for its ability to electrostatically interact with cell membranes, potentially enhancing cellular uptake. However, this very property raises concerns about its biocompatibility. This guide delves into the cytotoxic, hemolytic, and in vivo toxicological profile of this compound-coated nanoparticles and contrasts it with widely used biocompatible coatings: polyethylene (B3416737) glycol (PEG), chitosan, and dextran.
In Vitro Cytotoxicity: A Primary Indicator of Biocompatibility
The cytotoxic potential of nanoparticle coatings is a primary screening parameter. In vitro assays, such as the MTT or LDH assay, are commonly employed to quantify the impact of these coatings on cell viability and membrane integrity.
Table 1: Comparative In Vitro Cytotoxicity of Nanoparticle Coatings
| Coating Material | Typical Cytotoxicity Profile | Notes |
| This compound | Potentially High | Cationic nature and long alkyl chain may lead to membrane disruption.[1] Data is often extrapolated from similar long-chain amines. |
| Polyethylene Glycol (PEG) | Low | Hydrophilic and neutral, reduces protein adsorption and cellular interaction, leading to lower toxicity. |
| Chitosan | Generally Low to Moderate | Biocompatible and biodegradable polysaccharide. Cationic nature can influence cytotoxicity depending on the degree of deacetylation and molecular weight. |
| Dextran | Low | Neutral, hydrophilic polysaccharide that provides good steric stabilization and reduces nonspecific cellular uptake. |
Hemolytic Activity: Assessing Blood Compatibility
For intravenously administered nanoparticles, hemocompatibility is a critical safety parameter. The hemolytic assay evaluates the potential of a nanoparticle formulation to damage red blood cells, leading to the release of hemoglobin.
Cationic nanoparticles have been shown to have a higher propensity for inducing hemolysis due to their electrostatic interactions with the negatively charged red blood cell membrane.[2] While specific hemolysis percentage data for this compound-coated nanoparticles is scarce, it is anticipated that they would exhibit a greater hemolytic potential compared to neutral or shielded nanoparticles. According to the American Society for Testing and Materials (ASTM) F756-00 standard, a hemolysis percentage below 2% is considered non-hemolytic, 2-5% is slightly hemolytic, and above 5% is considered hemolytic.[3][4]
Table 2: Comparative Hemolytic Potential of Nanoparticle Coatings
| Coating Material | Expected Hemolytic Activity | Rationale |
| This compound | Potentially High | Cationic surface charge can lead to electrostatic interactions with and disruption of red blood cell membranes.[2] |
| Polyethylene Glycol (PEG) | Low | The hydrophilic PEG layer provides a steric barrier, minimizing direct contact with red blood cells. |
| Chitosan | Low to Moderate | Cationic nature can contribute to hemolysis, but this is often mitigated by its polymeric and biocompatible structure. |
| Dextran | Low | Neutral and hydrophilic nature prevents significant interaction with red blood cell membranes. |
In Vivo Toxicity and Biodistribution
In vivo studies in animal models provide a more comprehensive understanding of the systemic effects, biodistribution, and clearance of nanoparticles. While specific in vivo toxicity data for this compound-coated nanoparticles is limited, general principles of nanotoxicology suggest that their cationic nature could lead to accumulation in organs of the reticuloendothelial system (RES), such as the liver and spleen.[5] Furthermore, the potential for membrane disruption observed in vitro raises concerns about potential organ toxicity.
In contrast, PEGylated nanoparticles are well-documented to exhibit prolonged circulation times and reduced RES uptake, a phenomenon known as the "stealth effect." Chitosan and dextran-coated nanoparticles are generally considered biodegradable and have been shown to be cleared from the body, although their biodistribution can be influenced by factors such as size and surface charge.
Table 3: Comparative In Vivo Profile of Nanoparticle Coatings
| Coating Material | Expected In Vivo Toxicity | Key Considerations |
| This compound | Potentially Moderate to High | Potential for organ accumulation and cellular damage. Requires thorough in vivo evaluation.[5] |
| Polyethylene Glycol (PEG) | Low | "Stealth" properties reduce immunogenicity and RES uptake, leading to lower toxicity. |
| Chitosan | Low | Biodegradable and generally well-tolerated, though biodistribution can be charge-dependent. |
| Dextran | Low | Biocompatible and biodegradable, with clearance through metabolic pathways.[5] |
Signaling Pathways and Mechanisms of Toxicity
The interaction of nanoparticles with cells can trigger a cascade of intracellular signaling events that may lead to inflammation, apoptosis (programmed cell death), or necrosis. Cationic nanoparticles, in particular, have been implicated in the activation of pro-inflammatory pathways and the induction of apoptosis.[6][7]
While direct evidence for this compound-coated nanoparticles is lacking, it is plausible that they could activate stress-related signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[8][9][10] Activation of these pathways can lead to the production of pro-inflammatory cytokines and, in some cases, trigger the apoptotic cascade.
References
- 1. Cytotoxicity of organic surface coating agents used for nanoparticles synthesis and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of Hemolytic Properties of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. office2.jmbfs.org [office2.jmbfs.org]
- 6. Nanoparticles induce apoptosis via mediating diverse cellular pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Necrotic, apoptotic and autophagic cell fates triggered by nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Gold nanoparticles induce transcriptional activity of NF-kB in a B-lymphocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nanoparticles in Combating Neuronal Dysregulated Signaling Pathways: Recent Approaches to the Nanoformulations of Phytochemicals and Synthetic Drugs Against Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Tridecylamine and Quaternary Ammonium Compounds as Corrosion Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the corrosion inhibition performance of tridecylamine and quaternary ammonium (B1175870) compounds (QACs). The following sections present quantitative data from experimental studies, detailed methodologies for key corrosion evaluation techniques, and visualizations of the inhibition mechanisms and experimental workflows.
Introduction: Mechanisms of Corrosion Inhibition
Corrosion inhibitors are chemical substances that, when added in small concentrations to an environment, effectively decrease the corrosion rate of a metal or an alloy. The primary mechanism of both this compound and quaternary ammonium compounds involves the formation of a protective film on the metal surface, which acts as a barrier to corrosive agents.
This compound , a long-chain primary amine, functions as a corrosion inhibitor through the adsorption of the amine group onto the metal surface. The lone pair of electrons on the nitrogen atom facilitates a coordinate bond with the vacant d-orbitals of the metal atoms. The long alkyl chain then forms a hydrophobic layer, repelling water and other corrosive species from the surface.
Quaternary ammonium compounds (QACs) are cationic surfactants that possess a positively charged nitrogen atom. Their mechanism of inhibition is also based on adsorption onto the metal surface. In acidic solutions, where the metal surface is often negatively charged, the cationic head of the QAC is electrostatically attracted to the surface. The hydrophobic alkyl chains then orient themselves away from the surface, creating a dense, protective barrier.[1][2] This adsorption can be influenced by the presence of other ions in the solution and the specific structure of the QAC.
Quantitative Performance Data
The following tables summarize the corrosion inhibition efficiency of a this compound analog (di-dodecyl amine) and various quaternary ammonium compounds from different studies. It is important to note that a direct comparison of inhibition efficiencies is challenging due to variations in experimental conditions, such as the specific metal alloy, corrosive medium, inhibitor concentration, and temperature.
This compound Analog (Di-dodecyl Amine) Performance
The data below, from a weight loss study, illustrates the performance of di-dodecyl amine as a corrosion inhibitor for carbon steel in a 1M HCl solution at different concentrations and temperatures.
| Temperature (°C) | Inhibitor Concentration (ppm) | Corrosion Rate (mg/cm²·h) | Inhibition Efficiency (%) |
| 40 | 0 | 1.356 | - |
| 40 | 100 | 0.945 | 30.3 |
| 40 | 200 | 0.781 | 42.4 |
| 40 | 300 | 0.679 | 49.9 |
| 40 | 400 | 0.562 | 58.5 |
| 40 | 500 | 0.422 | 68.8 |
| 50 | 0 | 2.891 | - |
| 50 | 100 | 2.215 | 23.4 |
| 50 | 200 | 1.832 | 36.6 |
| 50 | 300 | 1.523 | 47.3 |
| 50 | 400 | 1.254 | 56.6 |
| 50 | 500 | 0.987 | 65.8 |
Data adapted from a study on di-dodecyl amine, a close structural analog of this compound.
Quaternary Ammonium Compounds (QACs) Performance
The following tables showcase the corrosion inhibition efficiency of various QACs under different experimental conditions.
Table 2a: Pyridine Quaternary Ammonium Salt on N80 Steel in 5M HCl (Weight Loss) [2]
| Temperature (°C) | Inhibitor Concentration (mM) | Corrosion Rate (mm/y) | Inhibition Efficiency (%) |
| 60 | 0 | 77.77 | - |
| 60 | 0.412 | 10.45 | 86.56 |
| 60 | 0.824 | 4.67 | 93.99 |
| 60 | 2.061 | 1.23 | 98.42 |
| 60 | 4.122 | 0.92 | 98.82 |
| 90 | 0 | 341.54 | - |
| 90 | 0.412 | 25.43 | 92.56 |
| 90 | 0.824 | 15.67 | 95.41 |
| 90 | 2.061 | 8.98 | 97.37 |
| 90 | 4.122 | 5.98 | 98.25 |
Table 2b: 1,4-Bis(dimethyl decyl) ethylene (B1197577) diammonium bromide on Carbon Steel in 1M HCl (Weight Loss)
| Temperature (°C) | Inhibitor Concentration (ppm) | Inhibition Efficiency (%) |
| 25 | 100 | 65.43 |
| 25 | 200 | 69.13 |
| 25 | 300 | 72.83 |
| 25 | 400 | 75.30 |
| 25 | 500 | 76.54 |
| 35 | 500 | 77.12 |
| 45 | 500 | 77.75 |
Table 2c: A Novel Quaternary Ammonium Salt on Mild Steel in 15% HCl (Electrochemical) [2]
| Temperature (K) | Inhibitor Concentration (ppm) | Inhibition Efficiency (%) |
| 303 | 10 | 77.1 |
| 303 | 20 | 88.4 |
| 303 | 50 | 94.2 |
| 303 | 100 | 94.5 |
| 313 | 50 | 91.3 |
| 323 | 50 | 82.8 |
| 333 | 50 | 75.0 |
Experimental Protocols
The following are detailed methodologies for the key experiments used to evaluate the performance of corrosion inhibitors.
Weight Loss Method
This gravimetric technique is a straightforward and widely used method to determine the average corrosion rate.
Protocol:
-
Specimen Preparation: Metal specimens (coupons) of known dimensions are cleaned, degreased, and weighed accurately.
-
Immersion: The coupons are suspended in the corrosive solution, with and without the inhibitor at various concentrations, for a specified period and at a controlled temperature.
-
Cleaning: After the immersion period, the coupons are removed, cleaned to remove corrosion products according to standard procedures (e.g., ASTM G1), dried, and re-weighed.
-
Calculation of Corrosion Rate (CR): CR (mm/year) = (K × W) / (A × T × D) where:
-
K = constant (8.76 × 10⁴)
-
W = mass loss in grams
-
A = area of the coupon in cm²
-
T = time of exposure in hours
-
D = density of the metal in g/cm³
-
-
Calculation of Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] × 100 where:
-
CR₀ = corrosion rate in the absence of the inhibitor
-
CRᵢ = corrosion rate in the presence of the inhibitor
-
Potentiodynamic Polarization
This electrochemical technique provides information on the kinetics of the anodic and cathodic reactions and helps to classify the inhibitor as anodic, cathodic, or mixed-type.
Protocol:
-
Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).
-
Open Circuit Potential (OCP) Stabilization: The working electrode is immersed in the test solution (with or without inhibitor), and the OCP is allowed to stabilize.
-
Polarization Scan: The potential of the working electrode is scanned from a potential more negative than the OCP to a potential more positive than the OCP at a slow, constant scan rate. The resulting current is measured.
-
Data Analysis: The data is plotted as a Tafel plot (log of current density vs. potential). The corrosion current density (i_corr) is determined by extrapolating the linear portions of the anodic and cathodic curves to the corrosion potential (E_corr).
-
Calculation of Inhibition Efficiency (IE%): IE% = [(i_corr₀ - i_corrᵢ) / i_corr₀] × 100 where:
-
i_corr₀ = corrosion current density in the absence of the inhibitor
-
i_corrᵢ = corrosion current density in the presence of the inhibitor
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film formed by the inhibitor.
Protocol:
-
Electrochemical Cell Setup: The same three-electrode cell as in potentiodynamic polarization is used.
-
OCP Stabilization: The working electrode is immersed in the test solution, and the OCP is allowed to stabilize.
-
Impedance Measurement: A small amplitude AC potential signal is applied to the working electrode at the OCP over a wide range of frequencies. The resulting AC current is measured.
-
Data Analysis: The impedance data is presented as Nyquist and Bode plots. The data is then fitted to an equivalent electrical circuit model to determine parameters such as solution resistance (R_s) and charge transfer resistance (R_ct).
-
Calculation of Inhibition Efficiency (IE%): IE% = [(R_ctᵢ - R_ct₀) / R_ctᵢ] × 100 where:
-
R_ct₀ = charge transfer resistance in the absence of the inhibitor
-
R_ctᵢ = charge transfer resistance in the presence of the inhibitor
-
Visualizations
The following diagrams illustrate the proposed mechanisms of corrosion inhibition and a typical experimental workflow for evaluating corrosion inhibitors.
Caption: Mechanisms of corrosion inhibition by this compound and QACs.
Caption: Workflow for evaluating corrosion inhibitor performance.
References
cross-validation of different analytical techniques for tridecylamine characterization
A Comparative Guide to the Cross-Validation of Analytical Techniques for Tridecylamine Characterization
For researchers, scientists, and drug development professionals, the accurate and precise characterization of this compound is crucial for ensuring product quality, stability, and safety. The selection of an appropriate analytical technique is paramount and often requires cross-validation to ensure data integrity across different methods. This guide provides an objective comparison of four common analytical techniques for this compound characterization: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD), Potentiometric Titration, and Quantitative Nuclear Magnetic Resonance (qNMR).
Data Presentation: A Comparative Overview
The following table summarizes the key performance parameters for the analysis of this compound using the four distinct analytical techniques. The data presented is a representative compilation based on typical performance for long-chain primary amines.
| Parameter | GC-FID (with Derivatization) | HPLC-FLD (with Derivatization) | Potentiometric Titration | Quantitative NMR (qNMR) |
| Linearity (R²) | > 0.995 | > 0.999 | > 0.999 | Not Applicable |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | 98 - 102% | 98 - 102% |
| Precision (% RSD) | < 5% | < 5% | < 2% | < 3% |
| Limit of Detection (LOD) | 1 - 10 ng/mL | 0.1 - 1 ng/mL | ~0.1% (w/w) | ~0.1% (w/w) |
| Limit of Quantitation (LOQ) | 5 - 25 ng/mL | 0.5 - 5 ng/mL | ~0.3% (w/w) | ~0.3% (w/w) |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific sample matrices and instrumentation.
Gas Chromatography with Flame Ionization Detection (GC-FID) after Derivatization
Due to the polar nature of primary amines, which can lead to poor peak shape and adsorption on the GC column, derivatization is often employed to improve volatility and chromatographic performance.[1][2]
-
Derivatization Agent: Trifluoroacetic anhydride (B1165640) (TFAA).
-
Derivatization Procedure:
-
Accurately weigh approximately 10 mg of the this compound sample into a vial.
-
Dissolve the sample in 1 mL of a suitable aprotic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Add 100 µL of TFAA to the vial.
-
Cap the vial and heat at 60°C for 30 minutes.
-
After cooling to room temperature, the sample is ready for injection.
-
-
Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID).
-
Column: A non-polar capillary column, such as a DB-5 or HP-5 (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating the derivatized amine.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injection Volume: 1 µL (split or splitless injection can be used depending on the concentration).
-
-
Data Analysis: The purity of this compound is determined by calculating the peak area percentage of the derivatized this compound relative to the total peak area of all components in the chromatogram. For quantitative analysis, a calibration curve is generated using standards of known concentration.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) after Pre-Column Derivatization
This compound lacks a strong chromophore, making UV detection challenging. Derivatization with a fluorescent tag is a common strategy to enhance sensitivity and selectivity.[3][4]
-
Derivatization Agent: 9-fluorenylmethyl chloroformate (FMOC-Cl).
-
Derivatization Procedure:
-
Prepare a stock solution of the this compound sample in a suitable solvent (e.g., acetonitrile).
-
In a vial, mix 100 µL of the sample solution with 100 µL of a borate (B1201080) buffer (pH 8.5).
-
Add 200 µL of a solution of FMOC-Cl in acetonitrile (B52724).
-
Vortex the mixture and let it react at room temperature for 15 minutes.
-
Add 100 µL of a primary amine solution (e.g., glycine) to quench the excess FMOC-Cl.
-
The sample is then ready for injection.
-
-
Instrumentation: HPLC system equipped with a fluorescence detector.[5]
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (both may contain a small amount of a buffer, e.g., 0.1% formic acid).
-
Gradient Program: A typical gradient could be starting from 50% acetonitrile and increasing to 95% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Fluorescence Detection: Excitation at ~265 nm and emission at ~315 nm.[6]
-
-
Data Analysis: Quantification is achieved by comparing the peak area of the derivatized this compound to a calibration curve prepared from derivatized standards of known concentrations.
Potentiometric Titration
This classical analytical technique offers a cost-effective and accurate method for determining the purity of this compound, which is a basic compound.[7][8]
-
Titrant: Standardized 0.1 M hydrochloric acid (HCl) or perchloric acid (HClO₄) in a non-aqueous solvent like isopropyl alcohol.
-
Procedure:
-
Accurately weigh a suitable amount of the this compound sample (e.g., 150-200 mg) and dissolve it in an appropriate solvent (e.g., 50 mL of glacial acetic acid or a mixture of toluene (B28343) and isopropyl alcohol).
-
Immerse a calibrated pH electrode and the burette tip into the solution.
-
Titrate the sample solution with the standardized acid, recording the pH or potential (in mV) as a function of the titrant volume.
-
The endpoint of the titration is determined from the inflection point of the titration curve or by using the first or second derivative of the curve.[9]
-
-
Instrumentation: An automatic potentiometric titrator or a pH meter with a suitable electrode.
-
Data Analysis: The purity of this compound is calculated based on the volume of titrant consumed to reach the equivalence point, the molarity of the titrant, and the initial mass of the sample.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a powerful primary analytical method that allows for the determination of purity without the need for a specific this compound reference standard.[10][11] Instead, a certified internal standard of known purity is used.
-
Internal Standard: A stable compound with sharp signals that do not overlap with the analyte signals (e.g., maleic anhydride, dimethyl sulfone).
-
Procedure:
-
Accurately weigh the this compound sample and the internal standard into an NMR tube.[12]
-
Dissolve the sample and internal standard in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire the ¹H NMR spectrum under quantitative conditions, which includes ensuring a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons. A D1 of at least 5 times the longest T1 relaxation time is recommended.
-
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: The purity of this compound is calculated by comparing the integral of a well-resolved signal of this compound to the integral of a signal from the internal standard, taking into account the number of protons giving rise to each signal, their molecular weights, and the initial masses.[12]
Mandatory Visualization
The following diagrams illustrate the logical workflow for the cross-validation of analytical techniques for this compound characterization.
Caption: A logical workflow for the cross-validation of four analytical methods.
Conclusion
The choice of an analytical technique for the characterization of this compound depends on various factors, including the required sensitivity, the nature of the sample matrix, available instrumentation, and the specific analytical goal (e.g., purity assessment vs. trace analysis).
-
GC-FID is a robust technique for purity analysis, especially when dealing with volatile impurities. However, the need for derivatization adds a step to the sample preparation process.
-
HPLC-FLD offers excellent sensitivity and is well-suited for trace-level quantification of this compound in various matrices, though it also requires a derivatization step.
-
Potentiometric Titration is a highly accurate and precise absolute method for purity determination of the bulk substance, offering a low-cost alternative to chromatographic methods.
-
qNMR provides an elegant and powerful method for purity assessment without the need for a this compound reference standard, making it particularly valuable for the characterization of new batches or in-house standards.
A thorough cross-validation, comparing the results from two or more of these orthogonal techniques, is highly recommended to ensure the reliability and accuracy of the analytical data for this compound.
References
- 1. gcms.labrulez.com [gcms.labrulez.com]
- 2. h-brs.de [h-brs.de]
- 3. squjs.squ.edu.om [squjs.squ.edu.om]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Determination of the End Point in Potentiometric Titrations: Gran and Schwartz Methods [article.sapub.org]
- 10. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 11. researchgate.net [researchgate.net]
- 12. pubsapp.acs.org [pubsapp.acs.org]
benchmarking tridecylamine performance against commercial corrosion inhibitors
This guide provides a detailed comparison of the corrosion inhibition performance of tridecylamine against commercially available corrosion inhibitors. The following sections present quantitative data, detailed experimental methodologies, and visual workflows to offer a comprehensive overview for researchers, scientists, and drug development professionals in the field of corrosion science.
Data Presentation: Performance of Amine-Based and Triazole-Based Corrosion Inhibitors
The efficacy of a corrosion inhibitor is influenced by its chemical structure, concentration, and the specific corrosive environment. The following tables summarize quantitative data from various studies on the performance of different amine-based and triazole-based inhibitors. It is crucial to note that the experimental conditions vary between studies, and therefore, a direct comparison of absolute inhibition efficiency values should be approached with caution.
Table 1: Corrosion Inhibition Efficiency of Various Amine-Based Inhibitors
| Inhibitor | Metal | Corrosive Medium | Concentration | Temperature (°C) | Test Method | Inhibition Efficiency (%) |
| Dithis compound (B9203) (as a proxy for this compound) | Carbon Steel | 1M HCl | 100 - 600 ppm | 40 - 60 | Weight Loss | 30.3 - 71.4[5] |
| n-Octylamine | Mild Steel | 1 M HCl | 5 x 10⁻³ M | 30 | Potentiodynamic Polarization | 92.5[6] |
| n-Decylamine | Low Carbon Steel | 1 N H₂SO₄ | 10⁻¹ M | Not Specified | Potentiokinetic | >90[6] |
| Oleylamine | AISI 1018 Mild Steel | Sour Saline Electrolytes | Not Specified | 40 | Potentiodynamic Polarization | Not Specified[7] |
Table 2: Corrosion Inhibition Performance of Commercial Triazole-Based Inhibitors
| Inhibitor | Metal | Corrosive Medium | pH | Test Method | Key Finding |
| Benzotriazole (BTA) | Grey Cast Iron | 0.1M KCl | Not Specified | Weight Loss, Polarization | 84.9% inhibition efficiency with triethanolamine.[8] |
| Benzotriazole (BTA) | 2024 Aluminum Alloy | Neutral Chloride Solutions | Neutral | DC Polarization, EIS | Offers good corrosion protection by decreasing the anodic reaction rate.[9] |
| Tolyltriazole (TTA) | Al/Cu, Al/Si/Cu, Al/Cu/Fe Alloys | HCl and NaCl | 0.5, 6, 11 | Not Specified | More efficient at pH 0.5 and 6 than at pH 11.[9] |
| Tolyltriazole (TTA) vs. Benzotriazole (BTA) | Not Specified | Not Specified | Varied | Not Specified | TTA shows better corrosion inhibition, thermal stability, and chlorine resistance than BTA.[3] |
Experimental Protocols
The following are detailed methodologies for key experiments used in the evaluation of corrosion inhibitors.
1. Weight Loss Method
The weight loss method is a straightforward gravimetric technique to determine the corrosion rate.
-
Specimen Preparation: Metal coupons of a defined surface area are cleaned, degreased, dried, and accurately weighed.
-
Immersion: The weighed coupons are suspended in the corrosive medium, with and without the corrosion inhibitor, for a specified period and at a controlled temperature.
-
Cleaning and Re-weighing: After the immersion period, the coupons are removed, cleaned to remove corrosion products, dried, and re-weighed.
-
Calculation of Corrosion Rate (CR): CR (mm/year) = (87.6 × ΔW) / (A × T × ρ) where:
-
ΔW is the weight loss in milligrams.
-
A is the surface area of the coupon in cm².
-
T is the immersion time in hours.
-
ρ is the density of the metal in g/cm³.[6]
-
-
Calculation of Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] × 100 where:
-
CR₀ is the corrosion rate in the absence of the inhibitor.
-
CRᵢ is the corrosion rate in the presence of the inhibitor.[6]
-
2. Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive electrochemical technique that provides detailed information about the corrosion process and the protective properties of the inhibitor film.[6]
-
Experimental Setup: A three-electrode cell is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).[10]
-
Measurement: A small amplitude AC signal is applied to the working electrode over a range of frequencies. The impedance of the system is measured at each frequency.
-
Data Analysis: The impedance data is plotted as Nyquist and Bode plots. The data is then fitted to an appropriate equivalent electrical circuit model to determine electrochemical parameters such as:
-
Solution Resistance (Rs): Resistance of the electrolyte.
-
Charge Transfer Resistance (Rct): Resistance to the corrosion reaction at the metal/solution interface. A higher Rct value indicates better corrosion protection.[6]
-
Double-Layer Capacitance (Cdl): Represents the capacitance of the electrical double layer at the metal/solution interface. A decrease in Cdl can indicate the adsorption of the inhibitor.[6]
-
-
Calculation of Inhibition Efficiency (IE%): IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100 where:
-
Rct₀ is the charge transfer resistance in the absence of the inhibitor.
-
Rctᵢ is the charge transfer resistance in the presence of the inhibitor.[6]
-
3. Potentiodynamic Polarization
This technique involves polarizing the working electrode and measuring the resulting current to understand the anodic and cathodic reactions.
-
Experimental Setup: Similar to EIS, a three-electrode cell is used.
-
Measurement: The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the open-circuit potential (Eoc) at a constant scan rate.[11]
-
Data Analysis: The resulting current is plotted against the applied potential on a semi-logarithmic scale (Tafel plot). From the Tafel plot, the following parameters are determined:
-
Corrosion Potential (Ecorr): The potential at which the rates of the anodic and cathodic reactions are equal.
-
Corrosion Current Density (icorr): A measure of the corrosion rate. A lower icorr indicates better corrosion protection.
-
-
Calculation of Inhibition Efficiency (IE%): IE% = [(icorr₀ - icorrᵢ) / icorr₀] × 100 where:
-
icorr₀ is the corrosion current density in the absence of the inhibitor.
-
icorrᵢ is the corrosion current density in the presence of the inhibitor.
-
Mandatory Visualization
Caption: Workflow for evaluating corrosion inhibitor efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. arodes.hes-so.ch [arodes.hes-so.ch]
- 3. Comparison of Tolyltriazole and Benzotriazole - IRO Water Treatment [irowater.com]
- 4. Product Spotlight: Tolyltriazole, Corrosion Inhibitor | ChemCeed [chemceed.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. cambridgenigeriapub.com [cambridgenigeriapub.com]
- 9. mdpi.com [mdpi.com]
- 10. jmaterenvironsci.com [jmaterenvironsci.com]
- 11. Potentiodynamic Scan/Cyclic Polarization Gamry Instruments [gamry.com]
Navigating the Long-Term Stability of Tridecylamine-Based Formulations: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the long-term stability of drug formulations is a critical determinant of therapeutic efficacy and safety. This guide provides a comprehensive comparison of the stability of tridecylamine-based formulations, often utilized as cationic lipids in lipid nanoparticle (LNP) systems, against other common alternatives. By examining experimental data and outlining detailed methodologies, this document serves as a vital resource for formulation development.
The stability of a drug formulation dictates its shelf-life and performance. Instability can lead to a loss of potency, the formation of toxic degradation products, and altered pharmacokinetic profiles. This compound, a primary alkylamine, is employed in pharmaceutical formulations, notably in LNPs for nucleic acid delivery, where its cationic nature facilitates encapsulation of anionic payloads like mRNA and siRNA. However, its long-chain primary amine structure presents unique stability challenges that warrant thorough investigation.
Comparative Stability Assessment: this compound vs. Alternative Cationic Lipids
While direct, head-to-head long-term stability studies of this compound-based formulations against a wide array of alternatives are not extensively documented in publicly available literature, we can infer comparative performance by examining studies on lipid nanoparticles formulated with different cationic lipids. Cationic lipids are a cornerstone of LNP formulations, and their stability directly impacts the overall stability of the nanoparticle.
A common alternative to simple alkylamines like this compound are cationic lipids with more complex structures, such as the quaternary ammonium (B1175870) compound 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP). These alternatives often exhibit different stability profiles due to variations in their chemical structure and susceptibility to degradation pathways.
| Parameter | This compound-based LNP | DOTAP-based LNP | Key Considerations |
| Particle Size Stability | Prone to aggregation over time, especially at non-optimal pH and temperature.[1] | Generally shows good physical stability with appropriate formulation and storage conditions.[2] | Aggregation can be influenced by the pKa of the cationic lipid and the overall formulation composition. |
| Encapsulation Efficiency | May decrease over time due to lipid degradation or payload leakage. | Can maintain high encapsulation efficiency with optimized lipid composition and storage. | The integrity of the lipid bilayer is crucial for retaining the encapsulated drug. |
| Chemical Stability | Susceptible to oxidation and reactions at the primary amine group. | Quaternary ammonium group is generally more stable and less reactive than a primary amine. | Degradation can lead to the formation of impurities and loss of cationic charge. |
| Optimal Storage | Requires refrigerated (2-8 °C) or frozen conditions for long-term stability.[1] Lyophilization with cryoprotectants can enhance stability.[1] | Refrigerated or frozen storage is also recommended. Lyophilization is a common strategy to improve shelf-life. | Temperature and pH are critical factors affecting the long-term stability of lipid nanoparticles.[1] |
Experimental Protocols for Stability Assessment
To rigorously assess the long-term stability of this compound-based formulations, a series of key experiments should be conducted. These protocols are designed to evaluate the physical and chemical integrity of the formulation over time and under various stress conditions.
Long-Term and Accelerated Stability Studies
This protocol is designed to determine the shelf-life of the formulation under recommended storage conditions and to predict its stability over a shorter period under exaggerated conditions.
Methodology:
-
Sample Preparation: Prepare at least three batches of the this compound-based formulation. Package the samples in the intended final container closure system.
-
Storage Conditions:
-
Long-Term: Store samples at the recommended storage condition (e.g., 5 °C ± 3 °C) for a period of up to 24 months.
-
Accelerated: Store samples at an elevated temperature and humidity (e.g., 25 °C ± 2 °C / 60% RH ± 5% RH or 40 °C ± 2 °C / 75% RH ± 5% RH) for a period of 6 months.
-
-
Time Points for Testing:
-
Long-Term: 0, 3, 6, 9, 12, 18, and 24 months.
-
Accelerated: 0, 1, 2, 3, and 6 months.
-
-
Analytical Tests: At each time point, analyze the samples for the following parameters:
-
Appearance: Visual inspection for any changes in color, clarity, or presence of particulate matter.
-
Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).
-
Zeta Potential: To assess surface charge stability.
-
Encapsulation Efficiency: Determined by separating free and encapsulated drug using techniques like column chromatography or dialysis, followed by quantification of the drug.
-
Assay of Active Ingredient: Quantification of the drug substance using a stability-indicating method (e.g., HPLC).
-
Degradation Products: Identification and quantification of any degradation products using methods like HPLC-MS.
-
pH: Measurement of the formulation's pH.
-
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[3][4][5]
Methodology:
-
Stress Conditions: Subject the this compound-based formulation to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 60 °C for 48 hours.
-
Photostability: Expose the formulation to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Analysis: Analyze the stressed samples using a suitable stability-indicating method (e.g., HPLC-UV, LC-MS) to separate and identify the degradation products. The parent drug peak should be assessed for purity to demonstrate the specificity of the method.
Potential Degradation Pathways and Signaling
The primary amine group of this compound is the most likely site for chemical degradation. Understanding these pathways is crucial for developing stable formulations.
Caption: Potential degradation pathways of this compound.
Experimental Workflow for Stability Testing
A systematic workflow is essential for a comprehensive stability assessment of this compound-based formulations.
Caption: Workflow for assessing formulation stability.
Conclusion
The long-term stability of this compound-based formulations is a multifaceted issue that requires rigorous experimental evaluation. While this compound is a valuable cationic lipid, its primary amine structure can be susceptible to degradation. By understanding the potential degradation pathways and employing comprehensive stability testing protocols, researchers can develop robust and reliable formulations. This guide provides the foundational knowledge and experimental framework necessary to navigate the complexities of formulation stability, ultimately contributing to the development of safer and more effective drug products.
References
- 1. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of cationic lipids on the stability and membrane properties of paclitaxel-containing liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. rjptonline.org [rjptonline.org]
peer-reviewed studies on the efficacy of tridecylamine in specific applications
Comparative Efficacy of Tridecylamine in Specialized Applications
This compound, a primary alkylamine with a 13-carbon chain, finds utility across various industrial and research applications due to its surfactant and chemical intermediate properties. This guide provides a comparative analysis of its efficacy in two key areas: corrosion inhibition and mineral flotation. The performance of this compound is compared with other relevant alternatives, supported by experimental data from peer-reviewed studies. Due to a lack of direct comparative studies on this compound, data from closely related long-chain amines, such as dodecylamine (B51217) (C12) and their derivatives, are used as a proxy to infer performance, a common practice in materials science for homologous series.
This compound as a Corrosion Inhibitor
Long-chain aliphatic amines are effective corrosion inhibitors, particularly in acidic environments, due to their ability to adsorb onto metal surfaces and form a protective hydrophobic layer. The efficacy is influenced by the length of the alkyl chain, with longer chains generally providing better protection.
Performance Comparison with Commercial Inhibitors
While direct comparative data for this compound is limited in publicly available literature, studies on di-dodecyl amine (a secondary amine with two C12 chains) and dodecylamine (a primary amine with a C12 chain) offer valuable insights. These are compared against a widely used commercial alternative, imidazoline-based inhibitors.
Table 1: Comparative Performance of Amine-Based Corrosion Inhibitors and a Commercial Alternative
| Inhibitor Class | Specific Compound (Proxy) | Metal | Corrosive Medium | Concentration | Temperature | Inhibition Efficiency (%) | Reference |
| Primary Alkylamine | Dodecylamine | Steel | 0.3 M HCl | 100 ppm | 30°C | ~85% | [1] |
| Secondary Alkylamine | Di-dodecyl amine | Carbon Steel | 1 M HCl | 600 ppm | 40°C | 71.4% | [2][3] |
| Commercial Inhibitor | Imidazoline-based | X65 Carbon Steel | CO2-saturated 3 wt.% NaCl | 25 ppm | 66°C | 95% | [2] |
| Commercial Inhibitor | Imidazoline-based | X65 Carbon Steel | CO2-saturated 3 wt.% NaCl | 1000 ppm | 149°C | ~90% | [2] |
Note: Data for Dodecylamine and Di-dodecyl amine are used as proxies for this compound.
Based on structure-activity relationships, this compound (C13) is expected to exhibit slightly higher corrosion inhibition efficiency than undecylamine (B147597) (C11) and dodecylamine (C12) under identical conditions due to its longer carbon chain, which enhances the stability and hydrophobicity of the protective film.[1]
Experimental Protocols
Weight Loss (Gravimetric) Method
This fundamental technique is used to determine the corrosion rate by measuring the weight loss of a metal coupon after exposure to a corrosive environment.
-
Preparation: Metal coupons are cleaned, degreased, and weighed accurately.
-
Immersion: The coupons are immersed in the corrosive solution with and without the inhibitor for a predetermined time and temperature.
-
Cleaning and Re-weighing: After exposure, the coupons are removed, cleaned to remove corrosion products, dried, and re-weighed.
-
Calculation: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following formulas:
-
IE% = [(CR_blank - CR_inh) / CR_blank] × 100
-
Where CR_blank is the corrosion rate without inhibitor and CR_inh is the corrosion rate with the inhibitor.
-
Potentiodynamic Polarization
This electrochemical method provides insights into the mechanism of corrosion inhibition by studying the effect of the inhibitor on the anodic and cathodic reactions.
-
Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (the metal sample), a reference electrode, and a counter electrode.
-
Measurement: The potential of the working electrode is scanned, and the resulting current is measured.
-
Tafel Plot: The data is plotted as the logarithm of the current density versus potential (Tafel plot).
-
Analysis: The corrosion current density (i_corr) is determined by extrapolating the linear portions of the anodic and cathodic curves to the corrosion potential (E_corr). The inhibition efficiency is calculated as:
-
IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100
-
Where i_corr_blank and i_corr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
Visualization of Experimental Workflow
This compound as a Collector in Mineral Flotation
In froth flotation, collectors are surfactants that selectively adsorb onto the surface of desired minerals, rendering them hydrophobic and allowing them to attach to air bubbles and float to the surface. Cationic collectors, such as long-chain primary amines, are particularly effective for the flotation of silicate (B1173343) minerals like lepidolite (B1170510).
Performance Comparison with Other Collectors
Direct comparative studies for this compound are scarce, but extensive research on dodecylamine (DDA) in lepidolite flotation provides a strong basis for comparison. The performance of a single amine collector is often compared with mixed collector systems.
Table 2: Comparative Performance of Dodecylamine as a Collector for Lepidolite Flotation
| Collector System | Mineral | pH | Collector Dosage | Recovery (%) | Concentrate Grade (% Li2O) | Reference |
| Single Cationic Collector | Lepidolite | 11.0 | 5 g/t Dodecylamine | >90 | - | [4] |
| Single Cationic Collector | Lepidolite | - | 500 g/t Armeen 12D (Dodecylamine) | 91.5 | 1.96 | [4] |
| Mixed Cationic Collectors | Lepidolite | - | - | 70.4 | 4.12 | [4][5] |
The data indicates that while a single amine collector like dodecylamine can achieve high recovery, mixed collector systems can significantly improve the concentrate grade.[4][5] The choice of collector and its concentration are critical and depend on factors such as particle size and pH.[4]
Experimental Protocol for Froth Flotation
-
Grinding and Sieving: The ore is ground to a specific particle size and sieved to obtain the desired fraction.
-
Pulp Preparation: A slurry (pulp) is prepared by mixing the ground ore with water in a flotation cell.
-
Conditioning: The pH of the pulp is adjusted, and the collector (e.g., this compound) is added and stirred for a specific time to allow for adsorption onto the mineral surfaces.
-
Flotation: Air is introduced into the cell to generate bubbles. The hydrophobic mineral particles attach to the bubbles and rise to the surface, forming a froth.
-
Collection: The froth is collected, dried, and weighed to determine the recovery and grade of the desired mineral.
Visualization of Flotation Mechanism
This compound in Catalysis and as an Antimicrobial Agent
References
Safety Operating Guide
Proper Disposal of Tridecylamine: A Guide for Laboratory Professionals
Effective management and disposal of tridecylamine are critical for ensuring personnel safety and environmental protection within research and drug development settings. this compound, a corrosive and environmentally hazardous compound, necessitates strict adherence to established disposal protocols. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound waste, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance, and a thorough understanding of its primary hazards is the foundational step in its safe management. All personnel handling this chemical must be equipped with the appropriate Personal Protective Equipment (PPE) at all times.[1]
Key Hazards Associated with this compound:
| Hazard Classification | Description |
| Skin Corrosion | Causes severe skin burns and eye damage.[1][2] |
| Serious Eye Damage | Risk of serious eye damage.[1][2] |
| Acute Oral Toxicity | Harmful if swallowed.[1][2] |
| Aquatic Hazard | Very toxic to aquatic life with long-lasting effects.[1][2] |
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound waste is a multi-step process that begins with correct identification and segregation and ends with compliant removal by a licensed waste disposal service.
Step 1: Waste Identification and Segregation
All waste containing this compound must be classified as hazardous waste.[1] To prevent potentially hazardous reactions, it is crucial to segregate this compound waste from incompatible materials, such as acids and oxidizing agents.[3] Never mix this compound waste with other chemical waste streams unless compatibility has been verified.[2][3]
Step 2: Personal Protective Equipment (PPE)
Before handling this compound waste, ensure you are wearing the appropriate PPE to prevent exposure.
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) are required. Always inspect gloves for any signs of degradation before use.[1]
-
Eye/Face Protection: Wear safety glasses with side shields or chemical goggles. For larger quantities or when there is a splash hazard, a face shield is recommended.[1][4]
-
Body Protection: A lab coat or chemical-resistant apron should be worn to prevent skin contact.[1][4]
-
Respiratory Protection: Handle this compound in a well-ventilated area, such as a chemical fume hood.[1]
Step 3: Waste Collection and Containerization
-
Container Selection: Use only compatible, leak-proof containers for storing this compound waste.[3] The container must be in good condition with a secure, tightly fitting lid to prevent the release of vapors.[1][3]
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other applicable hazard warnings (e.g., "Corrosive," "Toxic").[1][3]
Step 4: Waste Storage
-
Store waste containers in a designated, well-ventilated, and secure satellite accumulation area.[5]
-
The storage area should be away from heat, ignition sources, and incompatible materials.[1]
-
Ensure the container is kept closed at all times, except when adding waste.[1]
Step 5: Disposal
-
Never dispose of this compound down the drain or in the regular trash. [1] This is illegal and poses a significant threat to the environment.[2]
-
Arrange for the collection and disposal of this compound waste through a licensed hazardous waste disposal company.[1][3]
-
Maintain meticulous records of all waste generated and disposed of, in accordance with the "cradle-to-grave" requirements of hazardous waste regulations.[1]
Spill Management Procedures
In the event of a this compound spill, immediate and appropriate action is crucial to mitigate risks to personnel and the environment.
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and evacuate all non-essential personnel.[1]
-
Ventilate the Area: Ensure adequate ventilation, but avoid actions that could spread dusts or vapors.[2]
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full PPE detailed above.[1]
-
Contain and Absorb the Spill: For liquid spills, use inert, non-combustible absorbent materials like sand or earth to contain and absorb the material.[6] Prevent the chemical from entering drains or waterways.[1][2] For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Collect and Dispose of Contaminated Materials: Place all contaminated absorbent materials, cleaning supplies, and PPE into a clearly labeled, sealed container for disposal as hazardous waste.[1][2]
-
Decontaminate the Area: Thoroughly clean the affected area.[1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A flowchart outlining the proper disposal workflow for this compound waste.
References
Essential Safety and Operational Guide for Handling Tridecylamine
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Tridecylamine. It includes procedural, step-by-step guidance for safe operations and disposal.
This compound is a corrosive compound that poses significant health and environmental hazards.[1] It is harmful if swallowed, causes severe skin burns and eye damage, and is very toxic to aquatic life with long-lasting effects.[2] Strict adherence to the following safety protocols is mandatory to minimize risks.
Hazard Summary and Personal Protective Equipment (PPE)
Proper PPE is the final barrier against exposure and must be worn at all times when handling this compound.[1][3] The required equipment is determined by the specific hazards associated with the chemical.
| Hazard Classification | Required Personal Protective Equipment (PPE) |
| Skin Corrosion (Category 1B) | Gloves: Chemical-resistant impervious gloves (e.g., nitrile, neoprene). Always inspect before use.[1][2] Body Protection: Chemical-resistant clothing, lab coat, or apron to prevent skin contact.[1][4] Protective boots may be required.[2] |
| Serious Eye Damage (Category 1) | Eye/Face Protection: Tightly fitting safety goggles or safety glasses with side-shields.[4] A face shield is required for larger quantities or when there is a splash hazard.[1][2] |
| Acute Oral Toxicity (Category 4) | General Hygiene: Do not eat, drink, or smoke when using this product. Wash hands and face thoroughly after handling.[2] |
| Aquatic Hazard (Acute & Chronic, Category 1) | Environmental Precautions: Avoid release to the environment. Prevent the chemical from entering drains or waterways.[1] |
| Respiratory Hazard | Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood.[1][2] If ventilation is inadequate, a NIOSH-approved respirator (e.g., half or full facepiece respirator with P2 filter) is necessary.[2] |
Standard Operating Protocol for this compound
This protocol outlines the step-by-step methodology for the safe handling, use, and disposal of this compound.
Pre-Handling and Area Preparation
-
Consult Safety Data Sheet (SDS): Before beginning any work, thoroughly review the this compound SDS.[1]
-
Engineering Controls: Ensure work is conducted in a well-ventilated area.[4] A chemical fume hood or a closed system is recommended.[2]
-
Emergency Equipment: Confirm that a safety shower and an eyewash station are readily accessible and functional.[2][4]
-
Spill Kit: Have a chemical spill kit with appropriate absorbent materials (e.g., dry sand, earth) readily available.[2]
Donning Personal Protective Equipment (PPE)
-
Put on PPE in the following order:
-
Protective Clothing: Don a lab coat or chemical-resistant suit.[1]
-
Gloves: Wear two pairs of chemical-resistant nitrile gloves.[1][3]
-
Eye/Face Protection: Put on tightly fitting safety goggles. Wear a face shield over the goggles if there is a risk of splashing.[2][4]
-
Respiratory Protection: If required, ensure your respirator is properly fit-tested and donned according to established procedures.[5]
-
Chemical Handling
-
Container Inspection: Visually inspect the chemical container for any damage or leaks before handling.
-
Dispensing: Handle this compound in a designated area, such as a chemical fume hood, to avoid the generation of dusts or mists.[2]
-
Storage: Keep the container tightly closed when not in use and store it in a cool, dry, and dark place, away from incompatible materials.[2] The storage area should be secure (store locked up).[6]
Doffing PPE and Decontamination
-
Removal: Remove PPE carefully to avoid contaminating yourself. Remove gloves last.
-
Hand Washing: Wash hands and face thoroughly with soap and water after handling is complete.[2]
-
Clothing: Immediately change any contaminated clothing and wash it before reuse.[6]
Waste Disposal Plan
-
Containerization: Collect all this compound waste in a clearly labeled, leak-proof, and compatible container.[1] Do not mix with other waste.
-
Labeling: The waste container must be labeled with "Hazardous Waste," "this compound," and all applicable hazard warnings (e.g., "Corrosive," "Toxic").[1]
-
Disposal: Dispose of waste through an approved hazardous waste disposal company.[1] Never dispose of this compound down the drain or in regular trash.[1] Handle uncleaned containers as you would the product itself.
Emergency Procedures
Spill Management
-
Evacuate and Alert: Immediately alert others in the area and evacuate non-essential personnel.[1]
-
Ventilate: Ensure the area is well-ventilated, but avoid generating dusts.
-
Contain: For large spills, use barriers to prevent further spread. Cover drains to prevent environmental release.[1]
-
Absorb: Use an inert absorbent material to bind the spilled liquid.[1][2]
-
Collect and Dispose: Carefully collect the absorbed material and place it into a labeled container for hazardous waste disposal.[6]
-
Decontaminate: Clean the affected area thoroughly.[1]
First Aid Measures
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[2][6] If breathing has stopped, perform artificial respiration.[7] Immediately call a poison center or doctor.[2]
-
Skin Contact: Immediately take off all contaminated clothing.[2] Rinse the skin with plenty of water or shower for at least 15 minutes.[6] Call a physician immediately.
-
Eye Contact: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do.[2] Continue rinsing and immediately call an ophthalmologist or poison center.[2]
-
Ingestion: Rinse the mouth with water.[6] Do NOT induce vomiting.[2][6] Call a poison center or doctor immediately if you feel unwell.
Operational Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. pppmag.com [pppmag.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. aksci.com [aksci.com]
- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
